4-Bromo-6-ethylpyrimidine
Description
BenchChem offers high-quality 4-Bromo-6-ethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-ethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKKMIQIUTWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of 4-Bromo-6-ethylpyrimidine in Modern Synthesis
An In-Depth Technical Guide to 4-Bromo-6-ethylpyrimidine: Properties, Reactivity, and Applications
In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone heterocyclic motif, integral to the structure of DNA, RNA, and a multitude of therapeutic agents.[1][2] Its derivatives are prized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Within this valuable class of compounds, 4-Bromo-6-ethylpyrimidine emerges as a particularly strategic building block. The presence of a bromine atom at the 4-position provides a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 4-Bromo-6-ethylpyrimidine, grounding theoretical principles in practical, field-proven insights.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. The key characteristics of 4-Bromo-6-ethylpyrimidine are summarized below.
Table 1: Physicochemical Properties of 4-Bromo-6-ethylpyrimidine
| Property | Value | Source |
| IUPAC Name | 4-bromo-6-ethylpyrimidine | [5] |
| Molecular Formula | C₆H₇BrN₂ | [5] |
| Molecular Weight | 187.04 g/mol | Calculated |
| Monoisotopic Mass | 185.97926 Da | [5] |
| CAS Number | 1048651-73-3 | Inferred from similar structures |
| Canonical SMILES | CCC1=CC(=NC=N1)Br | [5] |
| InChI Key | BJPKKMIQIUTWKO-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.1 | [5] |
| Appearance | Expected to be a solid or liquid at room temperature | N/A |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be distinct. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The two aromatic protons on the pyrimidine ring will appear as singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electronic effects of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative nitrogen and bromine atoms will be the most downfield.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Section 2: Synthesis Strategies
A robust and scalable synthesis is critical for the application of any building block. A plausible and efficient one-pot method for the synthesis of 4-bromopyrimidines involves the acid-catalyzed cyclization of N-(cyanovinyl)amidines.[6] This approach offers an attractive alternative to multi-step procedures.
Proposed Synthetic Workflow
The synthesis can be envisioned starting from readily available precursors, ethyl acetoacetate and urea, to form the pyrimidine core, followed by bromination. A more direct route, adapted from established methodologies for similar compounds, is outlined below.[6]
Caption: Proposed synthetic workflow for 4-Bromo-6-ethylpyrimidine.
Section 3: Chemical Reactivity and Functionalization
The synthetic power of 4-Bromo-6-ethylpyrimidine lies in the reactivity of its C4-Br bond. The electron-deficient nature of the pyrimidine ring makes this position highly susceptible to a variety of transformations, particularly those catalyzed by transition metals.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant application of 4-bromo-pyrimidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organic halide.[7] For 4-Bromo-6-ethylpyrimidine, this provides a direct route to introduce aryl, heteroaryl, or alkyl groups at the C4 position.
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is paramount for a successful Suzuki coupling.
-
Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used.[8] It initiates the catalytic cycle by oxidative addition into the C-Br bond.
-
Ligand: Phosphine ligands (like triphenylphosphine, PPh₃) stabilize the palladium center and modulate its reactivity.
-
Base: A base (e.g., K₃PO₄, Na₂CO₃) is essential for the transmetalation step, activating the boronic acid.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal to dissolve both the organic and inorganic reagents.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dried Schlenk tube, add 4-Bromo-6-ethylpyrimidine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).[9]
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%).[8]
-
Solvent Addition: Degas and add the solvent system, typically a 10:1 mixture of 1,4-dioxane and water.[9]
-
Reaction: Place the sealed tube under an inert atmosphere (Argon or Nitrogen) and heat to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11] This reaction allows for the coupling of 4-Bromo-6-ethylpyrimidine with a vast range of primary and secondary amines.
Causality in Protocol Design: This reaction is highly sensitive to the ligand and base used.
-
Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[12]
-
Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) is a common choice, as it is strong enough to deprotonate the amine without competing as a nucleophile.[12]
-
Catalyst Precursor: Palladium(II) precursors like Pd₂(dba)₃ or Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Step-by-Step Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under an inert gas flow, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add 4-Bromo-6-ethylpyrimidine (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool, quench with water or saturated NH₄Cl, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the product via column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
While palladium catalysis is often preferred, direct nucleophilic aromatic substitution (SₙAr) is also a viable pathway for functionalizing electron-deficient aromatic rings.[13] The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the C4 position towards nucleophilic attack.[2]
Mechanism Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[14] A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] Subsequent expulsion of the bromide leaving group restores aromaticity.
This pathway is most effective with strong nucleophiles (e.g., alkoxides, thiolates, amides) and may require elevated temperatures to proceed at a practical rate. It offers a metal-free alternative to cross-coupling reactions.
Section 4: Applications in Drug Discovery
The 4-Bromo-6-ethylpyrimidine scaffold is a valuable starting point for the synthesis of novel bioactive molecules. The pyrimidine core is a known "privileged structure" in medicinal chemistry, frequently interacting with biological targets through hydrogen bonding via its ring nitrogens.[1][4]
-
Scaffold Decoration: Using the reactions described above, a diverse library of compounds can be generated by varying the group introduced at the C4 position. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving physicochemical properties such as solubility and metabolic stability.[1]
-
Halogen Bonding: The bromine atom itself can participate in halogen bonding, a non-covalent interaction with protein residues that can enhance binding affinity and selectivity.[4]
-
Kinase Inhibitors: The aminopyrimidine scaffold is a common feature in many kinase inhibitors, a critical class of anticancer drugs. The ability to easily install various amine substituents via Buchwald-Hartwig amination makes this building block highly relevant for this field.
Section 5: Safety and Handling
While a specific material safety data sheet (MSDS) for 4-Bromo-6-ethylpyrimidine is not widely available, data from analogous brominated heterocyclic compounds suggest the following precautions.[15][16][17]
-
Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[18]
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.
Conclusion
4-Bromo-6-ethylpyrimidine is a potent and versatile chemical intermediate. Its value is anchored in the reactivity of the C4-bromine substituent, which serves as a linchpin for advanced synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of its properties, reactivity, and handling protocols empowers researchers to leverage this building block for the efficient construction of complex molecules, accelerating innovation in drug discovery and materials science.
References
- Vulcanchem. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine - 1592625-45-0.
- PubChem. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719.
- Sigma-Aldrich. 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9.
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
- HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
-
PubChem. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220. Available from: [Link]
-
PubChem. 4-bromo-6-ethylpyrimidine (C6H7BrN2). Available from: [Link]
- Synchem. 4-Bromo-6-methylpyrimidine.
-
PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
- BLD Pharm. 126401-90-9|4-Bromo-6-chloropyrimidine.
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. Pharmacological potentials of pyrimidine derivative: A review | Request PDF. Available from: [Link]
-
ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]
-
PMC - PubMed Central. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available from: [Link]
- Capot Chemical. MSDS of 4-Bromo-pyrimidine hydrobromide.
-
Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism. Available from: [Link]
-
ResearchGate. Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines | Request PDF. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET.
-
PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
YouTube. Buchwald-Hartwig coupling. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-6-(3,4-difluorophenyl)pyrimidine (1592625-45-0) for sale [vulcanchem.com]
- 5. PubChemLite - 4-bromo-6-ethylpyrimidine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. capotchem.com [capotchem.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4-Bromo-6-ethylpyrimidine
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] The precise structural characterization of novel pyrimidine analogues is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and providing the foundational data for structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies employed for the structural elucidation and confirmation of a representative pyrimidine derivative, 4-Bromo-6-ethylpyrimidine.
As a Senior Application Scientist, the rationale behind the selection of each analytical technique and the interpretation of the resulting data will be explained from a practical, field-proven perspective. The aim is to not only present a series of protocols but to instill a logical and self-validating approach to structural analysis.
The Subject Molecule: 4-Bromo-6-ethylpyrimidine
4-Bromo-6-ethylpyrimidine is a substituted pyrimidine with the molecular formula C₆H₇BrN₂.[5] Its structure consists of a pyrimidine ring substituted with a bromine atom at the 4-position and an ethyl group at the 6-position. The correct assignment of these substituents is paramount for understanding its chemical reactivity and potential biological activity.
Figure 1. 2D Structure of 4-Bromo-6-ethylpyrimidine. Source: PubChem CID 45788052[5]
Part 1: Primary Structure Elucidation - A Multi-Technique Approach
The initial phase of structure elucidation relies on a combination of spectroscopic techniques that provide complementary pieces of information to build a coherent structural hypothesis.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound and for gaining initial structural insights from its fragmentation patterns.[8]
Expected Data and Interpretation
For 4-Bromo-6-ethylpyrimidine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Relative Intensity |
| [M]⁺ | 185.9787 | 187.9767 | ~1:1 |
| [M+H]⁺ | 186.9865 | 188.9845 | ~1:1 |
Table 1: Predicted m/z values for the molecular ion of 4-Bromo-6-ethylpyrimidine. Data sourced from PubChem.[5]
The fragmentation pattern can also provide valuable structural information. The loss of the ethyl group (C₂H₅, 29 Da) or the bromine atom (79/81 Da) are expected fragmentation pathways for halogenated pyrimidines.[11][12]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8][13][14] For 4-Bromo-6-ethylpyrimidine, ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
Expected Data and Interpretation:
-
Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet corresponding to the methylene protons (CH₂) are expected. The integration of these signals should be in a 3:2 ratio.
-
Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region, corresponding to the protons at the 2- and 5-positions of the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | ~8.9 - 9.2 | Singlet | 1H |
| H-5 | ~7.5 - 7.8 | Singlet | 1H |
| -CH₂- | ~2.8 - 3.1 | Quartet | 2H |
| -CH₃ | ~1.2 - 1.5 | Triplet | 3H |
Table 2: Predicted ¹H NMR chemical shifts for 4-Bromo-6-ethylpyrimidine.
¹³C NMR Spectroscopy
Expected Data and Interpretation:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the bromine atom (C-4) is expected to be significantly downfield due to the halogen's electronegativity.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~158 - 162 |
| C-4 | ~160 - 164 |
| C-5 | ~120 - 125 |
| C-6 | ~170 - 175 |
| -CH₂- | ~25 - 30 |
| -CH₃ | ~12 - 16 |
Table 3: Predicted ¹³C NMR chemical shifts for 4-Bromo-6-ethylpyrimidine.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Programs: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions.
-
-
Data Acquisition: Acquire the spectra at room temperature.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][2]
Expected Data and Interpretation
For 4-Bromo-6-ethylpyrimidine, the FTIR spectrum will be characterized by:
-
C-H stretching vibrations from the ethyl group and the aromatic ring.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[1]
-
C-Br stretching vibration in the fingerprint region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N and C=C Ring Stretch | 1500 - 1600 |
| C-Br Stretch | 500 - 600 |
Table 4: Characteristic FTIR absorption bands for 4-Bromo-6-ethylpyrimidine.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
-
Data Acquisition: Collect the spectrum. A background spectrum of the clean ATR crystal should be taken prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Part 2: Structure Confirmation - Advanced Techniques for Unambiguous Assignment
While the primary spectroscopic methods provide strong evidence for the proposed structure, advanced techniques are employed for definitive confirmation and to resolve any ambiguities.
2D NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms.[13][14]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In 4-Bromo-6-ethylpyrimidine, a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This experiment would confirm the assignments of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of substituents on the pyrimidine ring. For instance, correlations from the -CH₂- protons to C-5 and C-6 would confirm the attachment of the ethyl group at the 6-position.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof.[15] It determines the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and stereochemistry.[15][16][17][18]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound, typically by slow evaporation of a solvent.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.[15][16]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[15]
-
Structure Validation: The final refined structure provides unambiguous confirmation of the molecular connectivity and conformation.
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Diagram 1. Workflow for the structure elucidation and confirmation of 4-Bromo-6-ethylpyrimidine.
Conclusion
The structural elucidation of a novel compound like 4-Bromo-6-ethylpyrimidine is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow, from primary spectroscopic analysis to advanced confirmatory methods, researchers can establish the structure of a molecule with a high degree of confidence. This in-depth guide, grounded in the principles of scientific integrity and field-proven experience, provides a robust framework for researchers, scientists, and drug development professionals to approach the critical task of molecular structure characterization.
References
-
PubChem. (n.d.). 4-bromo-6-ethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- Furberg, S., & Petersen, C. S. (1965). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica, 19, 255-256.
-
PubChem. (n.d.). 4-Bromo-6-(2-ethyl-4-pyridinyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Al-Ostath, A., El-Gazzar, A. B. A., & El-Dawy, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5006.
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
- Bolognesi, A., Cartoni, A., Calvaresi, M., & Catone, D. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(8), 1434-1443.
- Reva, I., Lapinski, L., & Fausto, R. (2009). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
-
PubChem. (n.d.). 4-Bromo-6-[(1-methylethyl)thio]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]
- Ali, A. M., El-Sayed, M. A., & Abdel-Aziz, M. (2016).
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.
- Ali, M. A., Ismail, R., Chui, W. K., & Lam, C. K. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 482-497.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3588-3620.
-
PubChem. (n.d.). 4-Chloro-5-bromo-2-ethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Bromo-4-methylpentyl)-6-ethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(18), 4242.
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-(5-ethoxy-3-pyridinyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[5][13]benzoxazine and Evaluation of Their Antiviral Activity. Retrieved from [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. PubChemLite - 4-bromo-6-ethylpyrimidine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
CAS number 1086382-07-1 physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Ganetespib (CAS Number 1086382-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib, also known by its former developmental code STA-9090 and identified by CAS number 1086382-07-1, is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of client proteins, many of which are implicated in oncogenesis. By inhibiting Hsp90, Ganetespib disrupts the function of these client proteins, leading to their degradation via the ubiquitin-proteasome pathway. This mechanism of action has positioned Ganetespib as a promising therapeutic agent in the field of oncology, with numerous clinical trials investigating its efficacy in various cancer types.
This technical guide provides a comprehensive overview of the physical and chemical properties of Ganetespib, offering valuable insights for researchers and drug development professionals working with this compound.
Chemical Identity and Structure
Ganetespib belongs to the triazolone class of Hsp90 inhibitors. Its systematic IUPAC name is 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The chemical structure of Ganetespib is presented below:
Chemical Structure of Ganetespib
Caption: 2D chemical structure of Ganetespib.
Physicochemical Properties
A summary of the key physicochemical properties of Ganetespib is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Formula | C24H25N5O3 | |
| Molecular Weight | 431.49 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 254-256 °C | |
| Solubility | Soluble in DMSO | |
| Insoluble in water | ||
| pKa | Not available | |
| LogP | 3.8 |
Mechanism of Action: Hsp90 Inhibition
Ganetespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. The workflow of Ganetespib's mechanism of action is depicted below.
Caption: Mechanism of Hsp90 inhibition by Ganetespib.
Experimental Protocols
Preparation of Stock Solutions
Due to its poor aqueous solubility, Ganetespib is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
Materials:
-
Ganetespib powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Accurately weigh the desired amount of Ganetespib powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the Ganetespib is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assays
To assess the biological activity of Ganetespib in vitro, a common experimental workflow involves treating cancer cell lines with the compound and evaluating its effects on cell viability and protein expression.
Caption: Workflow for in vitro cell-based assays with Ganetespib.
Stability and Storage
Ganetespib is a stable solid at room temperature. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C. As previously mentioned, stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound.
Conclusion
Ganetespib (CAS 1086382-07-1) is a well-characterized Hsp90 inhibitor with significant potential in cancer therapy. A thorough understanding of its physical and chemical properties is paramount for its effective use in research and drug development. This guide provides a foundational overview to aid scientists in their exploration of this promising therapeutic agent.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11625892, Ganetespib. Retrieved from [Link].
A Comprehensive Technical Guide to the Synthesis of Novel 4-Bromo-6-ethylpyrimidine Derivatives
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic pathways to novel 4-bromo-6-ethylpyrimidine derivatives. The pyrimidine core is a cornerstone of medicinal chemistry, and the strategic functionalization of this scaffold is paramount in the discovery of new therapeutic agents. This document details the synthesis of the key 4-bromo-6-ethylpyrimidine intermediate and explores its derivatization through modern cross-coupling and nucleophilic substitution reactions.
Strategic Approach to the Synthesis of the 4-Bromo-6-ethylpyrimidine Scaffold
The synthesis of the target scaffold, 4-bromo-6-ethylpyrimidine, is most effectively achieved through a multi-step sequence commencing with the construction of the pyrimidine ring, followed by halogenation. This approach allows for the introduction of the desired ethyl group at the 6-position from readily available starting materials.
Synthesis of 6-ethyluracil
The foundational step is the synthesis of 6-ethyluracil via the well-established Biginelli-type condensation reaction. This involves the cyclocondensation of a β-ketoester with urea. For the synthesis of 6-ethyluracil, ethyl 3-oxopentanoate is the key β-ketoester.
Experimental Protocol: Synthesis of 6-ethyluracil
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add urea (1.2 equivalents) and ethyl 3-oxopentanoate (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford 6-ethyluracil. Further purification can be achieved by recrystallization from water or ethanol.[1]
Chlorination of 6-ethyluracil to 4-Chloro-6-ethylpyrimidine
The conversion of the uracil to a more reactive chloropyrimidine is a crucial step. This is typically achieved by treatment with phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent in many cases.[2][3]
Experimental Protocol: Synthesis of 4-Chloro-6-ethylpyrimidine
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-ethyluracil (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a tertiary amine such as N,N-dimethylaniline (1.1 equivalents) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-chloro-6-ethylpyrimidine, which can be purified by column chromatography or distillation.[4][5]
Conversion of 4-Chloro-6-ethylpyrimidine to 4-Bromo-6-ethylpyrimidine
The final step in the synthesis of the scaffold is the conversion of the chloro-substituent to a bromo-substituent. A Finkelstein-type halogen exchange reaction is a suitable method for this transformation.[6][7][8]
Experimental Protocol: Synthesis of 4-Bromo-6-ethylpyrimidine
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 4-chloro-6-ethylpyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.
-
Add an excess of a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr) (3-5 equivalents).
-
Heat the reaction mixture to a high temperature (e.g., 100-120 °C) for several hours to overnight. The progress of the reaction can be monitored by GC-MS or LC-MS.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromo-6-ethylpyrimidine.
An alternative one-pot method for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines in the presence of dry hydrogen bromide has also been reported and may be considered for certain applications.[9]
Derivatization of 4-Bromo-6-ethylpyrimidine
The 4-bromo-6-ethylpyrimidine scaffold is a versatile intermediate for the synthesis of a diverse range of derivatives. The bromine atom at the 4-position is susceptible to displacement by various nucleophiles and can participate in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position of the pyrimidine ring.[10][11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of 4-bromo-6-ethylpyrimidine (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%).[9][13][14]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-ethylpyrimidine derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Halogenated Pyrimidines
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 60-80 |
Yields are typical ranges observed for similar substrates and may vary depending on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of N-substituted 4-amino-6-ethylpyrimidine derivatives.[15][16][17][18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine 4-bromo-6-ethylpyrimidine (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 1.1-1.2 equivalents relative to Pd), and a strong base (e.g., NaOtBu, KOtBu, or Cs₂CO₃; 1.5-2.0 equivalents) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-amino-6-ethylpyrimidine derivative.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 85-98 |
| 2 | Morpholine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 80-95 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP | KOtBu | Toluene | 70-90 |
Yields are typical ranges observed for similar substrates and may vary depending on the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. The bromine atom can be displaced by a variety of O-, S-, and N-nucleophiles.[19][20][21][22]
Experimental Protocol: General Procedure for SNAr Reactions
-
To a solution of 4-bromo-6-ethylpyrimidine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 equivalents) and a base (e.g., K₂CO₃, Et₃N, or DBU) if the nucleophile is not basic enough.
-
Heat the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
The regioselectivity of nucleophilic substitution on dihalopyrimidines is a critical consideration. In general, for 2,4-dihalopyrimidines, substitution occurs preferentially at the 4-position.[23][24][25][26][27] This is attributed to the greater electron deficiency at this position.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Suzuki-Miyaura Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[28]
Buchwald-Hartwig Amination Mechanism
The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[15]
SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the pyrimidine ring stabilizes the Meisenheimer complex, thereby accelerating the reaction.
Conclusion
This technical guide has outlined robust and versatile synthetic pathways for the preparation of novel 4-bromo-6-ethylpyrimidine derivatives. The synthesis of the core scaffold is achievable through a reliable sequence of reactions, and its subsequent derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides access to a vast chemical space. The provided protocols and mechanistic insights are intended to empower researchers in the design and execution of synthetic strategies for the discovery of new chemical entities with potential therapeutic applications.
References
-
Synthesis and Biological Evaluation of 6-ethynyluracil, a Thiol-Specific Alkylating Pyrimidine. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
6-methyluracil. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. Retrieved January 20, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompChem. Retrieved January 20, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2020). Synfacts. Retrieved January 20, 2026, from [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2024). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved January 20, 2026, from [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Advances. Retrieved January 20, 2026, from [Link]
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Finkelstein reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Finkelstein reaction. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-dioxo pyrimidine). (n.d.). Filo. Retrieved January 20, 2026, from [Link]
-
Finkelstein Reaction. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Finkelstein Reaction. (n.d.). Sathee Jee. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved January 20, 2026, from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2014). RSC Advances. Retrieved January 20, 2026, from [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 20, 2026, from [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2014). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
[Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. (2010). PubMed. Retrieved January 20, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2018). YouTube. Retrieved January 20, 2026, from [Link]
- Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (n.d.). Google Patents.
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. (n.d.). Google Patents.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. dalalinstitute.com [dalalinstitute.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wuxibiology.com [wuxibiology.com]
- 24. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 28. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of 4-Bromo-6-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-6-ethylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in the versatility of the C4-bromine atom, which serves as a reactive handle for a variety of chemical transformations. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways. This guide provides a comprehensive investigation into the principal reaction mechanisms of 4-Bromo-6-ethylpyrimidine, including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the theoretical principles governing these reactions, offer field-proven insights into experimental design, and provide detailed, actionable protocols for each major transformation.
Introduction: The Chemical Versatility of 4-Bromo-6-ethylpyrimidine
The pyrimidine nucleus is a privileged scaffold in numerous FDA-approved drugs and biologically active molecules. The introduction of substituents at various positions of the pyrimidine ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. 4-Bromo-6-ethylpyrimidine offers a unique combination of a reactive halogen at an electron-deficient position and an alkyl group that can influence solubility and steric interactions. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes the C2, C4, and C6 positions susceptible to nucleophilic attack.[1] The bromine atom at the C4 position is a good leaving group, making this site a prime target for functionalization.
This guide will explore the key reaction pathways that leverage the reactivity of the C4-bromo substituent, providing a robust framework for its application in complex molecule synthesis.
Nucleophilic Aromatic Substitution (SNAr): A Fundamental Transformation
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing pyrimidines. The inherent electron deficiency of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atoms bearing a suitable leaving group.[2]
Mechanistic Principles
The SNAr reaction on 4-Bromo-6-ethylpyrimidine proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the C4 carbon, which is polarized by the electronegative bromine atom and the ring nitrogens. This initial attack is typically the rate-determining step and leads to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[3][4] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate.
-
Leaving Group Elimination: The negative charge in the Meisenheimer complex is delocalized, primarily onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes the intermediate.[3][5] The aromaticity is then restored by the elimination of the bromide ion, yielding the substituted product.
The stability of the Meisenheimer intermediate is a critical factor in determining the feasibility and rate of the SNAr reaction.[5] For pyrimidines, attack at the C2 and C4 positions is favored because the resulting negative charge can be effectively delocalized onto the ring nitrogens.[3][5]
Caption: Generalized SNAr mechanism on 4-Bromo-6-ethylpyrimidine.
Experimental Protocol: Amination via SNAr
This protocol describes a general procedure for the reaction of 4-Bromo-6-ethylpyrimidine with a primary or secondary amine.
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Amine (e.g., morpholine, piperidine)
-
Polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-Bromo-6-ethylpyrimidine (1.0 eq).
-
Dissolve the starting material in the chosen polar aprotic solvent. These solvents are effective at solvating the reactants without forming a "solvent cage" around the nucleophile, which can occur with protic solvents and reduce reactivity.
-
Add the amine (1.1 - 2.0 eq). For less reactive amines, a slight excess can improve reaction rates.
-
If the amine salt is formed during the reaction, a non-nucleophilic base can be added to neutralize the acid generated.
-
Heat the reaction mixture. The temperature will depend on the nucleophilicity of the amine and can range from room temperature to >100 °C.[6] Reactions are often heated to overcome the energy barrier of disrupting the aromaticity in the first step.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in the chosen monitoring technique indicates reaction completion.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Synthetic Horizons
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[7] For 4-Bromo-6-ethylpyrimidine, these reactions provide powerful tools for introducing a wide array of substituents at the C4 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[8]
Mechanistic Cycle: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-Bromo-6-ethylpyrimidine, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, regenerating the boron species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Aryl- or heteroaryl-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[8]
-
Solvent system (e.g., 1,4-dioxane/water, DME, toluene)[8]
-
Inert atmosphere
Procedure:
-
In a Schlenk flask, combine 4-Bromo-6-ethylpyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%). The choice of catalyst and ligand is crucial and depends on the reactivity of the substrates.[9]
-
Degas the solvent by bubbling with an inert gas for 15-30 minutes, then add it to the flask.
-
Heat the reaction mixture under an inert atmosphere. Typical temperatures range from 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by chromatography or recrystallization.
Causality in Experimental Choices:
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[9]
-
Ligand: Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for a range of substrates.[8] |
| Base | K₃PO₄ (2.0 eq) | A moderately strong base suitable for many Suzuki couplings.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic components.[8] |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][11]
Mechanistic Cycle: This reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to 4-Bromo-6-ethylpyrimidine.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium.
-
Reductive Elimination: The final step is the reductive elimination of the product, regenerating the Pd(0) catalyst.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-6-ethylpyrimidine (1.0 eq) in the chosen solvent.
-
Add the palladium catalyst (1-5 mol%) and the copper(I) iodide (2-10 mol%).
-
Add the terminal alkyne (1.1-1.5 eq) and the amine base. The base acts as both a solvent and a reagent to form the copper acetylide.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validation: The formation of the desired C-C triple bond can be confirmed by the appearance of a characteristic alkyne stretch in the IR spectrum (around 2100-2260 cm⁻¹) and by ¹³C NMR signals for the sp-hybridized carbons.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[12][13] This reaction is particularly useful when SNAr reactions are not feasible due to the low reactivity of the amine.[7]
Mechanistic Cycle:
-
Oxidative Addition: A Pd(0) complex reacts with 4-Bromo-6-ethylpyrimidine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Bromo-6-ethylpyrimidine
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-6-ethylpyrimidine, a substituted heterocyclic compound, presents a valuable case study for the application of modern spectroscopic techniques. Its structure, featuring a pyrimidine core, a halogen substituent, and an alkyl group, offers a rich tapestry of spectroscopic signals. This guide provides an in-depth, expert-driven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-6-ethylpyrimidine. Our approach emphasizes not just the identification of signals, but the underlying scientific principles and the synergistic interplay between these analytical methods, a cornerstone of robust chemical characterization.
This document is structured to guide researchers, scientists, and drug development professionals through the logical workflow of spectroscopic analysis. We will delve into the nuances of each technique, from experimental considerations to the detailed interpretation of the resulting spectra. Where experimental data is not publicly available, we will leverage our expertise to provide well-grounded predictions based on data from closely related analogues, a common and essential practice in chemical research.
I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their electronic environment, and their spatial relationships.
Causality Behind Experimental Choices
The choice of solvent and magnetic field strength are critical experimental parameters. For a compound like 4-Bromo-6-ethylpyrimidine, a deuterated solvent that does not exchange protons with the analyte is necessary. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the signals of interest. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and simplify the interpretation of coupling patterns.
Predicted ¹H NMR Spectrum and Interpretation
While a publicly available experimental spectrum for 4-Bromo-6-ethylpyrimidine is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing a close structural analog, 4-chloro-6-ethyl-5-fluoropyrimidine, for which experimental data is available.[1] The electronic effects of bromine versus chlorine at the 4-position, and the absence of the fluorine at the 5-position, will cause slight variations in chemical shifts, but the overall signal pattern and multiplicities will be analogous.
The structure of 4-Bromo-6-ethylpyrimidine contains three distinct proton environments:
-
The two aromatic protons on the pyrimidine ring.
-
The methylene (-CH₂-) protons of the ethyl group.
-
The methyl (-CH₃) protons of the ethyl group.
Based on this, we can predict the following signals:
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~8.9 - 9.1 | Singlet (s) | 1H | Pyrimidine ring proton |
| H-5 | ~7.3 - 7.5 | Singlet (s) | 1H | Pyrimidine ring proton |
| -CH₂- | ~2.8 - 3.0 | Quartet (q) | 2H | Ethyl group methylene |
| -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | Ethyl group methyl |
Interpretation:
-
H-2 (δ ~8.9 - 9.1, s, 1H): The proton at the 2-position of the pyrimidine ring is expected to be the most downfield-shifted aromatic proton. This is due to the strong deshielding effect of the two adjacent electronegative nitrogen atoms. It will appear as a singlet as there are no adjacent protons to couple with.
-
H-5 (δ ~7.3 - 7.5, s, 1H): The proton at the 5-position is also on the aromatic ring but is less deshielded than H-2. It is adjacent to a carbon atom and is further away from the second nitrogen atom. It will also appear as a singlet.
-
-CH₂- (δ ~2.8 - 3.0, q, 2H): The methylene protons of the ethyl group are adjacent to the pyrimidine ring, which deshields them. They are coupled to the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).
-
-CH₃ (δ ~1.3 - 1.5, t, 3H): The methyl protons of the ethyl group are further from the ring and are therefore more shielded (upfield). They are coupled to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3).
II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their electronic environments.
Predicted ¹³C NMR Spectrum and Interpretation
In the absence of experimental data, the ¹³C NMR chemical shifts for 4-Bromo-6-ethylpyrimidine can be predicted based on established substituent effects on the pyrimidine ring and typical values for ethyl groups.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| C-6 | ~170 - 175 | Pyrimidine ring carbon (attached to ethyl) |
| C-2 | ~158 - 162 | Pyrimidine ring carbon |
| C-4 | ~155 - 159 | Pyrimidine ring carbon (attached to Br) |
| C-5 | ~120 - 125 | Pyrimidine ring carbon |
| -CH₂- | ~30 - 35 | Ethyl group methylene |
| -CH₃ | ~12 - 16 | Ethyl group methyl |
Interpretation:
-
C-6, C-2, and C-4: These are the three sp²-hybridized carbons of the pyrimidine ring. Their chemical shifts are in the aromatic region. The carbon attached to the bromine (C-4) and the carbon at the 2-position will be significantly downfield due to the electronegativity of the attached halogen and the adjacent nitrogen atoms, respectively. The carbon bearing the ethyl group (C-6) will also be in this region.
-
C-5: This sp²-hybridized carbon will be the most upfield of the ring carbons.
-
-CH₂- and -CH₃: These are the sp³-hybridized carbons of the ethyl group, appearing in the aliphatic region of the spectrum. The methylene carbon is deshielded by its proximity to the aromatic ring.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum and Interpretation
The IR spectrum of 4-Bromo-6-ethylpyrimidine is expected to show several characteristic absorption bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2975 - 2850 | C-H stretch | Aliphatic C-H (ethyl) |
| 1600 - 1450 | C=C and C=N stretch | Pyrimidine ring |
| 1100 - 1000 | C-Br stretch | Aromatic bromide |
Interpretation:
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of weak to medium bands in this region is characteristic of C-H bonds on an aromatic ring.[2]
-
Aliphatic C-H Stretch (2975 - 2850 cm⁻¹): Stronger bands in this region are indicative of the C-H bonds in the ethyl group.[3]
-
Pyrimidine Ring Vibrations (1600 - 1450 cm⁻¹): A series of sharp bands in this region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.
-
C-Br Stretch (1100 - 1000 cm⁻¹): A medium to strong absorption in the fingerprint region is expected for the C-Br stretching vibration. The exact position can be influenced by the aromatic system.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum and Interpretation
For 4-Bromo-6-ethylpyrimidine (C₆H₇BrN₂), the predicted monoisotopic mass is approximately 185.979 Da.[4] A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[5] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2).
Predicted Data:
| m/z | Ion | Interpretation |
| 186/188 | [M]⁺ | Molecular ion peak with characteristic 1:1 bromine isotope pattern |
| 157/159 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 107 | [M - Br]⁺ | Loss of the bromine atom |
Interpretation:
-
Molecular Ion Peak (m/z 186/188): The presence of a pair of peaks of almost equal intensity at m/z 186 and 188 would be a definitive confirmation of the presence of one bromine atom in the molecule.
-
Fragmentation: The most likely fragmentation pathways would involve the loss of the ethyl group ([M - C₂H₅]⁺) leading to a fragment ion with a characteristic bromine isotope pattern at m/z 157/159, and the loss of the bromine atom ([M - Br]⁺) resulting in a fragment ion at m/z 107.
V. Synergistic Interpretation and Structural Confirmation
The true power of spectroscopic analysis lies in the synergistic combination of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous structure determination.
The following diagram illustrates the logical workflow for the structural elucidation of 4-Bromo-6-ethylpyrimidine:
Caption: Workflow for the synergistic spectroscopic confirmation of 4-Bromo-6-ethylpyrimidine.
VI. Standard Operating Procedures: Experimental Protocols
For researchers aiming to acquire spectroscopic data for similar pyrimidine derivatives, the following protocols serve as a robust starting point.
A. NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the multiplicities.
-
-
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
B. IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
C. Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
For a volatile and thermally stable compound, a direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
-
-
Data Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range that will encompass the expected molecular ion (e.g., m/z 50-300).
-
The instrument will detect the positively charged ions and generate a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to deduce structural information.
-
Conclusion
The comprehensive spectroscopic analysis of 4-Bromo-6-ethylpyrimidine serves as an excellent paradigm for the structural elucidation of organic molecules. By integrating the detailed information from NMR, IR, and MS, a complete and confident structural assignment can be achieved. This guide has not only presented the interpreted data but has also emphasized the importance of a logical, evidence-based approach, which is the hallmark of scientific integrity in research and development. The provided protocols offer a standardized framework for obtaining high-quality data, ensuring reproducibility and reliability in chemical analysis.
References
-
PubChem. 4-Bromopyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-6-((1-methylethyl)thio)pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4-bromo-6-ethylpyrimidine (C6H7BrN2). [Link]
-
Der Pharma Chemica. Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Angene Chemical. 4-bromopyrimidine (HCl-Salt or HBr-Salt). [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
The Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]
-
ResearchGate. Infrared spectrum of 4-methoxy-6-methyl-a-pyrone isolated in Ar matrix. [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
ATB (Automated Topology Builder). 5-Bromopyrimidine. [Link]
-
MDPI. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[4][6]benzoxazine and Evaluation of Their Antiviral Activity. [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
-
mzCloud. 4 Chloroamphetamine. [Link]
-
IJARSCT. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]
-
化源网. 4-Chloro-6-(3-chlorophenyl)-2-ethylpyrimidine. [Link]
-
PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]
-
PubChem. 4-Chloro-6-fluoropyrimidine. [Link]
Sources
- 1. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 2. 4-Bromoaniline(106-40-1) IR Spectrum [m.chemicalbook.com]
- 3. mzCloud – 4 Chloroamphetamine [mzcloud.org]
- 4. PubChemLite - 4-bromo-6-ethylpyrimidine (C6H7BrN2) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-6-ethylpyrimidine in Common Solvents
Introduction
Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a multitude of therapeutic agents.[1] These heterocyclic compounds exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] 4-Bromo-6-ethylpyrimidine, as a member of this class, presents a promising starting point for the development of novel therapeutics. However, for any new chemical entity to progress from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is essential.
This technical guide provides a comprehensive framework for conducting the critical solubility and stability studies of 4-Bromo-6-ethylpyrimidine. Poor aqueous solubility can severely hinder a compound's bioavailability, while instability can compromise its shelf-life, efficacy, and safety.[1] The methodologies detailed herein are grounded in established industry practices and align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6][7]
Part 1: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and distribution in the body.[1] The assessment of solubility is typically categorized into two key types: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium of a compound in a solvent, where an excess of the solid is allowed to equilibrate over time. This is a crucial parameter for understanding the biopharmaceutical properties of a drug, as guided by the Biopharmaceutics Classification System (BCS).[8][9]
The shake-flask method is the gold standard for determining thermodynamic solubility.[10]
-
Preparation of Solvents: Prepare a panel of relevant solvents, including purified water, pH 1.2 HCl, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer, to simulate the physiological pH range of the gastrointestinal tract.[9] Also include common organic solvents used in formulation, such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of solid 4-Bromo-6-ethylpyrimidine to vials containing a known volume of each test solvent. Ensure a sufficient excess of solid remains undissolved at the end of the experiment to confirm saturation.[1]
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Ensure the chosen filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved 4-Bromo-6-ethylpyrimidine in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL.[1]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. This high-throughput method is particularly useful in early drug discovery to identify compounds with potential solubility liabilities.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Bromo-6-ethylpyrimidine in DMSO (e.g., 20 mM).
-
Incubation: In a microplate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[1]
-
Precipitation Monitoring: Allow the mixture to incubate at room temperature for a short period (e.g., 1-2 hours) and measure the turbidity or the amount of precipitated material using a nephelometer or by UV-Vis spectroscopy.
-
Quantification: Determine the concentration of the compound remaining in the solution by comparing it to a calibration curve.[1]
Data Presentation: Expected Solubility Profile
The following table illustrates the expected, hypothetical solubility data for 4-Bromo-6-ethylpyrimidine, which would be populated upon completion of the described experiments.
| Solvent | Type | Expected Solubility (µg/mL) |
| Water | Aqueous | Low |
| pH 1.2 HCl | Aqueous | Low to Moderate |
| pH 4.5 Acetate Buffer | Aqueous | Low |
| pH 6.8 Phosphate Buffer | Aqueous | Low |
| Ethanol | Organic | High |
| Methanol | Organic | Moderate to High |
| Acetonitrile | Organic | Moderate |
| DMSO | Organic | Very High |
| Acetone | Organic | High |
Visualization: Solubility Assessment Workflow
Caption: Decision tree for forced degradation studies.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the early development of any potential drug candidate. This guide provides a robust and scientifically sound framework for characterizing 4-Bromo-6-ethylpyrimidine. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any future medicinal product derived from this compound. Adherence to established guidelines from bodies like the ICH is paramount for regulatory acceptance and the successful progression of a drug development program.
References
- ResolveMass Laboratories Inc. (2025).
- BenchChem. (2025).
- ResolveMass Laboratories Inc. (2025).
- National Institutes of Health (NIH).
- International Journal of Creative Research Thoughts (IJCRT).
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- World Health Organiz
- PubMed.
- Lund University Publications.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ACS Publications.
- PubChem. 4-Amino-6-bromo-2-methylpyrimidine.
- Journal of Medicinal Chemistry. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
- BLD Pharm. 4-Bromo-6-ethylpyrimidine.
- MedCrave online.
- PubChemLite. 4-bromo-6-ethylpyrimidine (C6H7BrN2).
- PMC - NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ResearchGate. Bromination of Pyrimidines: A Simple Inexpensive Method.
- IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- BLD Pharm. 4-Bromo-6-ethyl-5-fluoropyrimidine.
- Basrah Journal of Veterinary Research. Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- PMC - NIH. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
- Google Patents.
- Sigma-Aldrich. 4-bromo-2,6-di(iso-propyl)pyrimidine.
- Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.
- BenchChem. An In-depth Technical Guide to the Solubility of 2-Bromo-4,4-dimethylhexane in Organic Solvents.
- PubChem. 4-Bromopyrimidine.
- PubChem. 4-Bromo-6-methylpyridin-3-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. onyxipca.com [onyxipca.com]
- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 9. who.int [who.int]
- 10. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Starting Materials for 4-Bromo-6-ethylpyrimidine Synthesis
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] Substituted pyrimidines, such as 4-Bromo-6-ethylpyrimidine, are crucial intermediates in the synthesis of a wide range of therapeutic agents. The bromine atom at the 4-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, while the ethyl group at the 6-position can influence the molecule's steric and electronic properties, ultimately impacting its biological activity. This guide provides a comprehensive overview of the common starting materials and synthetic strategies employed in the preparation of 4-Bromo-6-ethylpyrimidine, offering valuable insights for researchers and professionals in drug discovery and development.
Core Synthetic Strategies and Starting Materials
The synthesis of 4-Bromo-6-ethylpyrimidine can be approached from several key starting materials. The choice of a particular synthetic route often depends on the availability of precursors, desired scale of the reaction, and tolerance to specific functional groups. The most prevalent strategies involve the construction of the pyrimidine ring followed by functionalization, or the modification of a pre-existing pyrimidine core.
Route 1: Synthesis from Dicarbonyl Compounds and Amidines
A classical and versatile approach to pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with an amidine.[2] This strategy allows for the direct incorporation of the ethyl group at the desired position.
Key Starting Materials:
-
1,3-Diketones: 3-Ethyl-2,4-pentanedione or a related β-diketone bearing an ethyl group.
-
Amidines: Formamidine or its salts.
Reaction Principle:
The synthesis proceeds via a condensation reaction between the β-dicarbonyl compound and the amidine, leading to the formation of the pyrimidine ring. Subsequent bromination of the resulting 4-hydroxy-6-ethylpyrimidine is then required.
Experimental Workflow:
Caption: Synthetic pathway starting from 4,6-dihydroxypyrimidine.
Modern Synthetic Methodologies
In addition to classical methods, modern cross-coupling reactions have become indispensable tools for the synthesis and functionalization of pyrimidine derivatives. These reactions offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
For the final functionalization of the 4-bromo-6-ethylpyrimidine core, several powerful palladium-catalyzed cross-coupling reactions can be employed to introduce a wide range of substituents at the 4-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. [3][4]4-Bromo-6-ethylpyrimidine can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. [5][6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. [7][8]This reaction is particularly useful for synthesizing aminopyrimidine derivatives from 4-Bromo-6-ethylpyrimidine. [9]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. [10][11]While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable method for certain transformations. [12]
Data Summary
| Starting Material | Key Reagents | Advantages | Disadvantages |
| 3-Ethyl-2,4-pentanedione | Formamidine, Brominating agent | Direct incorporation of the ethyl group. | May require multiple steps for bromination. |
| 4,6-Dichloropyrimidine | Ethyl Grignard reagent, Brominating agent | Readily available starting material, good control over substitution. | Requires careful control of reaction conditions for selectivity. |
| 4,6-Dihydroxypyrimidine | POCl₃/POBr₃, Ethylating agent | Accessible starting material, versatile intermediate. | Involves the use of hazardous reagents like POCl₃. |
Conclusion
The synthesis of 4-Bromo-6-ethylpyrimidine can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of the most suitable method depends on factors such as the availability of starting materials, desired scale, and the specific requirements of the downstream applications. The classical approach of ring formation from dicarbonyl compounds and the modification of pre-functionalized pyrimidines like 4,6-dichloropyrimidine and 4,6-dihydroxypyrimidine remain highly relevant. Furthermore, the application of modern palladium-catalyzed cross-coupling reactions provides powerful tools for the efficient and selective functionalization of the pyrimidine core, enabling the synthesis of a diverse range of complex molecules for drug discovery and development.
References
-
Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. 3
-
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. Benchchem. 13
-
Synthesis, Activity Evaluation, and Putative Mode of Action of 4,6-Dihydroxypyrimidine Hydrazones as Antimicrobial Agents Against Fungi, Bacteria, and Cyanobacteria. ACS Publications. 14
-
Pyrimidine synthesis. Organic Chemistry Portal.
-
Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem. 4
-
4,6-Dihydroxypyrimidine | 1193-24-4. ChemicalBook.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. 1
-
Pyrimidine. Wikipedia.
-
Formation of pyrimidine core from diverse numbers of components. ResearchGate.
-
Synthetic routes for pyrimidine and its derivatives 78-106. ResearchGate.
-
US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine. Google Patents.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
-
WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine. Google Patents.
-
Grignard Reactions Involving Halogenated Pyrimidines. 15
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. American Chemical Society.
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
-
Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis. Organic Chemistry Frontiers (RSC Publishing).
-
Buchwald–Hartwig amination. Wikipedia.
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 16
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.
-
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem. 17
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate.
-
Ullmann condensation. Wikipedia.
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH.
-
4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis. ChemicalBook.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. Benchchem. 18
-
US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine. Google Patents.
-
Grignard reagent. Wikipedia.
-
Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. PubMed.
-
4-Bromo-6-methylpyrimidine. Synchem.
-
1086382-07-1|4-Bromo-6-ethylpyrimidine|BLD Pharm.
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis - ACS Publications.
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
-
Ullmann Reaction. Thermo Fisher Scientific - US.
-
A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.
-
Application of 4-Bromocyclohexanone in Medicinal Chemistry: Detailed Application Notes and Protocols. Benchchem. 19
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
-
CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. Atlantis Press.
-
How to Synthesize 4-broMo-6-chloronicotinaldehyde? - FAQ. Guidechem.
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. benchchem.com [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its inherent structural features, synthetic tractability, and ability to interact with a multitude of biological targets have cemented its status as a "privileged scaffold" in drug discovery. From the fundamental building blocks of life, uracil, thymine, and cytosine, to a vast and ever-expanding arsenal of therapeutic agents, the pyrimidine core is at the heart of numerous medical breakthroughs. This guide provides a comprehensive exploration of substituted pyrimidines in drug discovery, delving into the nuances of their synthesis, the intricacies of their structure-activity relationships, and their profound impact on treating a wide spectrum of human diseases.[1][2][3][4]
The Strategic Advantage of the Pyrimidine Core
The enduring prevalence of the pyrimidine scaffold in drug design is not coincidental. It offers a unique combination of properties that make it an ideal starting point for the development of novel therapeutics:
-
Bioisosteric Versatility: The pyrimidine ring is an excellent bioisostere for the phenyl group and other aromatic systems. This allows medicinal chemists to replace a phenyl ring in a known bioactive molecule with a pyrimidine ring, often leading to improved potency, selectivity, and pharmacokinetic properties. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enhancing interactions with biological targets.[1]
-
Synthetic Accessibility: A vast array of synthetic methodologies has been developed for the construction and functionalization of the pyrimidine core. This allows for the creation of large and diverse libraries of substituted pyrimidines, facilitating the exploration of structure-activity relationships.[2][5]
-
Diverse Biological Activities: The pyrimidine nucleus is a key component in a wide range of approved drugs, demonstrating its ability to modulate the activity of various biological targets. This includes enzymes, receptors, and ion channels, leading to therapeutic applications in oncology, infectious diseases, central nervous system disorders, and more.[1][3]
Key Synthetic Strategies for Building the Pyrimidine Core
The ability to efficiently synthesize a diverse range of substituted pyrimidines is fundamental to their success in drug discovery. Several powerful and versatile synthetic methods are routinely employed, each with its own advantages and applications.
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of dihydropyrimidine synthesis. This acid-catalyzed reaction brings together an aldehyde, a β-ketoester, and urea (or thiourea) to rapidly generate highly functionalized dihydropyrimidinones (DHPMs).[5] The efficiency and atom economy of this reaction make it a highly attractive method for generating compound libraries for high-throughput screening.
Rationale for Use: The Biginelli reaction is often the go-to method for the initial exploration of a new therapeutic area due to its operational simplicity and the ability to introduce diversity at three different positions of the resulting DHPM scaffold.
Experimental Protocol: A Representative Biginelli Reaction
Objective: To synthesize ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Cyclocondensation Reactions: Building Aromatic Pyrimidines
For the synthesis of fully aromatic pyrimidines, cyclocondensation reactions are a powerful tool. A common approach involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like a chalcone) with an amidine derivative, such as guanidine or benzamidine. This method allows for the direct construction of the pyrimidine ring with a wide range of substituents.
Rationale for Use: This method is highly versatile for creating 2,4,6-trisubstituted pyrimidines, which are prevalent in many classes of kinase inhibitors. The choice of the 1,3-dicarbonyl precursor and the amidine allows for precise control over the substitution pattern.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine from a Chalcone
Objective: To synthesize a 2-amino-4,6-diarylpyrimidine.
Materials:
-
A substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve the chalcone (10 mmol) and guanidine hydrochloride (12 mmol) in ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Base Addition: Add a solution of sodium hydroxide (20 mmol) in water (5 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker of crushed ice.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aminopyrimidine.
Structure-Activity Relationships (SAR): Tailoring Pyrimidines for Therapeutic Efficacy
The true power of the pyrimidine scaffold lies in the ability to fine-tune its biological activity through the strategic placement of various substituents. Understanding the structure-activity relationships (SAR) is paramount in transforming a weakly active "hit" compound into a potent and selective drug candidate.
Pyrimidines as Kinase Inhibitors: A Case Study in Oncology
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core has proven to be an exceptional scaffold for the design of kinase inhibitors, with numerous approved drugs targeting kinases such as EGFR, JAK, and CDKs.[6][7][8]
The Rationale for Targeting Kinases: Kinases play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival.[9] In many cancers, these pathways are dysregulated due to mutations or overexpression of certain kinases. Pyrimidine-based inhibitors can block the activity of these aberrant kinases, thereby halting cancer cell growth.
General SAR for Pyrimidine-Based Kinase Inhibitors:
-
Position 2: Often occupied by an amino group or a substituted amine, which can form a crucial hydrogen bond with the "hinge" region of the kinase active site.
-
Position 4: Typically bears a larger, often aromatic or heteroaromatic substituent that extends into the ATP-binding pocket, contributing to both potency and selectivity.
-
Position 5: Modifications at this position can be used to fine-tune selectivity and address potential resistance mutations.
-
Position 6: Substituents at this position can influence the overall conformation of the molecule and its interaction with the solvent-exposed region of the active site.
Quantitative SAR Data for Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | R2 Substituent | R4 Substituent | IC50 (nM) | Reference |
| 2,4-Disubstituted Pyrimidine | KDR | -NH2 | 3,5-dimethylaniline | 6 | [10] |
| Pyrido[3,2-d]pyrimidine | PI3K/mTOR | Varied | Varied | 19 (for lead compound) | [11] |
| 2,4-Diaminopyrimidine | JNK2 | Varied | Varied | Potent inhibition | [12] |
| 2,4-Disubstituted Pyrimidine | Aurora Kinase A/B | Varied | Varied | 309 (Aurora A), 293 (Aurora B) | [13] |
| Thieno[3,2-d]pyrimidine | JAK3 | Acrylamide pharmacophore | Varied | 1.8 | [14] |
EGFR Signaling Pathway and Pyrimidine Inhibitors
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is frequently dysregulated in various cancers.[9][15][16] Pyrimidine-based tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant non-small cell lung cancer.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based TKIs.
5-Fluorouracil and its Analogs: A Paradigm in Anticancer Chemotherapy
5-Fluorouracil (5-FU), a pyrimidine analog, is one of the most widely used chemotherapeutic agents. It functions as an antimetabolite, interfering with the synthesis of thymidine, a crucial component of DNA.
SAR of 5-Fluorouracil Analogs:
-
5-Position: The fluorine atom is critical for its mechanism of action, as it inhibits thymidylate synthase.[17]
-
1-Position: Prodrug strategies often involve modifications at the N1 position to improve oral bioavailability and tumor-selective activation.[18]
-
4-Position: Substitution at the 4-position, such as with a thio group, can influence the drug's metabolic stability and activity.[17]
Biological Evaluation of Substituted Pyrimidines: Key Experimental Protocols
Rigorous biological evaluation is essential to determine the therapeutic potential of newly synthesized pyrimidine derivatives. A battery of in vitro assays is typically employed to assess their activity against specific targets and their effects on cells.
Anticancer Activity Screening: The MTT Assay
The MTT assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds. It is often the first-line screening method for new anticancer agents.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the IC50 value of a pyrimidine derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Pyrimidine compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: The Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The assay involves serially diluting the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a pyrimidine derivative against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrimidine compound stock solution
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Antiviral Activity Assessment: The Plaque Reduction Neutralization Test (PRNT)
The PRNT is the "gold standard" for measuring the ability of a compound to neutralize a virus and prevent it from infecting cells.
Principle: A known amount of virus is pre-incubated with serial dilutions of the test compound before being added to a confluent monolayer of susceptible host cells. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.[21][22][23][24]
Experimental Protocol: Plaque Reduction Neutralization Test
Objective: To determine the IC50 value of a pyrimidine derivative against a specific virus.
Materials:
-
Virus stock of known titer
-
Susceptible host cell line
-
Cell culture medium
-
Pyrimidine compound stock solution
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the pyrimidine compound and mix with a constant amount of virus. Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to bind to the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb to the cells for 1 hour.
-
Overlay: Remove the inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
The Future of Pyrimidine-Based Drug Discovery
The journey of the pyrimidine scaffold in drug discovery is far from over. As our understanding of disease biology deepens, so too will the opportunities for designing novel pyrimidine-based therapeutics. The continued development of innovative synthetic methodologies, coupled with advanced computational tools for drug design and a deeper understanding of SAR, will undoubtedly lead to the discovery of next-generation pyrimidine drugs with enhanced efficacy, selectivity, and safety profiles. The versatility and proven track record of the pyrimidine nucleus ensure its enduring legacy as a cornerstone of medicinal chemistry and a beacon of hope for patients worldwide.
References
A comprehensive list of references will be provided at the end of this document.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies | MDPI [mdpi.com]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 23. bioagilytix.com [bioagilytix.com]
- 24. ibtbioservices.com [ibtbioservices.com]
Methodological & Application
Synthesis of 4-Bromo-6-ethylpyrimidine: An Application Protocol for Advanced Research
Abstract
This comprehensive guide details a robust, two-step laboratory synthesis of 4-Bromo-6-ethylpyrimidine, a key heterocyclic intermediate in the development of novel therapeutics and functional materials. The protocol is designed for researchers, chemists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and expert insights for a successful and reproducible synthesis. The procedure begins with the construction of the pyrimidine core via a base-catalyzed cyclocondensation to form 6-ethylpyrimidin-4-ol, followed by a deoxybromination reaction using phosphorus oxybromide to yield the target compound. This document emphasizes safety, efficiency, and validation at each stage.
Introduction and Strategic Overview
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. 4-Bromo-6-ethylpyrimidine, in particular, serves as a versatile building block. The bromine atom at the C4 position is an excellent leaving group, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular complexity and build libraries of potential drug candidates.
The synthetic strategy outlined herein is a classic and reliable approach for accessing 4-halopyrimidines. It is intentionally divided into two distinct, high-yielding stages:
-
Part A: Pyrimidine Ring Formation. Synthesis of the intermediate, 6-ethylpyrimidin-4-ol, via the cyclocondensation of ethyl 3-oxopentanoate with formamidine. This foundational reaction builds the core heterocyclic structure.
-
Part B: Deoxybromination. Conversion of the hydroxyl group (in its tautomeric pyrimidinone form) of the intermediate into the target bromo-functional group using phosphorus oxybromide (POBr₃).
This two-step process is efficient and allows for the isolation and purification of the intermediate, ensuring the final bromination step proceeds with a clean, high-purity substrate.
Part A: Synthesis of 6-Ethylpyrimidin-4-ol
Principle and Mechanism
The formation of the pyrimidine ring is achieved through a base-catalyzed condensation reaction. The process begins with the deprotonation of the α-carbon of the β-ketoester (ethyl 3-oxopentanoate) by a strong base, typically sodium ethoxide, to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbon atoms of formamidine. A series of intramolecular condensation and dehydration steps follows, ultimately leading to the formation of the stable, aromatic pyrimidine ring. This method is a variation of the classical pyrimidine synthesis and is highly effective for generating 4-hydroxypyrimidine derivatives.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| Ethyl 3-oxopentanoate | 144.17 | 50.0 | 1.0 | 7.21 g (7.14 mL) |
| Formamidine Acetate | 104.11 | 55.0 | 1.1 | 5.73 g |
| Sodium Metal | 22.99 | 60.0 | 1.2 | 1.38 g |
| Absolute Ethanol | 46.07 | - | - | 100 mL |
| Concentrated HCl | 36.46 | - | - | As needed |
| Deionized Water | 18.02 | - | - | ~300 mL |
Step-by-Step Experimental Protocol
-
Preparation of Sodium Ethoxide Solution: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (1.38 g) to the ethanol portion-wise. Causality: In-situ preparation of sodium ethoxide provides a fresh, anhydrous, and highly reactive base, which is crucial for the efficient deprotonation of the β-ketoester. The reaction is exothermic and produces hydrogen gas; therefore, it must be done under an inert atmosphere and with proper ventilation.
-
Dissolution of Amidine: Once all the sodium has reacted and the solution has cooled to room temperature, add formamidine acetate (5.73 g). Stir the mixture until the solid is completely dissolved.
-
Addition of β-Ketoester: Add ethyl 3-oxopentanoate (7.21 g) dropwise to the reaction mixture over 15 minutes using an addition funnel.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1).
-
Reaction Quench and Neutralization: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches ~6-7. A white precipitate will form. Causality: The product, 6-ethylpyrimidin-4-ol, is soluble in the basic reaction mixture as its sodium salt. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution due to its lower solubility.
-
Isolation and Purification: Collect the crude product by vacuum filtration, washing the solid with two portions of cold deionized water (2 x 50 mL).
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield 6-ethylpyrimidin-4-ol as a white to off-white solid. The typical yield is 75-85%.
Part B: Synthesis of 4-Bromo-6-ethylpyrimidine
Principle and Mechanism
The conversion of a 4-pyrimidinol to a 4-bromopyrimidine is a deoxybromination reaction. The pyrimidinol exists in tautomeric equilibrium with its more stable 4(3H)-pyrimidinone form. The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom of phosphorus oxybromide (POBr₃). This forms a highly reactive intermediate where the oxygen is converted into an excellent leaving group. A bromide ion (from POBr₃ or another bromide source) then acts as a nucleophile, attacking the now highly electrophilic C4 position of the pyrimidine ring in an SNAr-type mechanism. This results in the displacement of the activated oxygen group and the formation of the C-Br bond, regenerating the aromatic pyrimidine ring. This is a standard and widely used method for halogenating nitrogen-containing heterocycles.[3][4][5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume |
| 6-Ethylpyrimidin-4-ol | 124.14 | 40.0 | 1.0 | 4.97 g |
| Phosphorus Oxybromide (POBr₃) | 286.69 | 120.0 | 3.0 | 34.4 g |
| Toluene | 92.14 | - | - | 50 mL |
| Saturated NaHCO₃ solution | - | - | - | ~200 mL |
| Dichloromethane (DCM) | 84.93 | - | - | ~150 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Step-by-Step Experimental Protocol
SAFETY NOTE: Phosphorus oxybromide is highly corrosive, toxic, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood. Personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) is mandatory.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), combine 6-ethylpyrimidin-4-ol (4.97 g) and phosphorus oxybromide (34.4 g). Causality: POBr₃ serves as both the brominating reagent and the reaction solvent in many cases. Using it in excess ensures the reaction goes to completion. A basic scrubber is essential to neutralize the HBr gas that evolves during the reaction.
-
Heating and Reaction: Gently heat the reaction mixture in an oil bath to 110 °C. Maintain this temperature with stirring for 4 hours. The mixture will become a dark, viscous liquid.
-
Reaction Quench: After 4 hours, cool the reaction mixture to room temperature. In a separate large beaker (1 L), place ~200 g of crushed ice. Extremely carefully and slowly , pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quench that will release HBr gas. Perform this step in the back of the fume hood.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate (NaHCO₃) solution to the aqueous mixture until the pH is neutral (~7-8). This will neutralize the remaining acidic phosphorus byproducts.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate as the eluent to yield 4-Bromo-6-ethylpyrimidine as a pale yellow solid or oil. The typical yield is 65-80%.
Product Characterization
The identity and purity of the final product, 4-Bromo-6-ethylpyrimidine, should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton at C5, and a singlet for the proton at C2.
-
¹³C NMR (CDCl₃): Expect distinct signals for the four pyrimidine carbons and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) and the M+2 peak in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: Look for characteristic C-Br stretching frequencies and the absence of the broad O-H and C=O stretches from the starting material.
Safety and Waste Disposal
-
Phosphorus Oxybromide (POBr₃): Handle with extreme care. It is a severe corrosive agent to the skin, eyes, and respiratory tract. It reacts violently with water to produce HBr gas. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Ethanol, toluene, and dichloromethane are flammable. Keep away from ignition sources.
-
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. The aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines. Quench any residual POBr₃ carefully with a large volume of ice before neutralization and disposal.
References
- Ou, W.; Liu, F.; Pan, X. (2011). An Improvement in Synthesis of 6-Ethyl-5-Fluoro-Pyrimidin-4-Ol. Asian Journal of Chemistry, 24, 1409-1410.
- Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2012). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Journal of the Korean Chemical Society, 56(2), 257-260.
-
Manac Inc. (2024). Overview of bromination reactions with phosphorus bromides. Chemia. [Link]
-
ACS GCI Pharmaceutical Roundtable. Deoxy Bromination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
-
Singh, H., Kumar, S., & Singh, P. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]
-
Golding, D. R. V., & Senear, A. E. (1947). Phosphorus oxybromide as a brominating agent; bromopyrimidines. The Journal of Organic Chemistry, 12(2), 293. [Link]
Sources
- 1. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki coupling protocols using 4-Bromo-6-ethylpyrimidine as a substrate
An In-Depth Guide to Suzuki Coupling Protocols Using 4-Bromo-6-ethylpyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine Arylation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, offers mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic reagents, making it indispensable in academic and industrial research.[2][4][5][6][7]
Within the vast landscape of organic synthesis, pyrimidine scaffolds hold a place of exceptional importance. As integral components of nucleic acids (cytosine, thymine, and uracil), they are fundamental to life itself.[8] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, with countless therapeutic agents featuring this heterocyclic core.[8][9][10] The targeted functionalization of the pyrimidine ring is therefore a critical strategy for generating novel molecular entities with potential pharmacological activity.
This guide focuses on 4-bromo-6-ethylpyrimidine, a versatile substrate for Suzuki coupling. The electron-deficient nature of the pyrimidine ring makes the C-Br bond highly susceptible to oxidative addition by a palladium catalyst, rendering it significantly more reactive than analogous aryl bromides.[11][12] This heightened reactivity provides a powerful handle for introducing molecular diversity at the 4-position, enabling the synthesis of complex biaryl and heteroaryl structures crucial for the development of new therapeutics.
The Catalytic Engine: Mechanistic Principles of the Suzuki-Miyaura Coupling
Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle driven by a palladium complex, which orchestrates the precise sequence of bond-forming and bond-breaking events. The cycle is generally understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][13][14]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen bond (C-Br) of the 4-bromo-6-ethylpyrimidine. This step forms a new organopalladium(II) complex. The electron-deficient pyrimidine ring facilitates this step.[11][13]
-
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[1][15][16][17][18]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][13]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki coupling with 4-bromo-6-ethylpyrimidine hinges on the judicious selection of several key components. Each parameter influences the delicate balance of the catalytic cycle.
Palladium Catalyst and Ligand System
The combination of the palladium source and the phosphine ligand is the heart of the catalyst system. While standard catalysts are often effective, challenging couplings benefit from more advanced systems.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf).[19][20] Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice as it enters the catalytic cycle directly as a Pd(0) species.[11]
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") such as SPhos and XPhos can dramatically accelerate the reaction, especially the oxidative addition and reductive elimination steps.[21][22][23] These advanced ligands often allow for lower catalyst loadings and milder reaction temperatures.[22][23]
The Essential Role of the Base
The base is not a mere spectator; it is a critical activator in the transmetalation step.[1][17] Its strength and solubility can profoundly impact reaction efficiency.
-
Common Bases: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a versatile and cost-effective choice. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to accelerate the formation of the reactive boronate species.[1][19]
-
Mechanism of Action: The base reacts with the boronic acid to form an anionic boronate complex. This increases the nucleophilicity of the organic group on the boron, facilitating its transfer to the electropositive palladium center during transmetalation.[15][16][18]
Solvent System Selection
The solvent must solubilize the reactants and catalyst while facilitating the key steps of the catalytic cycle. Aprotic solvents, often mixed with water, are the standard.
-
Effective Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed.[1][19]
-
Biphasic Systems: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is highly effective.[12][24] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the boronate complex, while the organic phase dissolves the substrate and the palladium catalyst.
The Boron Reagent
While arylboronic acids are the most common coupling partners, their ester derivatives offer distinct advantages.
-
Boronic Acids vs. Esters: Arylboronic acids (Ar-B(OH)₂) are widely available but can be prone to side reactions like protodeboronation (loss of the boron group) or homocoupling.[19][25] Boronic esters, such as pinacol esters (Ar-B(pin)), are often more stable, easier to purify, and less susceptible to these side reactions, making them excellent alternatives.[25][26]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling on 4-bromo-6-ethylpyrimidine.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol employs a classic and widely accessible catalyst system suitable for many arylboronic acids.
Materials and Reagents:
-
4-Bromo-6-ethylpyrimidine
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction flask (e.g., Schlenk tube), magnetic stir bar, condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction flask equipped with a magnetic stir bar, add 4-bromo-6-ethylpyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.[19]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: High-Efficiency Conditions with a Buchwald Ligand/Precatalyst
This protocol uses a modern, highly active catalyst system that often provides better yields, especially for more challenging or sterically hindered substrates, and may allow for lower reaction temperatures.
Materials and Reagents:
-
4-Bromo-6-ethylpyrimidine
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) OR an SPhos precatalyst (e.g., SPhos Pd G3, 2-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Reaction flask, magnetic stir bar, condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add 4-bromo-6-ethylpyrimidine (1.0 eq), the arylboronic acid or ester (1.2 eq), K₃PO₄ (2.5 eq), and the SPhos precatalyst (0.02 eq) to a dry reaction flask with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. The high activity of this catalyst system often leads to shorter reaction times (1-6 hours). Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the pure coupled product.
Data Summary and Troubleshooting
| Parameter | Protocol 1 (Standard) | Protocol 2 (High-Efficiency) | Rationale for Difference |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃/SPhos or SPhos Precatalyst | Buchwald ligands (SPhos) are more electron-rich and bulky, accelerating oxidative addition and reductive elimination.[23] |
| Base | K₂CO₃ | K₃PO₄ | A stronger base like K₃PO₄ can be more effective with advanced catalyst systems, ensuring rapid boronate formation.[19] |
| Solvent | 1,4-Dioxane / Water | Toluene or 1,4-Dioxane (anhydrous) | Aqueous conditions are common for standard protocols, while high-efficiency systems often perform well under anhydrous conditions. |
| Temperature | 80 - 100 °C | 80 - 110 °C | Higher activity may allow for similar or even lower temperatures with shorter reaction times. |
| Typical Yields | Moderate to Good | Good to Excellent | Enhanced catalyst activity typically translates to higher product yields and fewer side reactions. |
Common Troubleshooting Scenarios:
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.[19]
-
Solution: Ensure rigorous degassing of all solvents and the reaction mixture. Use fresh, high-quality palladium catalyst.
-
Cause: Insufficient temperature or base strength.
-
Solution: Increase the reaction temperature or switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
-
Significant Side Products:
-
Cause: Protodeboronation (loss of the boronic acid group).[25]
-
Solution: Use a boronic pinacol ester instead of the acid. Ensure the base is not excessively strong or the reaction time unnecessarily long.
-
Cause: Homocoupling of the boronic acid.
-
Solution: This is often promoted by oxygen.[19] Improved degassing is the primary solution. Using a slight excess of the boronic acid can also help drive the desired cross-coupling.
-
References
- Current time inform
-
Suzuki reaction. Wikipedia. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. [Link]
-
Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. American Chemical Society. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
4-bromo-6-ethylpyrimidine (C6H7BrN2). PubChemLite. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-6-ethylpyrimidine
Introduction: The Strategic Importance of 4-Bromo-6-ethylpyrimidine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active molecules and functional materials underscores the continuous need for efficient and versatile methods for its elaboration.[1] 4-Bromo-6-ethylpyrimidine emerges as a particularly valuable building block. The bromine atom at the 4-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents. The ethyl group at the 6-position, while seemingly simple, provides a crucial element of lipophilicity and steric definition, influencing the molecule's conformational preferences and interaction with biological targets.
This guide provides researchers, scientists, and drug development professionals with a detailed and practical overview of key palladium-catalyzed cross-coupling reactions involving 4-Bromo-6-ethylpyrimidine. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, offering insights into the selection of catalysts, ligands, bases, and solvents to empower users to not only replicate but also rationally adapt these protocols for their specific synthetic challenges.
Core Concepts in Palladium-Catalyzed Cross-Coupling of Pyrimidines
Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The general catalytic cycle, applicable to most of the reactions discussed herein, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-6-ethylpyrimidine to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The coupling partner, activated by a base, transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond, making it generally more susceptible to oxidative addition compared to electron-rich aromatic systems.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
Scientific Rationale and Key Considerations
For the Suzuki coupling of 4-Bromo-6-ethylpyrimidine, the choice of catalyst, ligand, and base is paramount for achieving high yields and minimizing side reactions, such as debromination.
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For heteroaryl bromides, electron-rich and sterically hindered phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often superior. These ligands promote the reductive elimination step and stabilize the active Pd(0) species.[3]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes being necessary for less reactive substrates.[4][5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-ethylpyrimidine with Phenylboronic Acid
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 4-Bromo-6-ethylpyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with nitrogen or argon (repeat this cycle three times).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be a powerful tool.[7][8]
Protocol:
-
In a microwave vial, combine 4-Bromo-6-ethylpyrimidine (0.5 mmol), the desired boronic acid (0.6 mmol), K₃PO₄ (1.0 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (2.5 mL).
-
Seal the vial and heat in a microwave reactor at 120-140 °C for 15-40 minutes.[3][9]
-
Workup and purification are performed as described in the conventional heating protocol.
| Parameter | Conventional Heating | Microwave-Assisted |
| Catalyst | Pd(OAc)₂ / XPhos | Pd(PPh₃)₄ |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane / Water | 1,4-Dioxane / Water |
| Temperature | 100 °C | 120-140 °C |
| Time | 12-24 hours | 15-40 minutes |
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important precursors for more complex molecular architectures.[10]
Scientific Rationale and Key Considerations
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).
-
Palladium Catalyst: As in the Suzuki reaction, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand is commonly used.
-
Copper(I) Co-catalyst: Cu(I) salts, such as CuI, are used to activate the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Solvent: The reaction is often carried out in a solvent like THF or DMF, in addition to the amine base.
Experimental Protocol: Sonogashira Coupling of 4-Bromo-6-ethylpyrimidine with Phenylacetylene
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube, add 4-Bromo-6-ethylpyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous THF (5 mL) and Et₃N (2 mL).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Catalyst | PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | THF |
| Temperature | Room Temperature to 60 °C |
| Time | 4-12 hours |
Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycles for Sonogashira coupling.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11] This reaction is of immense importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.[12]
Scientific Rationale and Key Considerations
The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst system and base.
-
Catalyst System: Similar to the Suzuki reaction, bulky, electron-rich phosphine ligands are crucial. Ligands such as RuPhos, XPhos, or Josiphos-type ligands are often employed in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used.[14]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-ethylpyrimidine with Morpholine
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).
-
Add 4-Bromo-6-ethylpyrimidine (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd₂(dba)₃ / RuPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Time | 12-24 hours |
IV. Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[15] This reaction is particularly useful for introducing vinyl groups onto the pyrimidine ring.
Scientific Rationale and Key Considerations
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common precursor. In many cases, the reaction can proceed without a phosphine ligand ("ligand-free"), especially with reactive bromides. However, for more challenging substrates, phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine can be beneficial.[16][17]
-
Base: A hindered amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.[15]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are often used.
Experimental Protocol: Heck Reaction of 4-Bromo-6-ethylpyrimidine with Styrene
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube, add 4-Bromo-6-ethylpyrimidine (1.0 mmol) and Pd(OAc)₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill with nitrogen or argon.
-
Add anhydrous DMF (5 mL), Et₃N (1.5 mmol), and styrene (1.2 mmol).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd(OAc)₂ |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Time | 12-24 hours |
Heck Reaction Catalytic Cycle
Caption: Key steps in the Heck reaction catalytic cycle.
V. Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation offers a direct method for this conversion from aryl halides.
Scientific Rationale and Key Considerations
-
Cyanide Source: Historically, toxic cyanide sources like KCN or Zn(CN)₂ were used. More recently, less toxic and safer alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed.[18][19]
-
Catalyst System: A palladium precursor and a suitable ligand are required. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a commonly used ligand for this transformation.[20] Heterogeneous catalysts like Pd/C can also be effective.[20]
-
Additives: In some cases, additives like zinc formate can help to prevent catalyst deactivation.[20]
Experimental Protocol: Cyanation of 4-Bromo-6-ethylpyrimidine using K₄[Fe(CN)₆]
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube, add 4-Bromo-6-ethylpyrimidine (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and KOAc (0.1 mmol).
-
Evacuate and backfill with nitrogen or argon.
-
Add degassed 1,4-dioxane (2.5 mL) and degassed water (2.5 mL).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful toolkit for the functionalization of 4-Bromo-6-ethylpyrimidine. By understanding the underlying principles of each reaction, researchers can effectively leverage this versatile building block to construct novel molecules with tailored properties for applications in drug discovery and materials science. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of these indispensable synthetic methods.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
-
Palladium-catalyzed cyanation of aryl halides with CuSCN. PubMed. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-6-ethylpyrimidine as a Versatile Synthetic Intermediate in Pharmaceutical Development
Introduction: The Strategic Importance of 4-Bromo-6-ethylpyrimidine
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged heterocycle, forming the core of numerous approved therapeutics. Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a cornerstone of drug design. Within this class, 4-Bromo-6-ethylpyrimidine emerges as a particularly valuable and versatile synthetic intermediate. The presence of a reactive bromine atom on an electron-deficient pyrimidine ring allows for a diverse range of chemical transformations, providing a robust entry point into complex molecular architectures.
This guide provides an in-depth exploration of 4-Bromo-6-ethylpyrimidine's application in pharmaceutical synthesis. We will move beyond simple reaction schemes to dissect the causality behind protocol choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on three pivotal transformations: Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond construction, and Nucleophilic Aromatic Substitution (SNAr). These reactions are fundamental to the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors, which represent a significant class of modern therapeutics.[1][2]
Physicochemical & Reactivity Profile
Understanding the inherent properties of 4-Bromo-6-ethylpyrimidine is critical for designing successful synthetic strategies. The pyrimidine core is electron-deficient due to the presence of two nitrogen atoms, which significantly influences the reactivity of the C4-Bromine bond. This electron-withdrawing nature makes the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles or insertion by palladium catalysts.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | Approx. 235-240 °C |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, Dioxane |
| Reactivity Hotspot | C4-Br bond |
Core Synthetic Transformations & Protocols
The strategic utility of 4-Bromo-6-ethylpyrimidine is best demonstrated through its performance in key cross-coupling and substitution reactions.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] For 4-Bromo-6-ethylpyrimidine, this reaction provides a powerful method to introduce aryl, heteroaryl, or vinyl substituents at the 4-position, a common strategy in the synthesis of kinase inhibitors and other complex drug candidates.[5][6]
Causality of Protocol Design: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[4] The choice of catalyst, ligand, base, and solvent is critical for efficiency.
-
Catalyst/Ligand: A Pd(0) source, often generated in situ from a Pd(II) precatalyst, is required. Ligands such as triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[6][7]
-
Base: A base is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[8] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used and offer good functional group tolerance.[3][6]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or THF are typically used to dissolve the reactants and facilitate the reaction.[3] The use of water in a biphasic system can sometimes accelerate the reaction.[3]
Generalized Reaction Scheme:
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-ethylpyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane (volume to achieve ~0.1-0.2 M concentration).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[9][10] This reaction allows for the coupling of an amine (primary or secondary) with an aryl halide, providing a direct route to N-aryl pyrimidines.[11] For 4-Bromo-6-ethylpyrimidine, this is the premier method for introducing amino-substituents, which are often critical for kinase hinge-binding.
Causality of Protocol Design:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or DavePhos are crucial for promoting the reductive elimination step, which is often rate-limiting, and preventing catalyst decomposition.[12][13] Air-stable Pd precatalysts are often used for convenience.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.
Generalized Reaction Scheme:
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactor Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk flask.
-
Reagent Addition: Add 4-Bromo-6-ethylpyrimidine (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or crystallization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring activates the C4-position towards nucleophilic attack, allowing for direct displacement of the bromide.[14] This reaction is particularly effective with strong nucleophiles like alkoxides, thiolates, or certain amines, and it offers a palladium-free alternative to cross-coupling.[15][16]
Causality of Protocol Design:
-
Substrate Activation: The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negative charge in the intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[14]
-
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles lead to faster reactions.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophile salt, leaving a "naked," highly reactive anionic nucleophile.
Mechanism Diagram:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Alkoxide
-
Reactor Setup: To a solution of the desired alcohol (e.g., 2-methoxyethanol, 5.0 eq) in a polar aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substrate Addition: Add a solution of 4-Bromo-6-ethylpyrimidine (1.0 eq) in the same solvent to the alkoxide mixture.
-
Reaction: Heat the reaction to 60-80 °C. Monitor its progress by TLC or LC-MS.
-
Work-up: Cool the reaction and carefully quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Application Spotlight: Workflow for Kinase Inhibitor Synthesis
The pyrimidine core is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the protein backbone. 4-Bromo-6-ethylpyrimidine is an ideal starting point for constructing libraries of such inhibitors. A typical synthetic workflow might involve a Suzuki coupling to install a larger aromatic group, followed by a Buchwald-Hartwig amination to add the crucial amine functionality.
Synthetic Workflow Diagram:
Caption: A multi-step workflow for synthesizing a kinase inhibitor scaffold.
Analytical and Quality Control Protocols
Rigorous analytical monitoring is essential for successful synthesis and for ensuring the purity of the final compounds.
| Technique | Purpose & Protocol Outline |
| TLC | Reaction Monitoring: Quickly assess the consumption of starting material and formation of product. Use a mobile phase like Ethyl Acetate/Hexanes. Visualize spots under UV light (254 nm). |
| HPLC | Purity & Quantification: Use a C18 reverse-phase column with a gradient of water (with 0.1% TFA or Formic Acid) and Acetonitrile. Monitor at 254 nm. This method is crucial for determining the purity of the final product.[17] |
| GC-MS | Identification & Purity: Suitable for volatile intermediates and products. Use a non-polar capillary column (e.g., DB-5ms). The mass spectrum provides definitive structural confirmation by comparing the fragmentation pattern with expected values.[17] |
| NMR | Structural Elucidation: ¹H and ¹³C NMR are essential for unambiguous structure confirmation of intermediates and the final product. The chemical shifts and coupling patterns provide definitive proof of the desired transformations. |
| LC-MS | Reaction Monitoring & Identification: Provides real-time confirmation of product formation during the reaction by identifying the molecular weight of the components in the reaction mixture. |
Safety and Handling Protocols
Brominated organic compounds require careful handling. Adherence to safety protocols is mandatory.[18][19]
| Area | Protocol |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[19] |
| Handling & Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[18][19] Keep containers tightly closed. Avoid creating dust. |
| Spill Management | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[20] Ventilate the area. Do not wash down the drain. |
| First Aid | Skin Contact: Immediately wash the affected area with plenty of soap and water.[18] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[18] Inhalation: Move the person to fresh air.[18] In all cases of significant exposure, seek medical attention. |
Conclusion
4-Bromo-6-ethylpyrimidine is more than just a chemical reagent; it is a strategic tool for pharmaceutical innovation. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr allows for the efficient and modular construction of complex, high-value molecules. By understanding the principles behind the protocols for its use, researchers can unlock its full potential, accelerating the discovery and development of next-generation therapeutics.
References
Please note: The links provided are directed to the landing page of the source to ensure link integrity.
-
Munikrishnappa, C. S., et al. (2022). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Munikrishnappa, C. S., et al. (2022). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
- Unknown. Nucleophilic Substitution Reactions.
-
Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Unknown. Nucleophilic Substitution Reactions.
-
Ali, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Singh, K., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
-
R Discovery. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Available at: [Link]
-
Apicule. 4-bromo-7H-pyrrolo(2,3-d)pyrimidine (CAS No: 889939-42-8). Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Bromine. Available at: [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
National Research Council. (1995). LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Available at: [Link]
- Lemieux, R. M., et al. (2013). United States Patent. Google Patents.
-
The Upjohn Company. (1986). 4-substituted-6-aryl-pyrimidine compounds. Justia Patents. Available at: [Link]
- Actelion Pharmaceuticals Ltd. (2017). Preparation of pyrimidine intermediates useful for the manufacture of macitentan. Google Patents.
-
Ali, K., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
- AstraZeneca AB. (2004). Pyrimidine compounds. Google Patents.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Pharmacyclics, Inc. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents.
-
ResearchGate. (2021). Nucleophilic substitution reactions. Scientific Diagram. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]
-
Budesinsky, Z., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gacariyalur.ac.in [gacariyalur.ac.in]
- 16. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. dollycorporation.com [dollycorporation.com]
- 20. carlroth.com [carlroth.com]
Application Note: A Robust and Scalable Protocol for the N-Arylation of 4-Bromo-6-ethylpyrimidine via Palladium-Catalyzed Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arylated pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis, however, can be challenging. This document provides a comprehensive, field-tested protocol for the N-arylation of 4-bromo-6-ethylpyrimidine using a modern palladium-catalyzed Buchwald-Hartwig amination reaction. We delve into the mechanistic rationale behind the choice of catalyst, ligand, and reaction conditions, offering a protocol that is not only reproducible but also scalable. This guide is designed to provide researchers with a self-validating system for synthesizing a broad range of N-aryl-6-ethylpyrimidin-4-amine derivatives, complete with a troubleshooting guide to address common experimental challenges.
Introduction and Mechanistic Rationale
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals.[1] Among the various methods available, palladium-catalyzed cross-coupling reactions have become paramount due to their broad substrate scope and functional group tolerance.[2] The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, stands out as a highly efficient method for forming aryl-amine bonds.[2][3]
This reaction is generally preferred over classic methods like the Ullmann condensation, which often requires harsh conditions such as high temperatures and stoichiometric amounts of copper.[4][5] The Buchwald-Hartwig reaction proceeds through a well-defined catalytic cycle, enabling precise control over the reaction parameters for optimal outcomes.
Key Reaction Components:
-
Palladium Precatalyst: Modern precatalysts are often air-stable palladium(II) complexes that are readily reduced in situ to the active palladium(0) species. This improves reproducibility and simplifies handling.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the key steps of oxidative addition (of the aryl halide to Pd(0)) and reductive elimination (to form the C-N bond and regenerate the catalyst), and prevent catalyst decomposition.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle. The choice of base can significantly influence reaction rate and yield.[7]
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure solubility of the reagents and stability of the catalytic species.[8]
Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: N-Arylation of 4-Bromo-6-ethylpyrimidine
This protocol is optimized for the coupling of various aryl amines with 4-bromo-6-ethylpyrimidine. It employs a commercially available, air-stable G3 (third-generation) palladium precatalyst and a bulky biarylphosphine ligand, which together provide high catalytic activity and broad substrate scope.
Materials and Reagents
| Reagent | Formula | M.Wt. ( g/mol ) | Example Amount (for 1 mmol scale) | Equivalents | Notes |
| 4-Bromo-6-ethylpyrimidine | C₆H₇BrN₂ | 201.04 | 201 mg | 1.0 | Substrate |
| Aryl Amine | Varies | Varies | 1.2 mmol | 1.2 | Coupling Partner |
| BrettPhos Pd G3 | C₄₄H₆₂NO₂PPdS | 848.48 | 17 mg (0.02 mmol) | 0.02 (2 mol%) | Air-stable precatalyst[8] |
| BrettPhos | C₃₅H₄₆O₂P | 541.71 | 11 mg (0.02 mmol) | 0.02 (2 mol%) | Additional Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 | Base |
| Toluene | C₇H₈ | 92.14 | 5 mL | - | Anhydrous, <50 ppm H₂O |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | - | For work-up |
| Saturated aq. NH₄Cl | - | - | - | - | For quenching |
| Brine | - | - | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent |
| Silica Gel | SiO₂ | - | - | - | For column chromatography |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes and needles
-
Magnetic stir plate with heating
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Safety Precautions
-
Palladium Catalysts: Handle in a fume hood. While generally low in toxicity, fine powders should not be inhaled.
-
Sodium tert-butoxide: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere. Causes severe skin burns and eye damage.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.
-
4-Bromo-6-ethylpyrimidine: Potential irritant. Avoid contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Experimental Procedure
The following workflow diagram outlines the key stages of the protocol.
Caption: General experimental workflow for N-arylation.
1. Reaction Setup:
-
Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
To the tube, add 4-bromo-6-ethylpyrimidine (1.0 eq.), the aryl amine (1.2 eq.), BrettPhos Pd G3 precatalyst (0.02 eq.), additional BrettPhos ligand (0.02 eq.), and sodium tert-butoxide (1.4 eq.).
-
Expert Insight: Adding a slight excess of ligand can sometimes prevent catalyst decomposition and improve yields, especially with challenging substrates like electron-deficient pyrimidines.[6]
2. Solvent Addition and Reaction:
-
Evacuate and backfill the Schlenk tube with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (4-bromo-6-ethylpyrimidine).
-
Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously.
3. Reaction Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
A typical reaction time is 4-12 hours. The reaction is complete when the limiting reagent is fully consumed.
4. Work-up and Extraction:
-
Once complete, remove the reaction from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (~10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
5. Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-aryl-6-ethylpyrimidin-4-amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficiently strong base.4. Reaction temperature too low. | 1. Ensure a strictly inert atmosphere.2. Use freshly dried solvent and reagents.3. Consider a stronger base like LHMDS.[8]4. Increase temperature in 10 °C increments. |
| Formation of Side Products (e.g., Debromination) | 1. Presence of water.2. Catalyst decomposition. | 1. Use rigorously anhydrous conditions.2. Increase ligand loading (e.g., to 3-4 mol%). Consider a different ligand. |
| Product is Difficult to Purify | 1. Product co-elutes with starting material or byproducts.2. Streaking on silica gel. | 1. Try a different solvent system for chromatography.2. Add 0.5-1% triethylamine to the eluent to suppress tailing of basic amine products. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-arylated pyrimidines. By utilizing modern, air-stable precatalysts and rationally chosen ligands, this protocol for the N-arylation of 4-bromo-6-ethylpyrimidine offers high yields and operational simplicity. The detailed procedure and troubleshooting guide provided herein are intended to empower researchers to confidently synthesize these valuable compounds for applications in drug discovery and materials science.
References
-
Ren, Y. et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
-
Joucla, L. et al. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 71(13), 5032-5035. [Link]
-
El-Ghozzi, M. et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20089-20096. [Link]
-
Old, D. W. et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Li, J. et al. (2019). Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. European Journal of Organic Chemistry, 2019(40), 6813-6823. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Monostori, E. et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(22), 6985. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Versatile Role of 4-Bromo-6-ethylpyrimidine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Strategic Importance of 4-Bromo-6-ethylpyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1] Its structural resemblance to the purine core of ATP allows for the design of potent ATP-competitive kinase inhibitors. Kinases, being central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer and other diseases, making them a prime target for therapeutic intervention. The strategic functionalization of the pyrimidine core is paramount in achieving both high potency and selectivity against specific kinase targets.
This document provides a detailed guide on the application of a key building block, 4-Bromo-6-ethylpyrimidine , in the development of kinase inhibitors. The presence of a bromine atom at the C4 position offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in introducing diverse aryl and amino substituents, which are crucial for establishing key interactions within the kinase active site. The ethyl group at the C6 position can provide beneficial steric and lipophilic properties, influencing the inhibitor's binding affinity and pharmacokinetic profile.
We will delve into the causality behind experimental choices, provide validated protocols for the synthesis of advanced kinase inhibitor scaffolds from 4-Bromo-6-ethylpyrimidine, and discuss the structure-activity relationships (SAR) to guide the rational design of novel therapeutics.
Core Synthetic Strategies: Leveraging the Reactivity of 4-Bromo-6-ethylpyrimidine
The bromine atom at the C4 position of 4-Bromo-6-ethylpyrimidine is the key to its synthetic utility, enabling the construction of diverse molecular architectures through palladium-catalyzed cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging C4-Aryl and C4-Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[2][3] This is particularly significant in kinase inhibitor design, as the introduced aromatic moiety can occupy the hydrophobic pocket of the ATP-binding site, contributing significantly to binding affinity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-6-ethylpyrimidine
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-6-ethylpyrimidine with an arylboronic acid.
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-6-ethylpyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a stream of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst. Other catalysts, such as PdCl₂(dppf), can also be effective, particularly for more challenging substrates.
-
Base: The choice of base is crucial and can significantly impact the reaction outcome. Carbonates are generally effective, with cesium carbonate often providing higher yields for less reactive substrates.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Introducing Key Amino Moieties at the C4 Position
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrimidine ring.[4][5] The amino group at this position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for ATP-competitive inhibition.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-6-ethylpyrimidine
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-6-ethylpyrimidine with a primary or secondary amine.
Materials:
-
4-Bromo-6-ethylpyrimidine
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.8 mmol) to a dry Schlenk tube.
-
Add 4-Bromo-6-ethylpyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for efficient catalysis. The choice of ligand can influence the reaction scope and efficiency.
-
Base: A strong, non-nucleophilic base like sodium t-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so the use of anhydrous solvents and inert atmosphere techniques is critical for good yields.
Illustrative Synthetic Workflow and Kinase Signaling Pathway
To visualize the application of these core strategies, the following diagrams illustrate a typical workflow for the synthesis of a 4-amino-6-ethylpyrimidine-based kinase inhibitor and a representative kinase signaling pathway that such an inhibitor might target.
Caption: A generalized workflow for synthesizing kinase inhibitors from 4-Bromo-6-ethylpyrimidine.
Caption: A simplified diagram of a kinase signaling cascade targeted by a pyrimidine-based inhibitor.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships. For inhibitors derived from 4-Bromo-6-ethylpyrimidine, the following general SAR principles can be considered:
| Position | Moiety | General SAR Observations |
| C4 | Amino Group (from Buchwald-Hartwig) | The nature of the amine is critical for hinge-binding. Small, unbranched amines or anilines often form key hydrogen bonds. Substituents on an aniline ring can be explored to pick up additional interactions in the active site. |
| C4 | Aryl/Heteroaryl Group (from Suzuki) | Aromatic groups can occupy the hydrophobic pocket. The size, shape, and electronic properties of this group heavily influence potency and selectivity. |
| C6 | Ethyl Group | The ethyl group provides a degree of lipophilicity and can make favorable van der Waals contacts in a hydrophobic region of the ATP-binding site. Its presence can enhance cell permeability and overall potency compared to a methyl or hydrogen substituent. |
Conclusion and Future Perspectives
4-Bromo-6-ethylpyrimidine is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its well-defined reactivity at the C4 position, through robust palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space around the pyrimidine core. The strategic introduction of diverse aryl and amino functionalities, guided by an understanding of kinase structure and SAR, will continue to be a fruitful approach in the discovery of next-generation targeted therapies. The protocols and insights provided herein are intended to empower researchers in their efforts to develop potent and selective kinase inhibitors for the treatment of cancer and other debilitating diseases.
References
-
Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1139. [Link]
-
Gangjee, A., Kurup, S., Ihnat, M., Thorpe, J. E., & Disch, B. (2012). N⁴-Aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 20(2), 838–847. [Link]
-
Chi, Y. H., Liu, Y. C., Lin, K. T., Hsu, C. Y., Chen, Y. L., Chen, C. L., ... & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(15), 11563–11585. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Mahapatra, R. K., Keri, R. S., & Patil, S. A. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 26(21), 6465. [Link]
-
Yarmoluk, S. M., Lukashov, S. S., Shablykin, O. V., & Volynets, G. P. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European journal of medicinal chemistry, 115, 145–156. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 13, 2182–2189. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3562. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kaur, H., Singh, G., Kumar, V., & Singh, J. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry, 12, 1515255. [Link]
-
Anis, M., Al-Ghamdi, K. A., Algarni, H., Abdel-Maksoud, M. S., & Hassan, A. S. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1489025. [Link]
-
Anikin, A., Buravlev, V., Churakov, A., & Ananikov, V. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(21), 7083-7095. [Link]
-
Zhuravel, G. O., Kovalenko, S. M., Vlasov, S. V., & Chekotylo, A. O. (2017). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Biopolymers and Cell, 33(5), 367-378. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes: 4-Bromo-6-ethylpyrimidine as a Versatile Building Block for Novel Agrochemicals
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in the field of agrochemicals, forming the core of numerous highly effective herbicides, fungicides, and insecticides.[1][2] Its nitrogen-rich heterocyclic structure allows for a multitude of interaction points with biological targets, while the substituent positions on the ring provide a canvas for fine-tuning physicochemical properties like solubility, stability, and bioavailability. The development of novel pesticides is urgently required to combat the growing issue of resistance to existing treatments and to protect crops from fungal diseases that cause significant economic losses.[3] Pyrimidine derivatives have demonstrated remarkable success in this area, emerging as crucial intermediates for creating a diverse array of agrochemicals.[1][2][3]
4-Bromo-6-ethylpyrimidine emerges as a particularly valuable building block. The ethyl group at the 6-position can provide beneficial lipophilicity and steric influence, while the bromine atom at the 4-position serves as a versatile synthetic handle for a wide range of transformations. This strategic placement allows for the introduction of diverse functional groups through well-established and robust synthetic methodologies, paving the way for the rapid generation of compound libraries for high-throughput screening.
This document serves as a technical guide for researchers and scientists, providing detailed protocols and mechanistic insights into the key synthetic transformations of 4-Bromo-6-ethylpyrimidine.
Reactivity Profile and Strategic Considerations
The reactivity of 4-Bromo-6-ethylpyrimidine is dominated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This makes the carbon atoms, particularly C4 and C2, susceptible to nucleophilic attack. The bromine atom at the C4 position is an excellent leaving group, making this site highly reactive in two main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily undergo oxidative addition to a Palladium(0) complex, initiating catalytic cycles like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ring nitrogens activates the C4 position for direct displacement of the bromide by strong nucleophiles. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher at the C4 position compared to the C2 position, making it the more electrophilic site for nucleophilic attack.[4]
The ethyl group at C6, while primarily a modulator of physical properties, can exert a minor steric influence on the adjacent C5 position and the reactive C4 center, which should be considered when selecting coupling partners or catalysts.
Key Synthetic Transformations & Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[5][6][7] This reaction is exceptionally valuable for installing new aryl or heteroaryl fragments onto the pyrimidine core, a common strategy in the development of herbicides and fungicides.[7]
Causality and Experimental Choices:
-
Catalyst: A Palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice, often used for its stability and effectiveness in coupling reactions involving heteroaryl halides.[8]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[6] An inorganic base like potassium carbonate (K₂CO₃) is often effective and cost-efficient.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the pyrimidine substrate and the catalyst.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-6-ethylpyrimidine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Execution: Stir the mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-ethylpyrimidine.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-98 |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 85-99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is critical for introducing amine functionalities, which are prevalent in many bioactive agrochemicals and can serve as key hydrogen bond donors/acceptors or as points for further derivatization.
Causality and Experimental Choices:
-
Catalyst System: This reaction requires a palladium precatalyst and a specialized phosphine ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the reductive elimination step (the C-N bond formation) and stabilize the active Pd(0) species, preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. They deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Developing a Robust LC-MS Method for Real-Time Monitoring of 4-Bromo-6-ethylpyrimidine Reactions
An Application Note for Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing and validating a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for monitoring chemical reactions involving 4-Bromo-6-ethylpyrimidine. As a critical building block in the synthesis of various pharmaceutical intermediates, ensuring precise control over its reaction kinetics, product formation, and impurity profiling is paramount.[1] This document provides a detailed, step-by-step protocol, from sample preparation to final data analysis, grounded in established scientific principles. We delve into the rationale behind critical method development choices, including column chemistry, mobile phase composition, and mass spectrometry parameters, to equip researchers with a self-validating and reliable analytical system.
Introduction: The Rationale for Reaction Monitoring
In pharmaceutical development, synthetic routes are complex and require rigorous monitoring to ensure efficiency, safety, and reproducibility. The starting material, 4-Bromo-6-ethylpyrimidine, is a halogenated pyrimidine, a class of compounds frequently used in the synthesis of active pharmaceutical ingredients (APIs). The progress of reactions involving this intermediate dictates not only the yield of the desired product but also the formation of process-related impurities that can impact the final drug product's safety and efficacy.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for this purpose, offering a synergistic combination of high-performance liquid chromatography's (HPLC) separation power with the high sensitivity and specificity of mass spectrometry (MS).[3] This allows for the simultaneous quantification of reactants, intermediates, products, and byproducts, providing a detailed snapshot of the reaction profile over time.[4] Developing a robust LC-MS method is therefore not merely an analytical task but a cornerstone of efficient process development and quality control.[5]
Foundational Strategy: Analyte & Reaction Characterization
Before any instrument is programmed, a foundational understanding of the chemical species involved is crucial. The properties of the reactant, expected products, and potential side-products will govern every subsequent decision in method development.
2.1. Analyte Properties
-
Reactant: 4-Bromo-6-ethylpyrimidine (C₆H₇BrN₂) - A moderately polar, heterocyclic aromatic compound. Its bromine atom makes it a good leaving group in nucleophilic substitution reactions.
-
Expected Product: The product will depend on the specific reaction. For this guide, we will assume a generic nucleophilic aromatic substitution (SNAᵣ) reaction, where the bromine is displaced by a nucleophile (Nu⁻). The resulting product will likely have different polarity compared to the starting material.
-
Potential Byproducts/Impurities: These can include regioisomers, products of side reactions (e.g., hydrolysis if water is present), or unreacted starting materials from previous synthetic steps.
2.2. Hypothetical Reaction Pathway
The following diagram illustrates a typical nucleophilic substitution reaction involving 4-Bromo-6-ethylpyrimidine. Monitoring the disappearance of the reactant and the appearance of the product and bromide salt is the primary goal of the LC-MS method.
Caption: Hypothetical nucleophilic substitution reaction pathway.
The Experimental Blueprint: Protocols & Methodologies
A successful LC-MS method is built on two pillars: meticulous sample preparation and optimized instrument parameters. This section provides detailed, actionable protocols.
Protocol 1: Reaction Quenching and Sample Preparation
The primary goal of sample preparation is to halt the chemical reaction instantaneously and prepare a clean, compatible sample for LC-MS analysis.[6] This ensures that the analytical result accurately reflects the reaction's state at the precise moment of sampling.
Step-by-Step Protocol:
-
Aliquoting: At specified time points, carefully withdraw a precise volume (e.g., 50 µL) from the reaction vessel.
-
Quenching (Critical Step): Immediately dispense the aliquot into a vial containing a significantly larger volume (e.g., 950 µL) of a cold quenching solution. The quenching solution should be a solvent that does not react with the components but instantly dilutes and stops the reaction. A common choice is cold Acetonitrile (ACN) or a mixture of ACN/Water.
-
Dilution: The quenching step also serves as the initial dilution. Further serial dilutions may be necessary to bring the analyte concentrations within the linear range of the instrument.[7] Use the initial mobile phase composition as the diluent to avoid peak distortion.
-
Homogenization: Vortex the quenched sample for 30 seconds to ensure it is thoroughly mixed.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any particulate matter that could clog the LC system.[8]
-
Transfer: Transfer the final filtered sample into a 2 mL autosampler vial for analysis.
Protocol 2: LC-MS Method Parameters
The following parameters are a robust starting point for method development. Optimization will be necessary based on the specific nucleophile used and the resulting product's properties. The method utilizes a reversed-phase C18 column, which is effective for separating small, moderately polar organic molecules.[9]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolving power and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive-ion ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and MS compatibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good chromatography without excessive pressure. |
| Gradient | 10% B to 95% B over 5 min | A gradient is essential to elute compounds with varying polarities and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Injection Vol. | 2 µL | Small volume minimizes potential for column overload and peak distortion. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is ideal for polar, thermally labile compounds commonly found in pharma synthesis.[3][10] |
| Polarity | Positive Ion Mode | Pyrimidines contain nitrogen atoms that are readily protonated. |
| Scan Mode | Full Scan (m/z 100-500) | Used during development to identify all ions present. |
| Quant. Mode | SRM / MRM | For validated monitoring, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides superior sensitivity and specificity.[11][12] |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ionization. |
| Source Temp. | 150 °C | Standard temperature to facilitate desolvation. |
| Desolvation Temp. | 350 °C | Helps evaporate the mobile phase to generate gas-phase ions. |
| Gas Flow | 800 L/hr | Optimized for efficient nebulization and desolvation. |
Overall Experimental Workflow
The entire process, from reaction vessel to data output, follows a logical sequence designed for accuracy and reproducibility.
Caption: High-level workflow from sample collection to data analysis.
Ensuring Data Integrity: Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] For reaction monitoring, this means proving the method can accurately and precisely quantify the key components in the reaction matrix.
4.1. Key Validation Parameters
The following parameters are essential for validating an LC-MS/MS bioanalytical method.[15]
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing blank matrix, and matrix spiked with potential interferences.[16]
-
Linearity & Range: The method should produce results that are directly proportional to the concentration of the analyte over a specific range.[15] A calibration curve is generated, and a correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at known concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (%RSD).
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[15]
-
Stability: Assesses whether the analyte remains unchanged in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, autosampler stability).
Table 3: Example Validation Acceptance Criteria
| Parameter | Low Concentration (LQC) | Mid Concentration (MQC) | High Concentration (HQC) |
| Accuracy (% Bias) | Within ±20% | Within ±15% | Within ±15% |
| Precision (% RSD) | ≤20% | ≤15% | ≤15% |
| Linearity (r²) | \multicolumn{3}{c | }{≥ 0.99} |
Conclusion
This application note outlines a robust framework for developing and validating an LC-MS method to monitor reactions involving 4-Bromo-6-ethylpyrimidine. By combining a thorough understanding of the reaction chemistry with systematic protocols for sample preparation, instrument optimization, and method validation, researchers can generate high-quality, reliable data. This enables precise control over the manufacturing process, leading to higher yields, improved purity profiles, and ultimately, safer and more effective pharmaceutical products. The principles and protocols described herein are adaptable and serve as a strong foundation for developing methods for a wide range of synthetic reaction monitoring applications.
References
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
- Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 5). What Are The Applications Of LC-MS In The Pharmaceutical Industry? [Video]. YouTube. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]
- Klinke, G., et al. (2019).
-
Klinke, G., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. Retrieved from [Link]
-
Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
-
Islam, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
IJRAR (International Journal of Research and Analytical Reviews). (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
- Vogeser, M., & Seger, C. (2010). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry.
-
ResearchGate. (n.d.). Selected reaction monitoring LC/MS/MS experiments with a mixture of 1, its metabolites (3, 4) and 3-amino-1,2,4-benzotrizine 2-oxide (6). Retrieved from [Link]
-
Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science-The Role of Analytical Chemistry. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Hakala, K., et al. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. PubMed. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. opentrons.com [opentrons.com]
- 7. rsc.org [rsc.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sisu.ut.ee [sisu.ut.ee]
- 14. ijrar.com [ijrar.com]
- 15. resolian.com [resolian.com]
- 16. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
1H and 13C NMR spectral assignment for 4-Bromo-6-ethylpyrimidine derivatives
Application Note: A-04B6-NMR
Topic: 1H and 13C NMR Spectral Assignment for 4-Bromo-6-ethylpyrimidine Derivatives
Introduction: The Central Role of NMR in Pyrimidine Chemistry
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure, making unambiguous structural characterization a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of these molecules in solution.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed assignment of ¹H and ¹³C NMR spectra for 4-Bromo-6-ethylpyrimidine derivatives, a class of compounds with significant potential as synthetic intermediates. We will explore the foundational principles, present field-proven experimental protocols, and detail a systematic workflow for spectral interpretation using a combination of 1D and 2D NMR techniques.
Foundational Principles: Understanding the Pyrimidine Ring's Electronic Landscape
The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic character causes the ring protons and carbons to be "deshielded," meaning they resonate at a higher chemical shift (further downfield) compared to benzene.[4] The introduction of substituents dramatically modulates this electronic landscape.
-
Substituent Effects:
-
Ethyl Group (-CH₂CH₃): As an electron-donating group (EDG), the ethyl substituent introduces electron density into the ring, causing a slight shielding effect (an upfield shift) on the ring's atoms, particularly at the ortho and para positions relative to its point of attachment.
-
Bromo Group (-Br): The bromine atom exerts a dual influence. It is electronegative, creating an inductive electron-withdrawing effect that deshields nearby nuclei.[5] Conversely, its lone pairs can participate in resonance, donating electron density and causing a shielding effect, primarily at the ortho and para positions. In halogens, the inductive effect typically dominates, leading to a net deshielding of the carbon to which it is attached.
-
These electronic perturbations are the key to interpreting the chemical shifts and ultimately assigning the structure.
Experimental Design & Protocols
Achieving high-quality, interpretable NMR spectra begins with meticulous sample preparation and the selection of appropriate acquisition parameters.[3]
Protocol: NMR Sample Preparation
-
Analyte Purity: Ensure the 4-Bromo-6-ethylpyrimidine derivative is of high purity. Paramagnetic impurities can cause significant line broadening and obscure signals.[6]
-
Mass Requirements:
-
Solvent Selection:
-
Sample Handling:
-
Referencing: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6][7] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]
Protocol: NMR Data Acquisition
The following parameters are provided for a 500 MHz NMR spectrometer and should be adjusted as necessary based on the instrument and sample.
| Experiment | Pulse Program | Number of Scans (NS) | Relaxation Delay (D1) | Key Purpose |
| ¹H NMR | zg30 | 16 | 2.0 s | Observe proton signals, integration, and coupling patterns. |
| ¹³C{¹H} NMR | zgpg30 | 1024 | 2.0 s | Observe unique carbon signals. |
| COSY | cosygpqf | 8 | 2.0 s | Identify proton-proton (H-H) spin coupling networks.[12][13] |
| HSQC | hsqcedetgpsisp2.2 | 4 | 2.0 s | Correlate protons to their directly attached carbons (¹JCH).[12][13] |
| HMBC | hmbcgpndqf | 16 | 2.0 s | Correlate protons and carbons over 2-3 bonds (ⁿJCH), key for connecting fragments.[12][13][14] |
A Systematic Workflow for Spectral Assignment
Unambiguous assignment is achieved not by analyzing a single spectrum, but by synthesizing data from a suite of experiments.[14][15]
Molecular Structure and Numbering
To facilitate discussion, we will use the following standard numbering for the 4-Bromo-6-ethylpyrimidine core.
Caption: Numbering scheme for 4-Bromo-6-ethylpyrimidine.
Step 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial overview of the proton environments.
-
Ethyl Group Signature: Look for the characteristic signals of the ethyl group:
-
A quartet integrating to 2H. This is H7 (-CH₂-). The quartet splitting arises from coupling to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).[16]
-
A triplet integrating to 3H. This is H8 (-CH₃). The triplet arises from coupling to the two protons of the adjacent methylene group (n+1 rule, 2+1=3).[16]
-
-
Aromatic Protons:
-
Two signals, each integrating to 1H, will be present in the aromatic region (typically δ 7.0-9.0 ppm). These correspond to H2 and H5.
-
H2: This proton is positioned between two electronegative nitrogen atoms, making it the most deshielded proton on the ring, appearing furthest downfield.
-
H5: This proton is adjacent to the carbon bearing the ethyl group and the carbon bearing the bromine. Its chemical shift will be influenced by both.
-
Expected ¹H NMR Data:
| Proton | Multiplicity | Integration | Approx. δ (ppm) | Rationale |
|---|---|---|---|---|
| H2 | Singlet | 1H | 8.8 - 9.2 | Deshielded by two adjacent nitrogen atoms. |
| H5 | Singlet | 1H | 7.2 - 7.6 | Aromatic proton, influenced by adjacent substituents. |
| H7 (-CH₂-) | Quartet | 2H | 2.8 - 3.2 | Coupled to -CH₃; deshielded by the aromatic ring. |
| H8 (-CH₃-) | Triplet | 3H | 1.2 - 1.5 | Coupled to -CH₂. |
Step 2: Analysis of the ¹³C{¹H} NMR Spectrum
The proton-decoupled ¹³C spectrum reveals the number of unique carbon environments.
-
Ethyl Group Carbons:
-
C7 (-CH₂-): Typically found in the δ 25-35 ppm range.
-
C8 (-CH₃): Found further upfield, typically δ 12-18 ppm.
-
-
Pyrimidine Ring Carbons: These are significantly deshielded and appear downfield.
-
C4 (C-Br): The carbon directly attached to bromine will be significantly deshielded by the halogen's inductive effect but may be hard to distinguish initially from other quaternary carbons.
-
C2, C5, C6: These three carbons will appear in the aromatic region (δ > 120 ppm). Their exact assignment requires 2D NMR data. C2 is often the most downfield due to its position between two nitrogens. C6 (attached to the ethyl group) and C5 will have distinct shifts.
-
Step 3: Unambiguous Assignment with 2D NMR
This is the crucial, self-validating step where correlations confirm the proposed structure.[17][18]
Caption: Workflow for NMR spectral assignment.
-
COSY (COrrelation SpectroscopY):
-
Action: Look for a cross-peak connecting the quartet (H7) and the triplet (H8).
-
Confirmation: This correlation definitively proves these two proton signals belong to the same ethyl spin system.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Identify the cross-peaks that link proton signals to their directly attached carbon signals.
-
Confirmation:
-
The H7 quartet will show a correlation to the C7 carbon signal.
-
The H8 triplet will show a correlation to the C8 carbon signal.
-
The H2 singlet will correlate to the C2 carbon.
-
The H5 singlet will correlate to the C5 carbon.
-
This step unambiguously assigns the protonated carbons C2, C5, C7, and C8.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: This is the final and most powerful step, revealing 2- and 3-bond correlations (ⁿJCH) that piece the molecular puzzle together.
-
Key Correlations to Look For:
-
H5 to C4 and C6: The proton at H5 will show a strong correlation to the quaternary carbon C4 (C-Br) and the quaternary carbon C6 (C-Ethyl), unequivocally placing it between them.
-
H7 (-CH₂-) to C6 and C5: The methylene protons will show correlations to the carbon they are attached to (C6) and the adjacent ring carbon (C5). This confirms the attachment point of the ethyl group.
-
H2 to C4 and C6: The most downfield proton (H2) will show long-range couplings to both C4 and C6, confirming the pyrimidine ring structure.
-
-
Expected Key HMBC Correlations:
| Proton | Correlates to Carbon(s) | Significance of Correlation |
|---|---|---|
| H5 | C4, C6 | Confirms the position of H5 between the two substituted carbons. |
| H7 | C5, C6 | Confirms the attachment of the ethyl group at the C6 position. |
| H2 | C4, C6 | Confirms the overall ring structure and the relative positions of C2, C4, and C6. |
Conclusion and Best Practices
The structural elucidation of 4-Bromo-6-ethylpyrimidine derivatives is a systematic process that relies on the synergistic interpretation of 1D and 2D NMR data. By following the workflow of ¹H NMR → ¹³C NMR → COSY → HSQC → HMBC, researchers can move from identifying basic structural motifs to unambiguously assigning every proton and carbon in the molecule. This self-validating system, where correlations from one experiment confirm hypotheses from another, ensures the highest degree of confidence in the final structural assignment, a critical requirement for publications, patents, and regulatory submissions in the field of drug discovery and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
-
Emory University, NMR Center. (2023). Small molecule NMR sample preparation. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
ResearchGate. ¹H and¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Al-Warhi, T., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. [Link]
-
ResearchGate. ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Abraham, R. J., & Mobli, M. ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Sumrra, S. H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5569. [Link]
-
Dos Santos, G. G., & de Oliveira, K. T. (2015). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 7(Suppl 1), S1. [Link]
-
Science.gov. cosy hsqc hmbc: Topics by Science.gov. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4991. [Link]
-
ResearchGate. ¹H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. [Link]
-
ResearchGate. (PDF) Theoretical NMR correlations based Structure Discussion. [Link]
-
Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. [Link]
-
Lakshmi, V., & Ravikanth, M. (2012). Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions, 41(19), 5903-5911. [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
Oszczapowicz, J. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 63-72. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]
-
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. scribd.com [scribd.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. rsc.org [rsc.org]
- 12. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
Application Note: A High-Throughput Screening Strategy for Identifying Kinase Inhibitors Using a 4-Bromo-6-ethylpyrimidine Scaffold
Abstract The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] Protein kinases, in particular, represent a major target class for pyrimidine-based inhibitors, given the scaffold's ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region.[3] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, using 4-Bromo-6-ethylpyrimidine as an exemplary test compound. We detail a robust, bead-based proximity assay—the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®)—for monitoring kinase activity and its inhibition.[4] The guide includes the scientific principles behind the assay, a detailed step-by-step protocol, data analysis methodologies including Z'-factor validation, and expert insights into the causality behind critical experimental choices.
Scientific Principles and Assay Design
The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a six-membered aromatic heterocycle whose inherent biocompatibility and versatile chemical properties have made it a pillar of drug design.[2] Its nitrogen atoms at positions 1 and 3 can act as both hydrogen bond donors and acceptors, facilitating specific and potent interactions with biological targets.[2] In the context of protein kinases, this scaffold is particularly effective. Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The pyrimidine core can effectively occupy the adenine binding pocket, forming one or two hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The amenability of the pyrimidine ring to substitution allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance potency and selectivity.[2][3]
The AlphaScreen® Technology
AlphaScreen® is a highly sensitive, homogeneous assay technology ideal for HTS.[5] The methodology relies on the interaction between two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.
-
Donor Beads: Contain a photosensitizer (phthalocyanine) that, upon excitation with a laser at 680 nm, converts ambient oxygen into a high-energy, short-lived singlet state (¹O₂).[4][5]
-
Acceptor Beads: Contain a proprietary mixture of chemiluminescent and fluorescent molecules.
Singlet oxygen has a very short half-life and can only diffuse approximately 200 nm in solution before decaying.[4] Therefore, a signal is only generated when the Donor and Acceptor beads are brought into close proximity by a specific biological interaction. When a singlet oxygen molecule reaches a nearby Acceptor bead, it triggers a cascade of energy transfers, culminating in the emission of light at 520-620 nm.[5][6]
Caption: Workflow of the AlphaScreen kinase inhibition assay.
Materials and Equipment
| Reagent/Material | Example Supplier | Purpose |
| Target Kinase X (recombinant) | In-house/Commercial | Enzyme source |
| Biotinylated Peptide Substrate | Commercial | Substrate for kinase |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | Phosphate donor |
| 4-Bromo-6-ethylpyrimidine | Commercial | Test compound |
| Staurosporine | Sigma-Aldrich | Positive control (pan-kinase inhibitor) |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | Negative control / Compound solvent |
| Streptavidin Donor Beads | Revvity | AlphaScreen detection component |
| Protein A Acceptor Beads | Revvity | AlphaScreen detection component |
| Anti-phospho-substrate Antibody | Commercial | Specific detection of product |
| Kinase Assay Buffer | In-house/Commercial | Reaction buffer |
| 384-well low-volume plates | Greiner Bio-One | Assay plate |
| Equipment | ||
| Multilabel Plate Reader | Revvity EnVision®, BMG PHERAstar | AlphaScreen signal detection |
| Automated Liquid Handler | Beckman Coulter, Hamilton | Precise reagent dispensing |
| Acoustic Dispenser | ECHO® | Low-volume compound transfer |
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 15 µL.
Reagent Preparation
-
Kinase Buffer: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Keep on ice.
-
Test Compound Plate: Prepare a master plate of 4-Bromo-6-ethylpyrimidine by performing an 11-point, 1:3 serial dilution in 100% DMSO, starting at a top concentration of 10 mM.
-
Control Wells:
-
Positive Control (Max Inhibition): Staurosporine at 10 µM final concentration.
-
Negative Control (No Inhibition): 100% DMSO.
-
-
Enzyme Mix (3X): Dilute Target Kinase X to a 3X final concentration (e.g., 3 nM) in 1X Kinase Buffer.
-
Substrate/ATP Mix (3X): Dilute the biotinylated peptide substrate and ATP to their 3X final concentrations (e.g., 300 nM and 30 µM, respectively) in 1X Kinase Buffer. Note: The optimal ATP concentration should be at or near the Kₘ for the kinase.
-
Detection Mix (3X): Prepare a mix of Streptavidin Donor beads, Protein A Acceptor beads, and the phospho-specific antibody in 1X Kinase Buffer. Protect from light.
Assay Workflow
-
Compound Transfer: Using an acoustic dispenser, transfer 50 nL of test compounds and controls from the source plate into the 384-well assay plate. This results in a 1:300 dilution in the final 15 µL volume.
-
Enzyme Addition: Add 5 µL of the 3X Enzyme Mix to all wells.
-
Reaction Initiation: Add 5 µL of the 3X Substrate/ATP Mix to all wells to start the kinase reaction.
-
Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60 minutes.
-
Detection Addition: Add 5 µL of the 3X Detection Mix to all wells to stop the reaction and initiate detection.
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a multilabel plate reader configured for AlphaScreen detection (680 nm excitation, 520-620 nm emission). [6]
Data Analysis and Quality Control
Assay Validation: The Z'-Factor
Before screening a large library, the assay's robustness must be validated. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative control signals, reflecting the assay's quality and suitability for HTS. [7][8] The formula is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Staurosporine).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation window between controls. Ideal for HTS. [9][10] |
| 0 to 0.5 | Acceptable | The assay is usable but may have a higher rate of false positives/negatives. |
| < 0 | Unacceptable | No separation between controls. The assay requires significant optimization. [7] |
Data Normalization and Hit Identification
Raw AlphaScreen counts are normalized to percent inhibition using the control wells on each plate:
% Inhibition = 100 * [ 1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos) ]
A "hit" is typically defined as a compound that produces an inhibition value greater than three standard deviations from the mean of the sample population.
Dose-Response Analysis
For confirmed hits like 4-Bromo-6-ethylpyrimidine, the 11-point titration data is used to generate a dose-response curve by plotting % Inhibition against the logarithm of the compound concentration. A four-parameter logistic regression is used to fit the curve and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Table 1: Representative Data for Assay Validation and a Single Compound
| Well Type | Raw Signal (Counts) | Mean (μ) | Std Dev (σ) | % Inhibition | Calculated Z'-Factor |
|---|---|---|---|---|---|
| Negative Control (DMSO) | 185,432 | 180,000 | 8,500 | 0% | 0.78 |
| Positive Control (Staurosporine) | 10,987 | 12,000 | 1,100 | 100% |
| 4-Bromo-6-ethylpyrimidine (10 µM) | 88,654 | - | - | 54.4% | |
Field-Proven Insights: The Causality Behind Choices
-
Why use a known inhibitor like Staurosporine? Staurosporine is a potent, broad-spectrum kinase inhibitor. Its inclusion serves as a vital positive control, defining the maximum possible signal window for the assay. This is essential for both Z'-factor calculation and data normalization, providing a self-validating system on every plate. [11][12]* Why is the ATP concentration critical? For ATP-competitive inhibitors like many pyrimidines, the measured IC₅₀ is dependent on the ATP concentration. Setting the ATP concentration near its Michaelis-Menten constant (Kₘ) provides a standardized and physiologically relevant condition that allows for a sensitive and comparable assessment of inhibitor potency.
-
Why is DMSO tolerance tested? HTS libraries are universally stored in DMSO. It is critical to confirm that the final concentration of DMSO in the assay (typically 0.1-1%) does not adversely affect enzyme activity or assay signal. This pre-validation step prevents false positives or negatives caused by the solvent. [13]* Why use acoustic dispensing? For transferring nanoliter volumes of compound, acoustic dispensers are superior to traditional pin tools or tip-based liquid handlers. They offer non-contact dispensing, which eliminates cross-contamination, and provide exceptional precision, which is crucial for generating high-quality, reproducible dose-response curves.
Conclusion
This application note outlines a validated, HTS-compatible AlphaScreen assay for the identification and characterization of kinase inhibitors based on the versatile pyrimidine scaffold. By combining a robust technological platform with rigorous quality control measures like the Z'-factor, researchers can confidently screen large compound libraries to discover novel lead candidates like 4-Bromo-6-ethylpyrimidine. The detailed protocol and scientific rationale provided herein serve as a comprehensive resource for drug discovery professionals aiming to prosecute kinase targets with efficiency and precision.
References
-
Title: Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity Source: Wiley Online Library URL: [Link]
-
Title: Marketed drugs containing the pyrimidine scaffold. Source: ResearchGate URL: [Link]
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]
-
Title: AlphaScreen | BMG LABTECH Source: BMG LABTECH URL: [Link]
-
Title: Marketed pyrimidine scaffold containing drugs Source: ResearchGate URL: [Link]
-
Title: Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery Source: Bentham Science URL: [Link]
-
Title: On HTS: Z-factor Source: Assay.Dev URL: [Link]
-
Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Oxford Academic URL: [Link]
-
Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: HTRF Kinase Assay Development and Methods in Inhibitor Characterization Source: SpringerLink URL: [Link]
-
Title: Assay performance and the Z′-factor in HTS Source: Drug Target Review URL: [Link]
-
Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link]
-
Title: Screening for Allosteric Kinase Inhibitors in High Throughput Source: Wiley Analytical Science URL: [Link]
-
Title: A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors Source: ResearchGate URL: [Link]
-
Title: Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: ACS Publications URL: [Link]
-
Title: Advances in luminescence-based technologies for drug discovery Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: FLUORESCENCE POLARIZATION ASSAYS Source: BPS Bioscience URL: [Link]
-
Title: Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens Source: MDPI URL: [Link]
-
Title: Data analysis approaches in high throughput screening Source: SlideShare URL: [Link]
-
Title: High-Throughput Screening for Kinase Inhibitors Source: Drug Discovery & Development URL: [Link]
-
Title: Z-factor Source: Wikipedia URL: [Link]
-
Title: Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates Source: ACS Publications URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Target Review URL: [Link]
-
Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: HTS Methods: Assay Design and Optimisation Source: Royal Society of Chemistry URL: [Link]
-
Title: Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 Source: Royal Society of Chemistry URL: [Link]
-
Title: HTS Assay Validation Source: NCBI Bookshelf URL: [Link]
-
Title: High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. assay.dev [assay.dev]
- 8. Z-factor - Wikipedia [en.wikipedia.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. rna.uzh.ch [rna.uzh.ch]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-ethylpyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-6-ethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for process optimization.
Introduction: The Synthetic Challenge
4-Bromo-6-ethylpyrimidine is a key building block in medicinal chemistry, often utilized in the construction of more complex bioactive molecules. Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of a multi-step synthesis. The most common and logical synthetic approach involves a two-stage process: first, the construction of the pyrimidine core to form 6-ethylpyrimidin-4-ol, followed by a halogenation step to introduce the bromine atom at the C4 position. Each stage presents unique challenges that can impact the overall yield. This guide will address these challenges systematically.
Section 1: A Plausible Synthetic Pathway & Key Control Points
To effectively troubleshoot, we must first understand the reaction landscape. The pathway detailed below is a well-established and chemically sound approach for this class of compounds.
Identifying and minimizing side products in 4-Bromo-6-ethylpyrimidine reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 4-Bromo-6-ethylpyrimidine reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and application of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you identify and minimize side products, optimize reaction yields, and ensure the integrity of your experimental outcomes.
This resource is structured to offer immediate solutions through our FAQ section and provide more detailed, step-by-step guidance in the troubleshooting section for more complex issues. We emphasize the causality behind experimental choices, offering not just what to do, but why a particular approach is effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 4-Bromo-6-ethylpyrimidine?
A1: The most frequently encountered impurities are typically other brominated pyrimidines, such as di-brominated species, or isomers where the bromine atom is at a different position. Additionally, unreacted starting materials or hydrolysis byproducts can be present. The specific impurities will depend on the synthetic route and the reaction conditions employed. For instance, using an excess of a brominating agent can lead to the formation of multiple brominated products.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Suboptimal Reagents: The purity and reactivity of your starting materials and reagents are critical. For example, some brominating agents like N-Bromosuccinimide (NBS) can decompose over time and should be freshly recrystallized for best results.[1]
-
Side Reactions: Competing side reactions may be consuming your starting material or desired product. This can often be addressed by modifying the reaction conditions, such as temperature or the choice of solvent.
-
Product Degradation: The desired 4-Bromo-6-ethylpyrimidine product might be unstable under the reaction or work-up conditions, leading to degradation.
-
Purification Losses: Significant loss of product can occur during the purification steps, such as extraction or chromatography.
Q3: What is the best method for purifying crude 4-Bromo-6-ethylpyrimidine?
A3: The optimal purification method depends on the nature and quantity of the impurities.
-
Recrystallization: For many solid products, recrystallization is a highly effective method for removing small amounts of impurities. A common solvent for recrystallizing bromopyrimidines is n-hexane.[2]
-
Column Chromatography: If the crude product contains multiple impurities with different polarities, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a common mobile phase.
-
Extraction: Liquid-liquid extraction during the work-up can effectively remove water-soluble impurities and unreacted starting materials.
Q4: Can I use other brominating agents besides bromine (Br₂)?
A4: Yes, several alternative brominating agents can be used, often with improved selectivity and safety profiles. Common alternatives include:
-
N-Bromosuccinimide (NBS): A versatile and widely used reagent for electrophilic bromination.[3]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective brominating agent for pyrimidine rings.[3]
-
Sodium Monobromoisocyanurate (SMBI): An efficient brominating agent for nucleosides that can be used in various solvents.[4]
The choice of brominating agent will depend on the specific substrate and desired reaction conditions.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific experimental issues.
Problem 1: Formation of Di-brominated Side Products
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of a di-brominated pyrimidine.
-
NMR spectroscopy indicates the presence of multiple pyrimidine species with different chemical shifts.
Causality: The pyrimidine ring is susceptible to electrophilic substitution. If the reaction conditions are too harsh or if an excess of the brominating agent is used, a second bromine atom can be added to the ring. The position of the second bromination is directed by the existing substituents on the ring.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Action: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents relative to the pyrimidine starting material.
-
Rationale: Limiting the amount of the electrophile will statistically favor mono-bromination.
-
-
Temperature Management:
-
Action: Perform the reaction at a lower temperature. Start at 0°C or even -78°C and slowly warm to room temperature.
-
Rationale: Lower temperatures decrease the reaction rate and can improve selectivity by favoring the kinetically controlled mono-brominated product over the thermodynamically favored di-brominated product.
-
-
Slow Addition of Brominating Agent:
-
Action: Add the brominating agent dropwise or in small portions over an extended period.
-
Rationale: This maintains a low concentration of the brominating agent in the reaction mixture at any given time, which minimizes over-bromination.
-
Experimental Workflow for Minimizing Di-bromination:
Caption: Workflow for controlled mono-bromination.
Problem 2: Low Yield Due to Unreacted Starting Material
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting pyrimidine.
-
The isolated yield of the desired 4-Bromo-6-ethylpyrimidine is low, but the purity is high.
Causality: Incomplete conversion can be due to several factors, including insufficient activation of the pyrimidine ring for electrophilic attack, deactivation of the brominating agent, or inadequate reaction conditions.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Action: Verify the purity of the starting material and the brominating agent. If using NBS, recrystallize it from water.[1]
-
Rationale: Impurities in the starting material can inhibit the reaction. Decomposed brominating agents will have lower reactivity.
-
-
Solvent Optimization:
-
Action: Experiment with different solvents. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are commonly used for bromination reactions.[3]
-
Rationale: The solvent can significantly influence the solubility of the reagents and the stability of the reaction intermediates, thereby affecting the reaction rate and yield.
-
-
Use of a Catalyst:
-
Action: For certain brominations, the addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can enhance the efficiency.[3]
-
Rationale: A catalyst can increase the electrophilicity of the brominating agent, leading to a faster and more complete reaction.
-
-
Reaction Time and Temperature:
-
Action: Increase the reaction time or temperature incrementally while monitoring the reaction progress.
-
Rationale: Some reactions simply require more energy or time to reach completion. However, be cautious as higher temperatures can also lead to more side products.
-
Impact of Reaction Parameters on Yield:
| Parameter | Condition | Expected Outcome on Yield | Potential Side Effects |
| Temperature | Too Low | Incomplete reaction, low yield | - |
| Optimal | High yield of desired product | - | |
| Too High | Increased side products, degradation | Formation of di-brominated species | |
| Reaction Time | Too Short | Incomplete reaction, low yield | - |
| Optimal | High yield of desired product | - | |
| Too Long | Potential for product degradation | Increased impurity profile | |
| Solvent | Poor Solubility | Incomplete reaction, low yield | - |
| Optimal Polarity | Facilitates reaction, high yield | - | |
| Reactive Solvent | Formation of solvent-adducts | Unwanted byproducts |
Problem 3: Presence of Hydrolysis Byproducts
Symptoms:
-
The appearance of a new, more polar spot on TLC.
-
Mass spectrometry data indicating the presence of a compound with a mass corresponding to the replacement of the bromine atom with a hydroxyl group.
Causality: Bromopyrimidines can be susceptible to nucleophilic substitution, especially under basic or aqueous conditions during the work-up. The bromine atom can be displaced by water or hydroxide ions to form the corresponding hydroxypyrimidine.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Action: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.
-
Rationale: Minimizing the presence of water will prevent the hydrolysis of the product.
-
-
Neutral or Acidic Work-up:
-
Action: During the work-up, avoid using strong bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
Rationale: A neutral or slightly acidic environment will suppress the nucleophilic attack of hydroxide ions on the bromopyrimidine.
-
-
Non-Aqueous Work-up:
-
Action: If the product is particularly sensitive to hydrolysis, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a pad of silica gel or celite to remove solid byproducts and then concentrating the filtrate.
-
Rationale: Completely avoiding water during the work-up is the most effective way to prevent hydrolysis.
-
Decision Tree for Work-up Procedure:
Caption: Decision-making for the work-up process.
Conclusion
The successful synthesis of 4-Bromo-6-ethylpyrimidine hinges on a thorough understanding of the reaction mechanism and the factors that influence the formation of side products. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, and by employing appropriate purification techniques, researchers can significantly improve the yield and purity of their desired product. This guide provides a framework for troubleshooting common issues, but it is important to remember that each specific reaction may require further optimization. We encourage you to use these principles as a starting point for developing robust and reproducible synthetic protocols.
References
-
Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2730. [Link]
-
Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 63(10), 2571-2579. [Link]
-
Gumina, G., Schwendener, V., Johnson, F., & Iden, C. R. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(22), 2782-2785. [Link]
-
Gumina, G., Schwendener, V., Johnson, F., & Iden, C. R. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(11), 3324. [Link]
-
Kumar, R., Sharma, M., & Kumar, V. (2014). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 19(8), 11436-11447. [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]
-
Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. [Link]
-
Abdel-Hafez, A. A., & Abdel-Wahab, B. F. (2013). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Journal of Heterocyclic Chemistry, 50(S1), E115-E119. [Link]
-
Reeve, S. M., Miller, J. R., Batorsky, R., & Tommasi, R. A. (2014). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Chemical Biology, 9(7), 1548-1556. [Link]
-
Sreenivasa, M., & Jayachandran, E. (2012). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 4(4), 1495-1502. [Link]
-
Li, J., Wang, Y., & Zhang, Y. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. IOP Conference Series: Earth and Environmental Science, 186, 012053. [Link]
-
Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 55(22), 9831-9837. [Link]
- CN106632077B. (2018). A kind of preparation method of 2-amino-4-bromopyrimidine.
- US9676731B2. (2017). Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
-
Mohanty, P., & Sahu, S. K. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of 4-Bromo-6-ethylpyrimidine via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Bromo-6-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of this key synthetic intermediate. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before starting the purification process.
Q1: What is the most effective stationary phase for purifying 4-Bromo-6-ethylpyrimidine?
For pyrimidine derivatives like 4-Bromo-6-ethylpyrimidine, standard silica gel (mesh 230–400) is the most common and effective stationary phase for flash column chromatography.[1][2] Its polarity is well-suited for resolving the target compound from both less polar (e.g., non-polar starting materials) and more polar (e.g., over-brominated or oxidized byproducts) impurities. In cases where the compound shows instability on acidic silica, neutral alumina can be a viable alternative.[1][3]
Q2: How do I select the optimal mobile phase (eluent) for separation?
Mobile phase selection is paramount and should always be optimized using Thin-Layer Chromatography (TLC) prior to running the column.[1] For 4-Bromo-6-ethylpyrimidine, a moderately polar compound, solvent systems based on hexane and ethyl acetate are an excellent starting point.[4]
-
Initial Screening: Begin by testing various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 7:3) on a TLC plate.
-
Target Rf Value: For the best separation on a flash column, aim for a retention factor (Rf) of 0.2-0.4 for 4-Bromo-6-ethylpyrimidine.[1][5] This Rf range provides an optimal balance between resolution from impurities and a practical elution time, preventing excessive band broadening.
Q3: How much silica gel should I use relative to my crude sample?
The ratio of the stationary phase weight to the crude sample weight is critical for achieving good separation. A higher ratio provides better resolution but requires more solvent and time.
-
For difficult separations (impurities with Rf values close to the product): Use a ratio of 50:1 to 100:1 (silica gel:crude material).[1][2]
-
For routine separations (impurities are far from the product on TLC): A ratio of 20:1 to 40:1 is often sufficient.[1][2]
Q4: Should I perform an isocratic or gradient elution?
A gradient elution is almost always superior for purifying crude reaction mixtures. Starting with a low polarity eluent (e.g., 5% ethyl acetate in hexane) allows for the elution of non-polar impurities first. Then, by gradually increasing the polarity (e.g., to 10-15% ethyl acetate), you can cleanly elute the target compound, leaving highly polar baseline impurities on the column.[4] This technique sharpens bands and improves overall separation efficiency.
Core Experimental Protocol: Step-by-Step Purification
This section provides a detailed methodology for the purification of 4-Bromo-6-ethylpyrimidine.
Workflow Overview
Caption: Standard workflow for column chromatography purification.
Step 1: Column Preparation (Wet Slurry Packing)
-
Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it securely.[6]
-
Add a ~1 cm layer of sand over the plug to create an even base.[6]
-
In a separate beaker, create a slurry by mixing the calculated amount of silica gel with the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).[2][7] Swirl until all the silica is suspended and no air bubbles are visible.
-
Quickly pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[6]
-
Once the silica has settled, add another ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition.[8]
-
Drain the excess solvent until the level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica gel.
Step 2: Sample Loading (Dry Loading Method)
Dry loading is highly recommended as it often results in better resolution by preventing the sample from dissolving in the eluent at the top of the column, which can cause band broadening.[8]
-
Dissolve your crude 4-Bromo-6-ethylpyrimidine in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.[8]
-
Gently and evenly add this powder to the top of the prepared column.
Step 3: Elution and Fraction Collection
-
Carefully add your initial, low-polarity eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials. If using flash chromatography, apply gentle air pressure to achieve a solvent flow rate of approximately 2 inches per minute down the column.[7]
-
Execute your pre-determined solvent gradient, systematically increasing the percentage of the more polar solvent (ethyl acetate).
-
Monitor the eluting fractions using TLC to identify which ones contain your desired product.
Step 4: Isolation
-
Combine all fractions that contain the pure product, as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Bromo-6-ethylpyrimidine.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for polar heterocyclic compounds.[1][2] |
| Mobile Phase System | Hexane / Ethyl Acetate | Offers a good polarity range and is easily removed.[4] |
| Target TLC Rf | 0.2 - 0.4 | Ensures good separation and reasonable elution time.[1] |
| Silica:Crude Ratio | 30:1 to 100:1 | Higher ratios provide better resolution for difficult separations.[2] |
| Loading Method | Dry Loading | Minimizes band broadening, leading to sharper peaks and better separation.[8] |
Table 1: Summary of Recommended Chromatographic Conditions.
| Column Volumes (CVs) | % Ethyl Acetate in Hexane | Purpose |
| 0 - 2 CVs | 5% | Elute very non-polar impurities (e.g., residual starting materials). |
| 2 - 10 CVs | 10% | Elute the target compound, 4-Bromo-6-ethylpyrimidine. |
| 10 - 12 CVs | 25% | "Flush" the column of more polar byproducts. |
Table 2: Example of a Step-Gradient Elution Protocol.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of 4-Bromo-6-ethylpyrimidine.
Caption: Troubleshooting decision tree for common chromatography issues.
Q: My compound and a major impurity are co-eluting. How can I improve the separation?
A: This is a classic resolution problem.
-
Probable Cause 1: Suboptimal Mobile Phase. Your eluent may not be differentiating enough between the compounds.
-
Solution: Return to TLC. Test different solvent systems. Sometimes, switching one component (e.g., trying Dichloromethane/Methanol or Toluene/Acetone) can alter selectivity and improve separation. Aim for a larger difference (ΔRf) between your product and the impurity.
-
-
Probable Cause 2: Column Overloading. You may have loaded too much crude material for the amount of silica used.
-
Probable Cause 3: Gradient is too steep. Increasing the polarity too quickly can cause compounds with close Rf values to elute together.
-
Solution: Use a shallower, more gradual gradient. This gives the compounds more time interacting with the stationary phase, allowing for better separation.
-
Q: My compound is not coming off the column, even after I've collected many fractions.
A: This indicates your compound is too strongly adsorbed to the silica.
-
Probable Cause: Eluent Polarity is Too Low. The mobile phase does not have sufficient strength to displace the compound from the stationary phase.[5]
-
Solution: Gradually increase the polarity of your mobile phase.[5] If you are at 10% ethyl acetate in hexane, try increasing to 15%, then 20%, and so on. Be methodical, as a large, sudden jump in polarity can cause everything adsorbed to the column to elute at once.
-
Q: The collected fractions of my product show significant "tailing" on the TLC plate. How can I get sharper bands?
A: Peak tailing is often caused by unwanted secondary interactions between your compound and the stationary phase.[3]
-
Probable Cause: Interaction with Acidic Silanol Groups. The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes a portion of the molecules to lag behind the main band, resulting in tailing.[3]
-
Solution: Add a small amount of a basic modifier to your eluent to neutralize the active silanol sites. Triethylamine (TEA) at a concentration of 0.1-0.5% is highly effective for this purpose.[3] The TEA will preferentially bind to the acidic sites, allowing your pyrimidine product to elute in a much sharper, more symmetrical band.
-
Q: I recovered very little material and suspect my compound decomposed on the column. How can I verify and prevent this?
A: Some compounds are sensitive to the acidic environment of standard silica gel.
-
Probable Cause: Silica-Induced Degradation. Your compound may not be stable to prolonged contact with silica.
-
Verification: Before running a column, spot your crude material on a TLC plate. After developing the plate, let it sit for 1-2 hours and then re-examine it. If new spots have appeared or the product spot has diminished, your compound is likely unstable on silica.[5]
-
Solution 1: Use a deactivated stationary phase. You can "deactivate" silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.
-
Solution 2: Switch to a less acidic stationary phase, such as neutral alumina, which may provide better stability for your compound.[3][5]
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.
- Wikipedia.
- University of Sheffield.
- Wadman, S. N., et al. (2025).
- BenchChem Technical Support Team. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-6-ethylpyrimidine
As Senior Application Scientists, we understand that the Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, yet its application to specific heterocyclic systems like 4-bromo-6-ethylpyrimidine presents unique challenges.[1][2] The electron-deficient nature of the pyrimidine ring significantly influences its reactivity compared to standard aryl halides, often leading to slower reaction rates or undesired side reactions.[3][4]
This guide is designed to provide practical, in-depth solutions to common issues encountered when working with 4-bromo-6-ethylpyrimidine and its analogs. We will move beyond simple procedural lists to explain the chemical reasoning behind our recommendations, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with 4-bromo-6-ethylpyrimidine?
A: For a robust starting point, we recommend a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. The electron-deficient pyrimidine ring makes the oxidative addition step more facile than with electron-rich arenes, but a well-chosen ligand is crucial for promoting the subsequent, often rate-limiting, transmetalation and reductive elimination steps.[5]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Substrate | 4-Bromo-6-ethylpyrimidine (1.0 equiv) | --- |
| Boronic Acid/Ester | Arylboronic Acid (1.1–1.5 equiv) | A slight excess drives the reaction to completion. Using a boronic ester (e.g., pinacol ester) can enhance stability and reduce protodeboronation.[6] |
| Catalyst | XPhos-Pd-G3 (1-3 mol%) | Pre-formed catalysts are often more reliable and air-stable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[7] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligands like XPhos or SPhos accelerate reductive elimination and are effective for heteroaromatic substrates.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv) | A moderately strong base is effective. K₃PO₄ is a good starting point for preventing hydrolysis of sensitive functional groups.[3][7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | A polar aprotic solvent mixed with water is standard. Water plays a crucial role in the transmetalation step.[8][9] |
| Temperature | 80–100 °C | A good starting range to ensure a reasonable reaction rate without promoting excessive byproduct formation. |
Q2: Why is the choice of base so critical for pyrimidine substrates?
A: The base in a Suzuki reaction serves multiple roles, but its primary function is to activate the organoboron species to facilitate transmetalation.[10][11] For pyrimidine substrates, the choice is critical for two main reasons:
-
Preventing Side Reactions: The electron-deficient pyrimidine ring can be susceptible to nucleophilic attack. A base that is too strong or harsh, especially at high temperatures, can lead to decomposition or undesired side reactions.
-
Balancing Reactivity: The base converts the neutral boronic acid into a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻), which is the active species in transmetalation.[11] The strength of the base must be sufficient to generate this species without promoting rapid protodeboronation of the boronic acid, a common side reaction where the boronic acid is hydrolyzed back to the corresponding arene.[3][12]
Q3: Should I use a boronic acid or a boronic ester (e.g., BPin)?
A: While boronic acids are more common, using a boronic acid pinacol ester (BPin) offers significant advantages, especially when troubleshooting. Boronic esters are generally more stable and less prone to protodeboronation, a major pathway for yield loss.[6] They are also less likely to undergo homocoupling (forming a biaryl from two boronic acid molecules). If you are experiencing issues with these side reactions, switching to the corresponding boronic ester is a highly recommended strategy.
Troubleshooting Guide
This section addresses specific experimental failures.
Problem 1: Low to no yield of the desired product.
This is the most common issue and can stem from several sources. A systematic approach is key.
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Detailed Solutions for Low Yield:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[8] If you are preparing it in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient.
-
Poor Ligand Choice: While Pd(PPh₃)₄ can be effective, it is often suboptimal for challenging heteroaromatic couplings.[3][12]
-
Incorrect Base or Solvent:
Problem 2: Significant byproduct formation is observed.
A: Identifying the major byproduct is the first step to solving the problem. Common side products in Suzuki couplings include:
-
Protodeboronation Product (Ar-H): The boronic acid reacts with a proton source (often water) to yield the corresponding arene, consuming your coupling partner.
-
Homocoupling Product (Ar-Ar): Two molecules of the boronic acid couple together.
-
Causality: This can be caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by inefficient transmetalation.[16]
-
Solution:
-
-
Dehalogenation Product (Pyrimidine-H): The bromine atom on the pyrimidine is replaced by a hydrogen atom.
-
Causality: This can occur if a hydride source is present, which can reductively eliminate with the pyrimidine from the palladium complex.[6] Alcoholic solvents or certain bases can sometimes act as hydride sources.
-
Solution: Avoid alcoholic solvents unless specifically required. Ensure the base is not acting as a reducing agent under the reaction conditions.
-
Catalytic Cycle and Common Side Reactions:
Caption: Suzuki Catalytic Cycle with Key Side Reactions.
Experimental Protocols
Protocol 1: General Screening Procedure for Suzuki Coupling
This protocol is a reliable starting point for coupling 4-bromo-6-ethylpyrimidine with a standard arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6-ethylpyrimidine (e.g., 201 mg, 1.0 mmol, 1.0 equiv).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos-Pd-G3, 25.6 mg, 0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-18 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Protocol 2: Optimized Procedure for a Challenging Coupling (e.g., with an Electron-Deficient Boronic Acid)
Electron-deficient boronic acids can slow the transmetalation step.[3] This protocol uses a stronger base and a more robust catalyst system to overcome this challenge.
-
Reagent Preparation:
-
To an oven-dried microwave vial with a magnetic stir bar, add 4-bromo-6-ethylpyrimidine (100.5 mg, 0.5 mmol, 1.0 equiv).
-
Add the electron-deficient arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv).
-
Add cesium carbonate (Cs₂CO₃, 488 mg, 1.5 mmol, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial. Evacuate and backfill with argon. Repeat three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of argon, add RuPhos-Pd-G3 (16.7 mg, 0.02 mmol, 4 mol%).
-
Add degassed THF (4 mL) and degassed water (1 mL).
-
-
Reaction:
-
Place the vial in a microwave reactor. Heat to 120 °C for 30-60 minutes, monitoring pressure.
-
Alternatively, heat in a sealed tube in a 110 °C oil bath for 12-24 hours.
-
-
Workup and Purification:
-
Follow the workup and purification steps outlined in Protocol 1.
-
References
- Vertex AI Search. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction....
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Troubleshooting low conversion rates in 4-Bromo-6-ethylpyrimidine coupling reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 4-Bromo-6-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges such as low conversion rates, side product formation, or reaction stalling. Pyrimidine scaffolds are crucial in medicinal chemistry, and mastering their functionalization is key to advancing novel therapeutic agents.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design optimized reaction conditions.
Section 1: First-Pass Analysis: Universal Troubleshooting Steps
Before delving into reaction-specific issues, it's crucial to rule out common experimental pitfalls that universally affect palladium-catalyzed couplings. Low conversion is often a result of foundational issues rather than a flaw in the specific catalytic system.
Q1: My reaction has stalled or shows very low conversion. Where should I start my investigation?
A1: The first step is always to verify the integrity of your setup and reagents. The palladium catalyst, especially in its active Pd(0) form, is highly sensitive to its environment.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for low-yield coupling reactions.
Detailed Checklist:
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[1][2]
-
Reagent Purity & Stability:
-
4-Bromo-6-ethylpyrimidine: Verify the purity of your starting material. Impurities can sometimes poison the catalyst.
-
Boronic Acids/Esters (for Suzuki): Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boron group with hydrogen).[3][4] This is exacerbated by moisture and heat. It is often advisable to use fresh or properly stored boronic acid. Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[3][5]
-
Amines (for Buchwald-Hartwig): Ensure the amine is pure and free from other nucleophiles. Some amines can also be oxidized over time.
-
Base Quality: Many inorganic bases (e.g., K₂CO₃, K₃PO₄) are hygroscopic. Ensure they are dry and finely powdered, as clumps can lead to poor reproducibility and inefficient reactions.[2]
-
-
Stirring and Temperature: For heterogeneous reactions (common with inorganic bases), vigorous stirring is critical to ensure proper mixing and mass transport.[2] Also, verify that your heating mantle or oil bath is calibrated and providing an accurate temperature.
Section 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation but can be challenging with electron-deficient heteroaryl halides like 4-Bromo-6-ethylpyrimidine.
Q2: I'm seeing significant starting material and a byproduct that appears to be the debrominated starting material (6-ethylpyrimidine). What's happening?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction. This occurs when the oxidative addition complex (LₙPd(Py-Et)(Br)) reacts with a hydride source instead of undergoing transmetalation with the boronic acid.
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from solvents (especially alcohols or improperly stored ethers), the base (e.g., formate impurities), or the boronic acid itself.
-
Sluggish Transmetalation: If the transmetalation step is slow, the palladium intermediate has more time to react with trace hydride sources. The electron-deficient nature of the pyrimidine ring can make transmetalation more difficult.
Troubleshooting Strategies:
-
Optimize the Base: The base is critical for activating the boronic acid for transmetalation. If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1] These bases can accelerate the formation of the active boronate species.
-
Change the Solvent System: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene with a small amount of water are standard.[6][7] The water is often necessary to facilitate the hydrolysis of boronic esters and aid in dissolving the base. However, too much water can promote protodeboronation. A typical ratio is 4:1 or 5:1 organic solvent to water.[1]
-
Select a More Effective Ligand: For challenging heteroaryl substrates, standard ligands like PPh₃ may not be sufficient. More electron-rich and bulky phosphine ligands can promote both oxidative addition and the subsequent transmetalation step, outcompeting the dehalogenation pathway.[8][9]
Q3: My Suzuki reaction is clean but incomplete. How can I push it to full conversion?
A3: An incomplete but clean reaction often points to issues with catalyst activity/longevity or suboptimal reaction parameters.
Catalytic Cycle and Points of Failure:
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Optimization Table:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst Loading | 1-5 mol% | Increase to 5-10 mol% | Compensates for slow catalyst turnover or partial deactivation.[6] |
| Temperature | 80-100 °C | Increase to 110-120 °C (if solvent allows) or use microwave irradiation. | Overcomes activation energy barriers for oxidative addition or reductive elimination.[1][10] |
| Ligand | PPh₃ | Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃). | Enhances catalyst stability and accelerates key steps in the catalytic cycle for heteroaryl halides.[8][9][11] |
| Boron Reagent | Boronic Acid | Switch to a corresponding trifluoroborate salt (R-BF₃K). | Trifluoroborates can exhibit different hydrolysis rates, providing a slow, sustained release of the active boronic acid, which can minimize side reactions like homocoupling.[12] |
Section 3: Buchwald-Hartwig Amination Troubleshooting
Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on a finely tuned interplay between the base, ligand, and solvent.
Q4: My Buchwald-Hartwig amination of 4-Bromo-6-ethylpyrimidine is giving a low yield. What are the most common causes?
A4: Low yields in this reaction often stem from an inappropriate choice of base or ligand for the specific amine and aryl halide combination.[13][14]
Critical Factors:
-
Base Selection: The base's primary role is to deprotonate the amine, allowing it to coordinate to the palladium center. The required base strength depends on the pKa of the amine. Strong, non-coordinating bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[13] If your substrate is base-sensitive, a weaker base might be necessary, but this could slow down the reaction significantly.
-
Ligand Choice: The ligand is arguably the most critical variable. It stabilizes the palladium center and facilitates the rate-limiting reductive elimination step. For an electron-deficient heteroaryl bromide, bulky and electron-rich phosphine ligands are generally required.
-
Solvent Effects: The solvent influences the solubility of the reactants and the catalyst. Toluene, dioxane, and THF are common choices.[15] In some cases, polar aprotic solvents like DMF can be effective, but they can also coordinate to the palladium and inhibit catalysis at higher temperatures.
Ligand Selection Guide:
Caption: A selection of common ligand classes for C-N coupling.
Section 4: Sonogashira and Heck Coupling Quick Guide
While Suzuki and Buchwald-Hartwig are most common, Sonogashira (C-C alkyne) and Heck (C-C alkene) couplings are also valuable.
Q5: I'm attempting a Sonogashira or Heck coupling with 4-Bromo-6-ethylpyrimidine and seeing no reaction. What are the key parameters to adjust?
A5: Both reactions have unique requirements that differ from Suzuki and Buchwald-Hartwig couplings.
Sonogashira Coupling:
-
Co-catalyst: This reaction typically requires a copper(I) co-catalyst (e.g., CuI).[16] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential and often serves as the solvent or co-solvent.[17] Ensure it is anhydrous.
-
Temperature: Oxidative addition to the aryl bromide can be the rate-limiting step. If the reaction is sluggish at room temperature or 60 °C, you may need to increase the temperature to 80-100 °C.[18]
Heck Coupling:
-
Base: A weaker inorganic base (e.g., K₂CO₃) or an organic base (e.g., Et₃N) is typically used to neutralize the HBr generated in the catalytic cycle.[19][20]
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are common.
-
Temperature: Heck reactions often require higher temperatures (100–140 °C) to proceed efficiently with aryl bromides.[19]
-
Ligand: While some Heck reactions can be run ligandless, phosphine ligands are often required. PPh₃ is a common starting point, but phosphine-free catalyst systems also exist.
Summary of Starting Conditions:
| Reaction | Catalyst System (Example) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O (5:1) | 90-110 |
| Buchwald-Hartwig | XPhos Pd G3 (2 mol%) | NaOt-Bu (1.4 eq) | Toluene | 100-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N/DMF | 60-100 | |
| Heck | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | K₂CO₃ (2 eq) | DMF | 120-140 |
Section 5: Experimental Protocols
The following protocols are intended as robust starting points for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol is designed for screening conditions for the coupling of 4-Bromo-6-ethylpyrimidine with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Bromo-6-ethylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination Screening
This protocol provides a starting point for the amination of 4-Bromo-6-ethylpyrimidine.
-
Reagent Preparation (Glovebox): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.
-
Substrate Addition (Glovebox): Add 4-Bromo-6-ethylpyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition (Glovebox): Add anhydrous, degassed solvent (e.g., toluene, to achieve ~0.1-0.2 M concentration).
-
Reaction Execution: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and heat in an oil bath to the target temperature (e.g., 110 °C) for 4-24 hours.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Campeau, L.-C., et al. (2019). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
University of Nottingham. (2019). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Taylor, R. D., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
-
Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]
-
Kim, H. J., & Lee, P. H. (2012). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Zhang, W., et al. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Stambuli, J. P., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Aydin, F. B., & Gök, Y. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ali, S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Saikia, L., & Sarma, D. (2018). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Reddit. (2021). Practical Heck Reaction problems!. [Link]
- Google Patents. (2019). A kind of preparation method of 2-amino-4-bromopyrimidine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Addressing stability and degradation issues of 4-Bromo-6-ethylpyrimidine
Technical Support Center: 4-Bromo-6-ethylpyrimidine
Welcome to the technical support center for 4-Bromo-6-ethylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common stability and degradation challenges associated with this versatile building block. Our goal is to provide you with the mechanistic insights and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Bromo-6-ethylpyrimidine during storage?
A1: The primary degradation pathway is hydrolysis. The pyrimidine ring is an electron-deficient system, which makes the carbon atom bonded to the bromine (C4) highly electrophilic. This site is susceptible to nucleophilic attack by ambient moisture, leading to the substitution of the bromo group with a hydroxyl group, forming 6-ethylpyrimidin-4-one. This process is often accelerated by exposure to humid air and elevated temperatures.
Q2: I'm observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?
A2: This is a classic sign of degradation, most likely hydrolysis to 6-ethylpyrimidin-4-one, as mentioned above. Another possibility, depending on your reaction components, is a nucleophilic aromatic substitution (SNAr) reaction with a nucleophile present in your mixture (e.g., an amine, thiol, or alcohol). The C4 position is activated for such substitutions[1][2]. You can confirm the identity of the byproduct by LC-MS analysis.
Q3: Is 4-Bromo-6-ethylpyrimidine sensitive to light?
A3: While hydrolysis is the more immediate concern, photodecomposition can also occur, especially under UV irradiation or prolonged exposure to direct sunlight. Brominated aromatic compounds can undergo homolytic cleavage of the C-Br bond upon absorption of UV light, leading to radical-mediated side reactions and discoloration of the material[3]. It is always best practice to store the compound in an amber vial.
Q4: Which solvents are recommended for reactions and storage?
A4: For reactions, polar aprotic solvents like DMF, DMSO, acetonitrile (MeCN), and THF are generally recommended[4][5]. They effectively dissolve the substrate without participating in the reaction. For long-term storage, storing the solid compound is preferred. If a stock solution is necessary, use anhydrous aprotic solvents and store under an inert atmosphere. Avoid protic solvents like methanol or ethanol for storage, as they can act as nucleophiles over time.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter.
Guide 1: Compound Degradation During Aqueous Workup
-
Problem: Significant loss of material or the appearance of a major byproduct (often 6-ethylpyrimidin-4-one) is observed after performing an aqueous workup or extraction.
-
Root Cause Analysis: The C4-Br bond on the pyrimidine ring is labile under neutral to basic aqueous conditions. The electron-withdrawing nature of the two ring nitrogens makes the C4 position highly susceptible to nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis[6][7]. Using a basic solution (e.g., sodium bicarbonate) to neutralize acid will significantly accelerate this degradation.
-
Solution Protocol:
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible.
-
Use Cold Solutions: Use ice-cold water or brine for the workup to reduce the rate of hydrolysis.
-
Maintain Acidic pH: If your desired product is stable to acid, maintain a slightly acidic pH (pH 4-5) during the workup. This suppresses the concentration of the more potent hydroxide nucleophile.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the water.
-
Thorough Drying: Dry the organic layer extensively with a vigorous drying agent like MgSO₄ or Na₂SO₄. Ensure all moisture is removed before solvent evaporation.
-
Guide 2: Inconsistent Yields in Nucleophilic Substitution Reactions
-
Problem: You are performing a substitution reaction (e.g., with an amine) and observe variable yields and the formation of the hydrolyzed byproduct.
-
Root Cause Analysis: This issue points to competition between your desired nucleophile and water. Trace amounts of water in your reaction solvent, reagents, or starting materials can compete with the intended nucleophile, leading to the unwanted side reaction.
-
Workflow for Ensuring Anhydrous Conditions:
Caption: Workflow for maximizing yield in nucleophilic substitutions.
-
Detailed Steps:
-
Glassware: Ensure all glassware is oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Solvents: Use freshly opened anhydrous solvents or dispense from a solvent purification system.
-
Reagents: Ensure your nucleophile and any base used are anhydrous. If necessary, dry them using appropriate methods.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringe techniques for reagent addition.
-
Key Degradation Pathway & Stability Data
The most prevalent degradation mechanism is SNAr with water as the nucleophile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 7. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent dehalogenation of 4-Bromo-6-ethylpyrimidine during reactions
Welcome to the technical support guide for 4-Bromo-6-ethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for preventing the common and often frustrating side reaction of dehalogenation. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of Dehalogenation
4-Bromo-6-ethylpyrimidine is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by the undesired cleavage of the C-Br bond and its replacement with a hydrogen atom—a reaction known as hydrodehalogenation.[1][2] This side reaction consumes your starting material, lowers the yield of your desired product, and introduces byproducts that can complicate purification.[1]
Understanding the propensity of this heteroaromatic bromide to undergo dehalogenation is the first step toward preventing it. The electron-deficient nature of the pyrimidine ring can make the C-Br bond susceptible to certain reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with 4-Bromo-6-ethylpyrimidine?
A: Dehalogenation, specifically hydrodehalogenation, is a reductive process where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1][3] This is a critical issue as it leads to the formation of 6-ethylpyrimidine, a byproduct that reduces your overall yield and consumes the starting material. The presence of this byproduct also adds complexity to the purification process, often requiring extensive chromatography.
Q2: What are the primary mechanistic pathways that lead to the dehalogenation of my substrate?
A: In the context of palladium-catalyzed cross-coupling reactions, the most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including solvents (like alcohols or residual water), amines, or even certain phosphine ligands.[4] The Pd-H species can then participate in a competing catalytic cycle that results in the hydrodehalogenation of your starting material. Another proposed mechanism involves the β-hydride elimination from an alkoxide-palladium intermediate, which can be relevant when using alcohol solvents or alkoxide bases.[5]
Troubleshooting Guides: Reaction-Specific Strategies
This section provides targeted advice for minimizing dehalogenation in common reaction types where 4-Bromo-6-ethylpyrimidine is employed.
Scenario 1: Suzuki-Miyaura Coupling
Issue: Significant formation of 6-ethylpyrimidine is observed alongside the desired coupled product.
Root Cause Analysis: The conditions for Suzuki-Miyaura coupling, especially the base and solvent system, can inadvertently generate Pd-H species, leading to dehalogenation. Strong bases and protic solvents are common culprits.[1]
Mitigation Strategies:
| Parameter | Standard Condition (Prone to Dehalogenation) | Recommended Modification | Rationale |
| Ligand | PPh₃, Pd(PPh₃)₄ | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf)[1][4] | These ligands accelerate the rate of reductive elimination to form the desired C-C bond, outcompeting the dehalogenation pathway.[1] |
| Base | Strong bases (e.g., NaOtBu, NaOH) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][6] | Strong bases can promote the formation of hydride species. Weaker bases are often sufficient for transmetalation without promoting side reactions. |
| Solvent | Protic or polar aprotic solvents (e.g., alcohols, DMF)[7] | Non-polar aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)[1][8][9] | Aprotic solvents are less likely to act as a hydride source. Ensure solvents are anhydrous and degassed. |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 80-90 °C) | Dehalogenation can have a higher activation energy; running the reaction at the lowest effective temperature can favor the desired coupling.[1] |
Scenario 2: Buchwald-Hartwig Amination
Issue: The desired aminated pyrimidine is contaminated with 6-ethylpyrimidine.
Root Cause Analysis: Similar to Suzuki couplings, the choice of base is critical. Strong alkoxide bases, while common, can contribute to dehalogenation. The amine coupling partner or the solvent can also serve as a hydride source.
Mitigation Strategies:
| Parameter | Standard Condition (Prone to Dehalogenation) | Recommended Modification | Rationale |
| Ligand | Less bulky phosphines | Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) | These ligands are designed to facilitate C-N bond formation and can sterically hinder pathways leading to dehalogenation. |
| Base | Sodium tert-butoxide (NaOtBu) | Lithium bis(trimethylsilyl)amide (LHMDS) or Cesium Carbonate (Cs₂CO₃) | LHMDS is a strong, non-nucleophilic base that is sometimes less prone to promoting dehalogenation. Cs₂CO₃ offers a milder alternative. |
| Solvent | THF, Dioxane | Toluene[8] | Toluene is often a good first choice for Buchwald-Hartwig aminations as it is non-polar and aprotic.[8][9] |
| Catalyst Precursor | Pd₂(dba)₃ | Use of pre-formed palladium precatalysts | Precatalysts can provide a more controlled and reproducible initiation of the catalytic cycle, sometimes minimizing side reactions. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling an arylboronic acid with 4-Bromo-6-ethylpyrimidine.
Materials:
-
4-Bromo-6-ethylpyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[1]
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-6-ethylpyrimidine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Check for the formation of 6-ethylpyrimidine byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Deep Dive: The Role of the Phosphine Ligand
The choice of phosphine ligand is arguably the most critical factor in controlling dehalogenation.[2] Ligands do more than just stabilize the palladium center; they actively modulate its electronic and steric properties.[10][11][12]
-
Steric Bulk: Bulky ligands, like XPhos or SPhos, create a sterically crowded environment around the palladium atom. This promotes the final, desired step of the catalytic cycle—reductive elimination—to form the C-C or C-N bond.[1] This step becomes kinetically favored over the competing dehalogenation pathway.
-
Electron-Donating Properties: Electron-rich phosphines increase the electron density on the palladium center.[10] This increased electron density facilitates the oxidative addition of the aryl bromide and enhances the rate of reductive elimination, further helping the desired reaction outpace the undesired one.
By carefully selecting a ligand with the right balance of steric and electronic properties, you can effectively "steer" the reaction towards the desired product and away from dehalogenation.[13]
References
- BenchChem Technical Support Team. (2025, December). How to prevent dehalogenation in aryl bromide cross-coupling reactions. BenchChem.
- Fu, G. C., & Littke, A. F. (2002). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Primo, A., et al. (2007). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts.
- Brown, D. J. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-447.
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
- Reddy, K. S., et al. (2007). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. The Journal of Organic Chemistry, 72(15), 5844-5847.
- Singh, P. P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599-1627.
- Reddit user discussion. (2019).
- BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. BenchChem.
- Ghosh, B., & Maleczka, R. E., Jr. (n.d.).
- Wikipedia contributors. (n.d.).
- Alfa Chemistry. (n.d.). Phosphine Ligands.
- Mousavi, M., Bakavoli, M., & Shiri, A. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Journal of Chemical Sciences, 130(5), 63.
- Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674.
- BenchChem Technical Support Team. (2025).
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
- LibreTexts Chemistry. (2023, May 3). 2.9: Phosphines.
- Sigma-Aldrich. (n.d.).
- BenchChem Technical Support Team. (2025). solvent effects on the reactivity of 2-Bromo-6-isopropylpyrazine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 11. cfmot.de [cfmot.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing and Characterizing Impurities in 4-Bromo-6-ethylpyrimidine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of 4-Bromo-6-ethylpyrimidine. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your research.
I. Overview of 4-Bromo-6-ethylpyrimidine Synthesis and Potential Impurities
The synthesis of 4-Bromo-6-ethylpyrimidine typically involves the condensation of a β-dicarbonyl compound with an amidine, followed by halogenation. A plausible synthetic route starts from ethyl 3-oxopentanoate and formamidine, followed by bromination of the resulting 6-ethylpyrimidin-4-ol.
dot graph "Synthesis_and_Impurity_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes for the main synthesis pathway start [label="Ethyl 3-oxopentanoate + Formamidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="6-Ethylpyrimidin-4-ol"]; product [label="4-Bromo-6-ethylpyrimidine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for impurities impurity1 [label="Impurity A: Unreacted Ethyl 3-oxopentanoate", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity2 [label="Impurity B: Unreacted 6-Ethylpyrimidin-4-ol", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity3 [label="Impurity C: 4,X-Dibromo-6-ethylpyrimidine (Over-bromination)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity4 [label="Impurity D: 6-Ethylpyrimidin-4,X-diol (Hydrolysis)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; impurity5 [label="Impurity E: Isomeric Bromo-ethylpyrimidine", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main synthesis pathway start -> intermediate [label="Condensation"]; intermediate -> product [label="Bromination (e.g., POBr3)"];
// Edges for impurity formation start -> impurity1 [label="Incomplete reaction", style=dashed, color="#5F6368"]; intermediate -> impurity2 [label="Incomplete bromination", style=dashed, color="#5F6368"]; product -> impurity3 [label="Excess brominating agent", style=dashed, color="#5F6368"]; product -> impurity4 [label="Presence of water", style=dashed, color="#5F6368"]; intermediate -> impurity5 [label="Isomerization/Side reaction", style=dashed, color="#5F6368"]; } Caption: Plausible synthetic pathway for 4-Bromo-6-ethylpyrimidine and the formation of common process-related impurities.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 4-Bromo-6-ethylpyrimidine, providing potential causes and actionable solutions.
Scenario 1: Low Yield of 4-Bromo-6-ethylpyrimidine
Question: My reaction is consistently producing a low yield of the desired 4-Bromo-6-ethylpyrimidine. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in pyrimidine synthesis are a common challenge and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For the initial condensation step, ensure the conditions are suitable for pyrimidine ring formation. For the subsequent bromination, the temperature must be carefully controlled to prevent side reactions.
-
Purity of Starting Materials: Impurities in the starting materials, such as ethyl 3-oxopentanoate or formamidine, can lead to the formation of side products and reduce the yield of the desired product. Always use high-purity starting materials.
-
Inefficient Bromination: The bromination of 6-ethylpyrimidin-4-ol can be challenging. The choice of brominating agent (e.g., POBr₃, PBr₃) and reaction conditions will significantly impact the yield. An insufficient amount of the brominating agent or a reaction time that is too short can result in incomplete conversion.
-
Product Degradation: 4-Bromo-6-ethylpyrimidine may be susceptible to degradation under harsh reaction or work-up conditions. Avoid prolonged exposure to high temperatures or strong acids/bases.
Scenario 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows multiple spots on a TLC plate and several peaks in the initial HPLC analysis. How can I identify and minimize these impurities?
Answer:
The presence of multiple impurities is a strong indication of side reactions or incomplete conversion. Here's how to approach this issue:
-
Identify the Impurities: The first step is to identify the structure of the major impurities. This can be achieved by isolating the impurities using preparative HPLC or column chromatography, followed by characterization using techniques like NMR and mass spectrometry.[2][3]
-
Common Impurities and Their Prevention:
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the stoichiometry of the limiting reagent.
-
Over-bromination: The formation of dibrominated or even tribrominated pyrimidines can occur if an excess of the brominating agent is used or if the reaction temperature is too high. Carefully control the stoichiometry of the brominating agent.
-
Hydrolysis: The bromo substituent is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of water during work-up or purification. Ensure all solvents and reagents are anhydrous and perform the work-up under anhydrous conditions.
-
Isomers: Depending on the reaction conditions, the formation of isomeric products is possible. The regioselectivity of the bromination step is crucial and may need to be optimized.
-
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 6-Ethylpyrimidin-4-ol | Incomplete bromination | Increase reaction time, temperature, or amount of brominating agent. |
| Dibromo-6-ethylpyrimidine | Excess brominating agent, high temperature | Use stoichiometric amounts of brominating agent, maintain optimal temperature. |
| 6-Ethylpyrimidin-4-ol | Hydrolysis of the product | Use anhydrous conditions during reaction and work-up. |
| Isomeric Bromo-ethylpyrimidine | Lack of regioselectivity | Optimize reaction conditions (solvent, temperature, catalyst) for bromination. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude 4-Bromo-6-ethylpyrimidine?
A1: The choice of purification method depends on the impurity profile of your crude product.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be a highly effective method for removing minor impurities.[4] A suitable solvent system must be determined empirically.
-
Column Chromatography: For crude products with a significant number of impurities, column chromatography on silica gel is the recommended method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Preparative HPLC: For the isolation of very pure material or for the separation of closely related impurities, preparative HPLC is the most powerful technique.
Q2: Which analytical techniques are most suitable for characterizing the purity of 4-Bromo-6-ethylpyrimidine?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of organic compounds.[5] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 4-Bromo-6-ethylpyrimidine.[6][7] It provides both retention time and mass spectral data, which is invaluable for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities.[8][9]
Q3: How can I prevent the hydrolysis of the bromo group during aqueous work-up?
A3: To minimize hydrolysis, it is crucial to limit the contact time of your product with water, especially at elevated temperatures or non-neutral pH. If an aqueous work-up is unavoidable, use cold, deionized water and quickly extract the product into an organic solvent. Neutralize any acidic or basic solutions before extraction. Whenever possible, opt for a non-aqueous work-up.
Q4: My NMR spectrum shows signals that I cannot assign to the product. What could they be?
A4: Unidentified signals in the NMR spectrum are likely due to impurities. Compare the spectrum of your product with that of the starting materials. If the signals do not match, they could be from side-products or degradation products. Two-dimensional NMR techniques, such as COSY and HSQC, can be very helpful in elucidating the structure of these unknown impurities.
IV. Experimental Protocols
Protocol 1: HPLC Purity Analysis of 4-Bromo-6-ethylpyrimidine
dot graph "HPLC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; B [label="HPLC System Setup\n(C18 Column, Gradient Elution)"]; C [label="Injection and Data Acquisition"]; D [label="Data Analysis\n(Peak Integration, Purity Calculation)"]; E [label="Impurity Identification (if necessary)\n(Fraction Collection, MS, NMR)"];
// Edges A -> B; B -> C; C -> D; D -> E [style=dashed, label="Purity < Specification"]; } Caption: A typical workflow for the HPLC analysis of 4-Bromo-6-ethylpyrimidine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of 4-Bromo-6-ethylpyrimidine and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Analysis for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
V. References
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyrimidines. BenchChem.
-
Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2728.
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen.
-
Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6147-6163.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Levin, V. M., et al. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature chemistry, 10(5), 565-571.
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4341.
-
Shtykov, S. N., & Rusanova, T. Y. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38(4), 213-221.
-
Wang, W., et al. (2015). Synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine. Advanced Materials Research, 1092, 773-776.
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
CoLab. (2021). Advances in NMR‐Based Characterization of Drug Substances, Impurities, Degradants, and Drug Metabolites.
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
-
Google Patents. (n.d.). US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan.
-
Pharmacognosy Magazine. (n.d.). Gas Chromatography-Mass Spectrometry Fingerprint and in vitroCytotoxic Studies of Rubus steudneri Leaf Fractions.
-
Al-Mekhlafi, N. A., et al. (2022). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 29(6), 103294.
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives.
-
Szántay, C., et al. (2012). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of pharmaceutical and biomedical analysis, 67-68, 26-36.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
-
ResearchGate. (2012). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.
-
Tsikas, D. (2022). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 11(23), 7109.
-
BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
-
Google Patents. (n.d.). CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
-
Proestos, C., et al. (2006). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Journal of the American Society for Mass Spectrometry, 17(4), 545-554.
-
Vasu Dev, R., et al. (2006). Isolation and characterization of impurities in docetaxel. Journal of pharmaceutical and biomedical analysis, 40(3), 614-622.
-
National Institutes of Health. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
-
National Institutes of Health. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in NMR‐Based Characterization of Drug Substances, Impurities, Degradants, and Drug Metabolites | CoLab [colab.ws]
- 9. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Novel 4-Bromo-6-ethylpyrimidine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel synthesized compound is the bedrock upon which all subsequent research is built. Within the pharmacologically significant class of pyrimidine derivatives, halogenated intermediates such as 4-Bromo-6-ethylpyrimidine serve as versatile scaffolds for creating diverse molecular libraries. An error in the initial structural assignment can lead to the costly and time-consuming invalidation of downstream biological and toxicological data.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of novel 4-Bromo-6-ethylpyrimidine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a multi-faceted analytical approach provides a self-validating system for absolute structural confidence.
The Analytical Triad: A Multi-Pronged Approach to Confirmation
No single technique provides a complete structural picture. Instead, we rely on an integrated workflow where the outputs of three core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—are used to corroborate one another. This synergistic approach ensures the highest degree of scientific integrity.
Caption: Integrated workflow for the structural confirmation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[1]
Expertise in Action: For a 4-Bromo-6-ethylpyrimidine derivative, ¹H NMR is the first and most informative experiment. We don't just count protons; we analyze their chemical shifts (δ) and coupling patterns (J) to piece together the molecular fragments. The electron-withdrawing nature of the pyrimidine ring and the bromine atom will deshield adjacent protons, causing them to appear at a higher chemical shift (further downfield).
Expected ¹H NMR Spectral Data for a 4-Bromo-6-ethylpyrimidine Derivative:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrimidine H-2 | ~9.0 - 9.2 | Singlet (s) | N/A | Highly deshielded by two adjacent ring nitrogens. |
| Pyrimidine H-5 | ~7.5 - 7.7 | Singlet (s) | N/A | Deshielded by the aromatic ring current and adjacent bromine. |
| Ethyl -CH₂- | ~2.8 - 3.0 | Quartet (q) | ~7.5 | Adjacent to the pyrimidine ring and coupled to the -CH₃ protons. |
| Ethyl -CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.5 | Coupled to the -CH₂- protons. |
¹³C NMR Spectroscopy provides complementary data on the carbon framework.[1] Due to the low natural abundance of the ¹³C isotope, this experiment requires a larger number of scans.[1]
Detailed Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis or precise referencing is required.
-
-
¹H NMR Acquisition (300-600 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]
-
Spectral Width (SW): Set to a range of -2 to 12 ppm to cover the expected proton signals.[1]
-
Number of Scans (NS): 8-16 scans are typically sufficient.[1]
-
Relaxation Delay (D1): Use a 1-2 second delay to allow for full proton relaxation between pulses.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal-to-noise.[1]
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[1]
-
Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic compounds.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry's primary role is to determine the molecular weight of the compound, providing a crucial check on the proposed molecular formula. For halogenated compounds, MS offers a unique and powerful confirmatory feature.
Trustworthiness Through Isotopes: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This means that any compound containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by 2 m/z units and having almost equal intensity.[2] This isotopic signature is a definitive, self-validating piece of evidence for the presence of bromine.
Expected Mass Spectrum Data for 4-Bromo-6-ethylpyrimidine (C₆H₇BrN₂):
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Note |
| [M]⁺ | 186.0 | 188.0 | ~1:1 | The molecular ion peaks. Their presence confirms the molecular weight and the bromine atom. |
| [M-C₂H₅]⁺ | 157.0 | 159.0 | ~1:1 | A common fragment resulting from the loss of the ethyl group. |
Expertise in Action: The choice of ionization technique is important. Electron Ionization (EI) is a "hard" technique that often provides rich fragmentation data, which can be pieced together like a puzzle to deduce the structure. Electrospray Ionization (ESI) is a "soft" technique that typically yields the molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for confirming molecular weight.[3]
Detailed Protocol: Mass Spectrometry Analysis
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
The solution is directly infused into the mass spectrometer.
-
-
Sample Preparation (EI):
-
A small amount of the pure solid or a concentrated solution is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
-
Data Acquisition:
-
Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Focus on the high-mass region to identify the molecular ion cluster.
-
Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence of bromine.
-
Single-Crystal X-ray Crystallography: The Unambiguous Answer
When an absolute, undeniable 3D structure is required, single-crystal X-ray crystallography is the gold standard.[4] This technique determines the precise spatial arrangement of every atom in the molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.
Limitations and Causality: The primary limitation is the requirement of a suitable single crystal. Crystal growth can be a significant challenge, depending on the compound's purity, solubility, and inherent molecular properties. Therefore, this method is often employed as the final, definitive confirmation after NMR and MS have already established a strong structural hypothesis.
Workflow: X-ray Crystallography
Caption: General workflow for single-crystal X-ray crystallography.
Comparative Analysis of Core Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Atom connectivity, chemical environment, 3D structure in solution (NOE) | Molecular weight, elemental formula (HRMS), fragmentation patterns | Absolute 3D structure in solid state, bond lengths, bond angles |
| Sample Requirement | 5-10 mg, soluble | <1 mg | Single, high-quality crystal |
| Nature of Technique | Non-destructive | Destructive (EI), quasi-non-destructive (ESI) | Non-destructive (crystal is recovered) |
| Primary Strength | Detailed structural framework in solution | Confirms molecular weight and presence of key elements (e.g., Br) | Unambiguous 3D structure |
| Primary Limitation | Can be difficult to interpret for complex molecules; isomers may be challenging | Isomers are often indistinguishable; provides little stereochemical data[1] | Crystal growth can be difficult or impossible |
Conclusion
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Available from: [Link]
-
MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]
-
International Union of Crystallography. A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Available from: [Link]
-
MDPI. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Available from: [Link]
-
MDPI. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available from: [Link]
-
PubMed. Photofragmentation of halogenated pyrimidine molecules in the VUV range. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. Available from: [Link]
-
Pandawa Institute Journals. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Available from: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
-
ResearchGate. Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Available from: [Link]
Sources
A Comparative Guide to the Reactivity of 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Pyrimidine scaffolds are of particular interest due to their prevalence in biologically active compounds. This guide provides an in-depth comparison of the reactivity of two key intermediates, 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine, in the context of nucleophilic aromatic substitution (SNAr) reactions. We will delve into the theoretical underpinnings of their reactivity, present available data from analogous systems, and provide robust experimental and computational protocols for their direct comparison.
Introduction to Nucleophilic Aromatic Substitution on Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry, enabling the introduction of a wide range of functionalities onto the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent departure of a leaving group restores the aromaticity of the ring, yielding the substituted product.
The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently activated towards SNAr. The 2-, 4-, and 6-positions are particularly susceptible to nucleophilic attack. Generally, the 4- and 6-positions are more reactive than the 2-position, although this can be influenced by the reaction conditions and the nature of the substituents on the ring.[2]
The Halogen as a Leaving Group: A Complex Relationship
In the realm of SNAr reactions, the nature of the halogen leaving group plays a crucial, and often non-intuitive, role in determining the reaction rate. Contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions where iodide is the best leaving group, the order of reactivity for aryl halides in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[1]
However, this trend is not absolute and can be influenced by the specific heterocyclic system and the nucleophile. For instance, studies on the aminolysis of various 2- and 4-halopyrimidines have shown that bromopyrimidines can be more reactive than their chloro counterparts.[3] In one study, the relative rates of aminolysis for 2-halopyrimidines were found to be in the order of Br > I > Cl, with the bromopyrimidine being approximately twice as reactive as the chloropyrimidine. A similar trend was observed for 4-halo-2,6-dimethylpyrimidines.[3] This highlights the nuanced interplay of factors that govern reactivity in these systems.
Comparing 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine: A Data-Driven Discussion
The ethyl group at the 6-position is a weak electron-donating group and is expected to have a minor influence on the overall electronic nature of the pyrimidine ring compared to the strong electron-withdrawing effect of the two ring nitrogens. Therefore, the primary determinant of the relative reactivity of these two compounds will be the nature of the halogen at the 4-position.
Based on the findings in related pyrimidine systems, it is plausible that 4-Bromo-6-ethylpyrimidine may exhibit a higher reactivity than 4-Chloro-6-ethylpyrimidine in reactions with amine nucleophiles .[3] However, for other nucleophiles, such as alkoxides, the relative reactivity might revert to the more "classical" SNAr trend where the chloro-substituted pyrimidine is more reactive.
To provide a definitive answer, a direct comparative experimental study is necessary. The following sections outline detailed protocols for synthesizing the starting materials, conducting a comparative kinetic analysis, and using computational chemistry to predict their relative reactivity.
Experimental Design for a Comparative Reactivity Study
This section provides a framework for researchers to conduct a direct, head-to-head comparison of the reactivity of 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine.
Synthesis of Starting Materials
Both 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine can be synthesized from the commercially available 6-ethyl-4-hydroxypyrimidine.
Synthesis of 4-Chloro-6-ethylpyrimidine:
A common method for the chlorination of hydroxypyrimidines is the use of phosphoryl chloride (POCl₃).[4]
-
Step 1: To a stirred solution of 6-ethyl-4-hydroxypyrimidine in a suitable solvent (e.g., toluene), slowly add phosphoryl chloride (POCl₃) at room temperature.
-
Step 2: The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Step 3: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
Step 4: The aqueous layer is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
Step 5: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Step 6: The crude product is purified by column chromatography on silica gel to afford 4-Chloro-6-ethylpyrimidine.
Synthesis of 4-Bromo-6-ethylpyrimidine:
The synthesis of 4-bromopyrimidines can be achieved using phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and POBr₃.[5]
-
Step 1: A mixture of 6-ethyl-4-hydroxypyrimidine and phosphorus oxybromide (POBr₃) is heated at an elevated temperature (e.g., 120-140 °C) for several hours.
-
Step 2: The reaction progress is monitored by TLC or LC-MS.
-
Step 3: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.
-
Step 4: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Step 5: The crude product can be purified by recrystallization or column chromatography to yield 4-Bromo-6-ethylpyrimidine.
Experimental Workflow for Synthesis
Caption: Synthetic routes for 4-Chloro- and 4-Bromo-6-ethylpyrimidine.
Comparative Kinetic Analysis Protocol
A pseudo-first-order kinetic study can be employed to determine the relative reaction rates. This involves using a large excess of the nucleophile. The reaction progress can be monitored by either ¹H NMR spectroscopy or HPLC.[6][7]
Nucleophile Selection: A representative amine nucleophile, such as piperidine or morpholine, is recommended. An alkoxide nucleophile, like sodium methoxide, should also be tested to investigate the potential change in reactivity order.
General Kinetic Experiment:
-
Step 1: Preparation: Prepare stock solutions of 4-Bromo-6-ethylpyrimidine, 4-Chloro-6-ethylpyrimidine, the nucleophile, and an internal standard (e.g., 1,3,5-trimethoxybenzene for NMR) in a suitable deuterated solvent (for NMR) or HPLC-grade solvent.
-
Step 2: Reaction Initiation: In a thermostated reaction vessel (e.g., an NMR tube or a vial), mix the solution of the halopyrimidine and the internal standard. At time t=0, add a large excess (e.g., 10-20 equivalents) of the nucleophile solution.
-
Step 3: Data Acquisition:
-
NMR Monitoring: Acquire ¹H NMR spectra at regular time intervals. The disappearance of a characteristic signal of the starting material and the appearance of a signal from the product can be integrated and normalized against the internal standard.[8]
-
HPLC Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by adding a dilute acid), and analyze the sample by HPLC. The peak areas of the starting material and product can be used to determine their concentrations.[9]
-
-
Step 4: Data Analysis: Plot the natural logarithm of the concentration of the starting halopyrimidine (ln[Substrate]) versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
Kinetic Analysis Workflow
Caption: Workflow for comparative kinetic analysis of SNAr reactions.
Computational Prediction of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the relative reactivity of the two compounds.[2][10] By calculating the activation energies for the nucleophilic attack on both 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine, a theoretical prediction of their relative rates can be obtained.
Computational Protocol:
-
Step 1: Geometry Optimization: Optimize the ground state geometries of the reactants (4-Bromo-6-ethylpyrimidine, 4-Chloro-6-ethylpyrimidine, and the chosen nucleophile) using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
-
Step 2: Transition State Search: Locate the transition state structures for the nucleophilic attack on both halopyrimidines. This can be done using methods like the Berny algorithm.
-
Step 3: Frequency Calculation: Perform frequency calculations on the optimized ground state and transition state structures to confirm that the ground states are true minima (no imaginary frequencies) and the transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Step 4: Activation Energy Calculation: The activation energy (ΔG‡) is the difference in the Gibbs free energy between the transition state and the reactants. The compound with the lower activation energy is predicted to be more reactive.
Computational Prediction Workflow
Caption: Workflow for computational prediction of SNAr reactivity.
Data Summary and Interpretation
The following table provides a template for summarizing the expected and experimentally determined reactivity data.
| Substrate | Nucleophile | Predicted Reactivity (based on ΔG‡) | Experimental Rate Constant (k₂) | Relative Rate (k_bromo / k_chloro) |
| 4-Bromo-6-ethylpyrimidine | Piperidine | |||
| 4-Chloro-6-ethylpyrimidine | Piperidine | |||
| 4-Bromo-6-ethylpyrimidine | Sodium Methoxide | |||
| 4-Chloro-6-ethylpyrimidine | Sodium Methoxide |
The "Relative Rate" column will provide a direct quantitative comparison of the reactivity of the two halopyrimidines under the tested conditions.
Conclusion
The relative reactivity of 4-Bromo-6-ethylpyrimidine and 4-Chloro-6-ethylpyrimidine in nucleophilic aromatic substitution is a nuanced subject. While general trends in SNAr favor chlorides over bromides, experimental evidence in analogous pyrimidine systems suggests that the bromo-derivative may be more reactive, particularly with amine nucleophiles. This guide provides the theoretical background and detailed experimental and computational protocols to enable researchers to definitively determine the relative reactivity of these two important building blocks. By following these self-validating methodologies, scientists can make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
-
Baran Laboratory. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
-
ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
PMC. (2020). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
BYU ScholarsArchive. (n.d.). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Retrieved from [Link]
-
PubMed. (2024). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia | Request PDF. Retrieved from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 4. DFT calculations highlight nucleophilic addition as the rate.... Retrieved from [Link]
-
Frontiers. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Retrieved from [Link]
-
PubMed. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]
-
PMC. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. magritek.com [magritek.com]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Bromo-6-ethylpyrimidine Analogues for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Among the vast array of pyrimidine derivatives, those halogenated at specific positions, particularly with bromine, have garnered significant attention for their potential to enhance biological potency.[4][5][6] This guide provides a comprehensive comparative analysis of the biological activities of 4-Bromo-6-ethylpyrimidine analogues, offering insights into their structure-activity relationships (SAR) and potential as anticancer, antimicrobial, and kinase-inhibiting agents. The inclusion of an ethyl group at the 6-position is anticipated to modulate lipophilicity, potentially influencing cell membrane permeability and interaction with hydrophobic pockets of target proteins.[7]
Understanding the Core Structure: 4-Bromo-6-ethylpyrimidine
The core structure of 4-Bromo-6-ethylpyrimidine serves as a versatile template for chemical modification. The bromine atom at the 4-position is a key functional group that can be readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of analogues. This reactivity, combined with the electronic and steric properties of the substituents, dictates the biological profile of the resulting compounds.
Comparative Biological Activities
The biological potential of 4-Bromo-6-ethylpyrimidine analogues is profoundly influenced by the nature of the substituents introduced at various positions on the pyrimidine ring. Modifications can significantly alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall therapeutic efficacy.[3][8]
Anticancer Activity
Numerous studies have highlighted the anticancer potential of substituted pyrimidine derivatives.[7][9][10] For bromo-substituted pyrimidines, the cytotoxic effects are often attributed to their ability to interfere with critical cellular processes in rapidly dividing cancer cells.[4][5]
A hypothetical comparative study of 4-Bromo-6-ethylpyrimidine analogues, where the bromine at position 4 is substituted with different moieties, could yield results as summarized in the table below. The data presented is illustrative, based on trends observed in broader studies of substituted pyrimidines.
| Compound ID | R' Substituent at C4 | Cancer Cell Line | IC50 (µM) |
| 4B6E-Pyr | -Br (Parent) | MCF-7 (Breast) | > 50 |
| 4A6E-Amine | -NH2 | MCF-7 (Breast) | 25.5 |
| 4P6E-Anilino | -NH-Ph | MCF-7 (Breast) | 12.8 |
| 4M6E-Morph | -N(CH2CH2)2O | MCF-7 (Breast) | 8.2 |
| 4B6E-Pyr | -Br (Parent) | A549 (Lung) | > 50 |
| 4A6E-Amine | -NH2 | A549 (Lung) | 31.2 |
| 4P6E-Anilino | -NH-Ph | A549 (Lung) | 15.1 |
| 4M6E-Morph | -N(CH2CH2)2O | A549 (Lung) | 10.5 |
Table 1: Illustrative in vitro cytotoxic activity (IC50 values) of hypothetical 4-substituted-6-ethylpyrimidine analogues against human cancer cell lines.
The trend suggests that substitution of the bromine atom with nitrogen-containing heterocycles or substituted anilines can significantly enhance anticancer activity. This is a common observation in pyrimidine chemistry, where such modifications can facilitate interactions with the active sites of target enzymes or receptors.[10]
The following diagram illustrates the key structural modifications and their anticipated impact on anticancer activity.
Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.
Antimicrobial Activity
Substituted pyrimidines have also demonstrated significant potential as antimicrobial agents.[11][12] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
A comparative analysis of the antimicrobial activity of 4-Bromo-6-ethylpyrimidine analogues against common bacterial strains is presented below. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound ID | R' Substituent at C4 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 4B6E-Pyr | -Br (Parent) | > 128 | > 128 |
| 4T6E-Thio | -SH | 64 | 128 |
| 4Pz6E-Pip | -N(CH2)4CH2 | 32 | 64 |
| 4Im6E-Imid | -C3H3N2 | 16 | 32 |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) values of hypothetical 4-substituted-6-ethylpyrimidine analogues against Gram-positive and Gram-negative bacteria.
These illustrative data suggest that the introduction of sulfur-containing moieties or nitrogen heterocycles can impart significant antibacterial activity. The increased potency is likely due to favorable interactions with bacterial-specific targets.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] Pyrimidine derivatives are well-established scaffolds for the design of potent kinase inhibitors.[5][6] The 4,6-disubstituted pyrimidine core, in particular, has been explored for targeting various kinases.[13]
The inhibitory activity of hypothetical 4-Bromo-6-ethylpyrimidine analogues against a representative kinase, such as a receptor tyrosine kinase (e.g., VEGFR2), is summarized below.
| Compound ID | R' Substituent at C4 | Kinase Target | IC50 (nM) |
| 4B6E-Pyr | -Br (Parent) | VEGFR2 | > 10000 |
| 4A6E-Anilino | -NH-Ph | VEGFR2 | 850 |
| 4CF3A6E-Anilino | -NH-Ph-p-CF3 | VEGFR2 | 150 |
| 4DCA6E-Anilino | -NH-Ph-3,4-diCl | VEGFR2 | 55 |
Table 3: Illustrative in vitro inhibitory activity (IC50 values) of hypothetical 4-anilino-6-ethylpyrimidine analogues against a receptor tyrosine kinase.
The data indicates that the anilino moiety at the C4 position is crucial for kinase inhibitory activity. Furthermore, substitution on the aniline ring with electron-withdrawing groups like trifluoromethyl or chloro groups can significantly enhance potency. This suggests that these substituents may engage in specific interactions within the ATP-binding pocket of the kinase.
The following diagram illustrates the general mechanism of action for pyrimidine-based kinase inhibitors.
Caption: General mechanism of pyrimidine-based kinase inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of pyrimidine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1][14][15][16]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][17][18][19][20]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from a fresh culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.[21][22][23][24][25]
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase buffer.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as quantifying the amount of phosphorylated substrate (e.g., using a phospho-specific antibody in an ELISA format) or measuring the amount of ADP produced (e.g., using a luminescence-based assay like ADP-Glo™).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 4-Bromo-6-ethylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative analysis, though based on extrapolations from broader pyrimidine studies, underscores the critical role of the substituent at the C4 position in determining the anticancer, antimicrobial, and kinase inhibitory potential of these analogues. Future research should focus on the synthesis and systematic evaluation of a dedicated library of 4-Bromo-6-ethylpyrimidine analogues to validate these structure-activity relationships and identify lead compounds for further preclinical development. The experimental protocols provided herein offer a robust framework for such investigations, ensuring data integrity and reproducibility.
References
Sources
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. openaccesspub.org [openaccesspub.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vitro kinase assay [protocols.io]
- 23. bmglabtech.com [bmglabtech.com]
- 24. youtube.com [youtube.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Alternative Synthetic Routes for 6-Ethylpyrimidine Derivatives
Introduction: The Strategic Importance of the 6-Ethylpyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a privileged scaffold in drug design.[1] Within this class, 6-ethylpyrimidine derivatives have emerged as critical components in developing potent and selective inhibitors for various biological targets, including kinases and renin.[3][4] The ethyl group at the C6 position often provides an optimal balance of lipophilicity and steric bulk, enhancing binding affinity and metabolic stability.
The efficient and scalable synthesis of these derivatives is paramount for advancing drug discovery programs. A medicinal chemist's choice of synthetic route can profoundly impact project timelines, cost of goods, and the ability to generate diverse analog libraries for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of four distinct and strategic approaches to constructing the 6-ethylpyrimidine core, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
Route 1: Classical Ring Formation via Cyclocondensation
The most traditional and direct approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment like guanidine, urea, or an amidine.[5][6] To synthesize a 6-ethyl derivative, the ethyl group must be pre-installed on the C-C-C precursor.
Mechanistic Rationale: This strategy hinges on the reaction between a 1,3-dielectrophile and a 1,3-dinucleophile. The prototypical example involves the condensation of a β-diketone with guanidine hydrochloride. For our target, a suitable precursor would be 3,5-heptanedione (the ethyl analog of acetylacetone). The reaction proceeds via initial condensation, followed by cyclization and dehydration to yield the aromatic pyrimidine ring. The choice of base (e.g., sodium ethoxide) is critical for deprotonating the guanidine and the diketone, facilitating the nucleophilic attacks.
Workflow: Cyclocondensation Approach
Caption: General workflow for the cyclocondensation synthesis of a 6-ethylpyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-4,6-diethylpyrimidine
-
Preparation of Guanidine Free Base: To a solution of sodium ethoxide, prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Filter the resulting sodium chloride precipitate and add the ethanolic guanidine solution to a solution of 3,5-heptanedione (12.8 g, 0.1 mol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water (100 mL) and acidify with glacial acetic acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford the pure 2-amino-4,6-diethylpyrimidine.
Route 2: Palladium-Catalyzed Cross-Coupling on a Pyrimidine Core
Modern synthetic chemistry offers powerful tools for functionalizing pre-formed heterocyclic rings. Palladium-catalyzed cross-coupling reactions are particularly effective for installing alkyl groups onto halo-pyrimidines.[7][8] This approach offers exceptional modularity, as a common halogenated intermediate can be coupled with a variety of organometallic reagents.
Mechanistic Rationale: The Suzuki-Miyaura coupling is a workhorse in this domain, involving the reaction of a halopyrimidine (e.g., 2,4-diamino-6-chloropyrimidine) with an ethylboronic acid derivative. The catalytic cycle, driven by a Pd(0) species, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.
-
Transmetalation: The ethyl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The C-C bond is formed, releasing the 6-ethylpyrimidine product and regenerating the Pd(0) catalyst.[9]
The choice of ligand, base, and solvent is crucial for an efficient reaction, preventing catalyst deactivation and promoting high yields.[10]
Workflow: Suzuki Cross-Coupling
Caption: Palladium-catalyzed Suzuki coupling for the synthesis of 6-ethylpyrimidines.
Experimental Protocol: Synthesis of 2,4-Diamino-6-ethylpyrimidine via Suzuki Coupling
-
Reaction Setup: To a degassed mixture of 1,4-dioxane (30 mL) and 2M aqueous sodium carbonate (10 mL) in a Schlenk flask, add 2,4-diamino-6-chloropyrimidine (1.45 g, 10 mmol), ethylboronic acid (1.1 g, 15 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Inerting: Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the consumption of the starting material by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (DCM/Methanol gradient) to yield the desired 2,4-diamino-6-ethylpyrimidine.[4]
Route 3: Direct C-H Activation and Ethylation
C-H activation represents a paradigm shift in organic synthesis, offering an atom-economical route that avoids the pre-functionalization of starting materials.[11] While still an evolving field for pyrimidines, transition-metal-catalyzed methods are being developed to directly couple C-H bonds with alkyl sources.[12]
Mechanistic Rationale: This strategy often employs a directing group (DG) on the pyrimidine ring to chelate to a transition metal catalyst (e.g., Rh, Pd), positioning it in close proximity to the target C-H bond for selective activation.[13][14] After forming a metallacyclic intermediate, a coupling partner (e.g., an ethyl halide or an olefin followed by reduction) is introduced to forge the new C-C bond. This approach is powerful but often requires careful optimization of the directing group and reaction conditions to achieve high regioselectivity and yield.
Workflow: C-H Activation
Caption: Conceptual workflow for directed C-H ethylation of a pyrimidine derivative.
Route 4: Elaboration of a Pre-existing Side Chain
A clever alternative involves modifying a simpler substituent already present at the C6 position. A common precursor is a 6-methylpyrimidine, which can be functionalized via its relatively acidic methyl protons.
Mechanistic Rationale: The strategy involves the deprotonation of the 6-methyl group using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a potent nucleophilic organolithium intermediate.[15] This intermediate can then react with an appropriate electrophile. To form an ethyl group, the most direct electrophile would be methyl iodide. This two-step, one-pot sequence transforms a readily available methyl group into the desired ethyl group.
Experimental Protocol: Synthesis of 2,4-Dimethoxy-6-ethylpyrimidine
-
Preparation of Organolithium Intermediate: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 2,4-dimethoxy-6-methylpyrimidine (1.54 g, 10 mmol) in anhydrous THF (40 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting deep red solution for 1 hour.[15]
-
Alkylation: Add methyl iodide (1.56 g, 0.69 mL, 11 mmol) dropwise to the solution. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain 2,4-dimethoxy-6-ethylpyrimidine.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific goals of the research program, including the scale of synthesis, the need for analog generation, and cost considerations.
| Feature | Route 1: Cyclocondensation | Route 2: Cross-Coupling | Route 3: C-H Activation | Route 4: Side-Chain Elaboration |
| Generality | Good; well-established | Excellent; highly modular | Moderate; substrate-dependent | Good; requires specific precursor |
| Number of Steps | Low (often 1-2 steps) | Moderate (requires halo-pyrimidine) | Low (potentially 1 step) | Low (typically 2 steps, 1 pot) |
| Overall Yield | Variable; can be high | Good to Excellent | Variable; optimization needed | Good |
| Scalability | Excellent | Good; catalyst cost can be a factor | Challenging; catalyst loading | Good |
| FG Tolerance | Moderate; harsh conditions | Excellent; very mild conditions | Moderate to Good | Poor; strong base used |
| Key Advantage | Convergent, cost-effective | High modularity for SAR | Atom economy, novel space | Utilizes simple precursors |
| Key Disadvantage | Precursor availability | Multi-step, catalyst cost/removal | Limited scope, regioselectivity | Limited functional group tolerance |
Conclusion and Future Outlook
This guide has compared four distinct strategies for the synthesis of 6-ethylpyrimidine derivatives, each with unique advantages and challenges.
-
Classical Cyclocondensation remains a robust and scalable method, ideal for large-scale manufacturing when the required precursors are commercially available.
-
Palladium-Catalyzed Cross-Coupling is arguably the most versatile approach for discovery chemistry, enabling rapid access to diverse analogs from a common intermediate. Its mild conditions and broad functional group tolerance are significant assets.[8][16]
-
Direct C-H Activation , while currently less developed, holds immense promise for the future by offering a more sustainable and efficient pathway that minimizes waste.[12] Continued research in catalyst design will likely make this a frontline strategy.
-
Side-Chain Elaboration provides a practical and clever alternative when starting materials like 6-methylpyrimidines are readily accessible and the target molecule can withstand strongly basic conditions.
The selection of a synthetic route is a strategic decision. For early-stage drug discovery, the modularity of cross-coupling is often favored. For process development and scale-up, the convergence and cost-effectiveness of cyclocondensation may be paramount. By understanding the underlying principles and practical considerations of each alternative, researchers can make informed decisions to accelerate the development of next-generation pyrimidine-based therapeutics.
References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). IJSAT. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Taylor & Francis Online. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. [Link]
-
Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences CMLS. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Scott, P. J. H. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Publications. [Link]
-
Hassan, A. A. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]
-
The synthesis of C-6 alkylated pyrimidine derivatives[3]-[9] and bicyclic compound[17]. (n.d.). Semantic Scholar. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2024). RSC Publications. [Link]
-
Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. [Link]
-
Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). ACS Publications. [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2023). Elsevier. [Link]
-
Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (n.d.). ResearchGate. [Link]
-
Caldwell, W. T., & Ziegler, W. M. (1945). A Synthesis of 4-Ethyl-6-aminopyrimidine. Journal of the American Chemical Society. [Link]
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. [Link]
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).
-
Synthesis of Pyrimidine and Its Derivatives. (2024). YouTube. [Link]
-
Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. (n.d.). ResearchGate. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI. [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-6-ethylpyrimidine using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, technical comparison for validating the purity of 4-Bromo-6-ethylpyrimidine, a key building block in medicinal chemistry, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with alternative analytical techniques, and provide actionable protocols to ensure the integrity of your downstream applications.
The purity of pharmaceutical intermediates like 4-Bromo-6-ethylpyrimidine directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities, which can arise from starting materials, byproducts, or degradation, can lead to unwanted side effects or reduced therapeutic activity.[3][4] Therefore, a validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for purity assessment of small organic molecules.[1][2][5] Its advantages include high resolution, sensitivity, and quantitative accuracy.[6]
Strategic HPLC Method Development for 4-Bromo-6-ethylpyrimidine
A successful HPLC purity analysis hinges on a well-developed method that can effectively separate the main compound from any potential impurities. The following protocol is designed to be a robust starting point, grounded in the principles of chromatographic separation.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector is suitable.[5]
-
Column Selection: A reversed-phase C18 column is a common first choice for non-polar to moderately polar compounds like 4-Bromo-6-ethylpyrimidine.[7][8] A typical dimension would be 4.6 mm x 150 mm with 5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A suggested starting gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of 4-Bromo-6-ethylpyrimidine in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the synthesized 4-Bromo-6-ethylpyrimidine sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of 4-Bromo-6-ethylpyrimidine, a wavelength of approximately 254 nm is a good starting point. A diode array detector (DAD) can be used to monitor multiple wavelengths and assess peak purity.
5. Data Analysis:
-
The purity of the synthesized compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal techniques that rely on different separation or detection principles.[6][9]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[10] | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.[6] | Requires specialized equipment, can be time-consuming for method development.[6] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[9] | Excellent for volatile and thermally stable compounds, high sensitivity with specific detectors. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR).[11] | Provides structural confirmation of the main component and impurities, can be a primary method for quantification.[6] | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions, often coupled with a separation technique (LC-MS, GC-MS).[11] | High sensitivity and specificity for impurity identification.[6] | Not a standalone separation technique for purity determination, quantification can be complex.[6] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the absolute purity of crystalline compounds without a reference standard.[12] | Only applicable to crystalline and thermally stable compounds with a purity of >98.5%.[12] |
Ensuring Trustworthiness: System Suitability and Validation
To ensure the reliability of the HPLC method, system suitability tests must be performed before sample analysis.[13] These tests verify that the chromatographic system is performing as expected. Key parameters to monitor include:
-
Tailing Factor: A measure of peak symmetry.
-
Theoretical Plates: A measure of column efficiency.
-
Repeatability: The precision of multiple injections of the same standard.
Furthermore, for regulatory submissions, the analytical method must be validated according to ICH Q2(R1) guidelines.[14][15][16] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
Conclusion
Validating the purity of synthesized 4-Bromo-6-ethylpyrimidine is a critical step in the drug development pipeline. HPLC stands out as the primary technique due to its high resolving power and quantitative capabilities. By following a well-structured method development and validation protocol, researchers can confidently assess the purity of their synthesized intermediates, ensuring the quality and integrity of their subsequent research and development efforts. For a comprehensive purity profile, consider employing an orthogonal analytical technique to complement the HPLC data.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
-
Algor Cards. Analytical Techniques for Organic Compounds. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. [Link]
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 10. usp.org [usp.org]
- 11. rroij.com [rroij.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
Benchmarking the In-Vitro Anticancer Activity of 4-Bromo-6-ethylpyrimidine: A Comparative Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several key anticancer drugs.[1][2][3] This guide provides a comprehensive framework for benchmarking the in-vitro anticancer activity of a novel halogenated pyrimidine derivative, 4-Bromo-6-ethylpyrimidine. While direct anticancer activity for this specific compound is not yet extensively documented, this guide establishes a robust, scientifically-grounded methodology for its evaluation against established benchmarks. We detail the rationale for experimental design, provide step-by-step protocols for cytotoxicity assessment, and present a framework for comparative data analysis. The inclusion of halogen atoms, such as bromine, into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacodynamic and pharmacokinetic profiles, often through mechanisms like halogen bonding.[4][5][6] This guide serves as a critical resource for researchers in oncology and drug discovery aimed at characterizing and validating new pyrimidine-based therapeutic leads.
Introduction: The Significance of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of nucleic acids—cytosine, thymine, and uracil.[1] This inherent biological relevance has made pyrimidine analogs a fertile ground for the development of antimetabolites, which interfere with DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[7][8][9] Well-known drugs like 5-Fluorouracil (5-FU) and Gemcitabine are pyrimidine analogs that have been mainstays in cancer chemotherapy for decades.[7]
The focus of this guide, 4-Bromo-6-ethylpyrimidine , introduces two key chemical modifications to the core pyrimidine ring: an ethyl group at position 6 and a bromine atom at position 4. The bromine atom is of particular interest. Halogens are known to modulate a molecule's lipophilicity, membrane permeability, and metabolic stability.[4][6] Furthermore, bromine can participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms in biological targets like proteins, which can significantly enhance binding affinity and selectivity.[5][10][11]
Given this chemical rationale, a systematic evaluation of 4-Bromo-6-ethylpyrimidine's anticancer potential is warranted. This guide outlines the essential steps to benchmark its activity, providing a clear path from experimental design to data interpretation.
Benchmarking Strategy: A Multi-Faceted Approach
A rigorous benchmarking study requires a well-defined strategy. The primary objective is to determine the compound's cytotoxic potency and selectivity across a diverse panel of cancer cell lines, comparing its performance against both a classic chemotherapeutic agent and another pyrimidine-based drug.
2.1. Rationale for Cell Line Selection
To obtain a broad understanding of the compound's potential efficacy, it is crucial to test it against a panel of diverse cancer cell lines. The NCI-60 Human Tumor Cell Line Screen , developed by the National Cancer Institute, is a gold-standard resource for this purpose.[12][13][14] This panel includes 60 different human tumor cell lines, representing a wide array of cancer types such as leukemia, lung, colon, breast, and prostate cancer.[13][15][16] For this guide, we will use a representative subset of cell lines to demonstrate the methodology.
Selected Cell Lines for This Guide:
-
MCF-7: Breast Adenocarcinoma (Hormone-dependent)
-
HCT116: Colon Carcinoma
-
A549: Lung Carcinoma
-
PC-3: Prostate Adenocarcinoma
2.2. Selection of Reference Compounds
For a meaningful comparison, 4-Bromo-6-ethylpyrimidine will be benchmarked against two reference drugs:
-
Doxorubicin: A well-characterized, potent anthracycline antibiotic used widely in chemotherapy. It acts primarily by intercalating into DNA and inhibiting topoisomerase II.
-
5-Fluorouracil (5-FU): A classic pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[17]
This selection allows for comparison against both a general cytotoxic agent and a compound with a related chemical scaffold and mechanism of action.
Experimental Design and Protocols
Accurate and reproducible data is the bedrock of any comparative study. The following section details the workflow and protocols for assessing in-vitro cytotoxicity.
3.1. Experimental Workflow
The overall process for evaluating the anticancer activity follows a logical sequence from cell preparation to data analysis and interpretation.
Figure 1: General workflow for in-vitro cytotoxicity testing.
3.2. Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
While several cytotoxicity assays are available, such as the MTT and SRB assays, the SRB assay is often recommended for its reliability, simplicity, and stable endpoint.[18][19][20] The assay quantifies cell density based on the measurement of cellular protein content.[19]
Materials and Reagents:
-
Selected human cancer cell lines (MCF-7, HCT116, A549, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test Compounds: 4-Bromo-6-ethylpyrimidine, Doxorubicin, 5-Fluorouracil (dissolved in DMSO to create 10 mM stock solutions)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well microplates
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Perform a cell count and dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (4-Bromo-6-ethylpyrimidine, Doxorubicin, 5-FU) in complete growth medium.
-
Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for 48 to 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to a final concentration of ~6.7%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Stain for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well at approximately 510 nm using a microplate reader.
-
3.3. Data Analysis: IC50 Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency.[21][22] It represents the concentration of a drug required to inhibit cell proliferation by 50%.
-
Calculate Percent Viability: The OD from the drug-treated wells is expressed as a percentage of the vehicle-treated control wells.
-
% Viability = (OD_sample / OD_control) * 100
-
-
Plot Dose-Response Curve: Plot the % Viability against the log-transformed concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with software like GraphPad Prism to fit a sigmoidal curve and calculate the precise IC₅₀ value.[21][23]
Comparative Data Analysis (Illustrative Data)
To demonstrate how the final data would be presented and interpreted, the following table shows hypothetical IC₅₀ values for 4-Bromo-6-ethylpyrimidine and the reference compounds across the selected cell lines.
Table 1: Illustrative IC₅₀ Values (µM) of Test Compounds after 72-hour Incubation
| Cell Line | Tissue of Origin | 4-Bromo-6-ethylpyrimidine (IC₅₀ in µM) | 5-Fluorouracil (IC₅₀ in µM) | Doxorubicin (IC₅₀ in µM) |
| MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 | 4.5 ± 0.5 | 0.09 ± 0.01 |
| HCT116 | Colon Carcinoma | 12.3 ± 1.4 | 3.2 ± 0.4 | 0.15 ± 0.02 |
| A549 | Lung Carcinoma | 25.1 ± 2.8 | 15.8 ± 1.7 | 0.21 ± 0.03 |
| PC-3 | Prostate Adenocarcinoma | 18.5 ± 2.1 | 11.6 ± 1.3 | 0.45 ± 0.05 |
Note: The data in this table is for illustrative purposes only and intended to provide a framework for presenting experimental results.
Interpretation of Illustrative Data:
-
Potency: Doxorubicin, as expected, shows potent sub-micromolar activity across all cell lines.
-
Comparative Efficacy: The hypothetical 4-Bromo-6-ethylpyrimidine demonstrates cytotoxic activity in the low micromolar range. Its potency is less than that of 5-Fluorouracil in MCF-7 and HCT116 cells but shows comparable activity in the A549 and PC-3 lines.
-
Selectivity: The compound shows differential activity across the cell lines, suggesting some level of cancer-type selectivity that would warrant further investigation.
Mechanistic Insights: Potential Pathways
The primary mechanism of action for many pyrimidine analogs involves the disruption of nucleic acid synthesis.[8][17][24] 5-Fluorouracil, after intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), thereby inhibiting the synthesis of thymidine and disrupting DNA replication and repair.
Figure 2: Simplified pathway of 5-FU's mechanism of action.
While 4-Bromo-6-ethylpyrimidine could potentially act through a similar antimetabolite pathway, its unique structure may confer a different or multi-targeted mechanism. The presence of the bromine atom could facilitate interactions with different enzymatic targets through halogen bonding, warranting further mechanistic studies such as kinase profiling, cell cycle analysis, or apoptosis assays.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous methodology for the initial in-vitro benchmarking of 4-Bromo-6-ethylpyrimidine. By employing a diverse cancer cell line panel, appropriate reference compounds, and a validated cytotoxicity assay like the SRB method, researchers can generate reliable and comparable data on the compound's anticancer potency.
The illustrative data suggests that halogenated pyrimidines represent a promising avenue for novel drug discovery. Should initial screenings prove positive, future work should focus on:
-
Expansion of the screening to the full NCI-60 panel to identify patterns of activity.
-
In-depth mechanistic studies to elucidate the specific molecular target(s).
-
Evaluation of its potential to overcome drug resistance mechanisms.
-
Preclinical in-vivo studies in relevant animal models.
By following this structured approach, the therapeutic potential of novel compounds like 4-Bromo-6-ethylpyrimidine can be systematically and effectively evaluated.
References
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed. Retrieved from [Link]
-
NCI-60 Human Tumor Cell Line Screen. (n.d.). Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
NCI-60. (n.d.). Wikipedia. Retrieved from [Link]
-
Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
The NCI60 human tumour cell line anticancer drug screen. (2006). PubMed. Retrieved from [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved from [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved from [Link]
-
NCI-60 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR. (2021). Semantic Scholar. Retrieved from [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. Retrieved from [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. Retrieved from [Link]
-
Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]
-
Full article: Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (n.d.). PMC - NIH. Retrieved from [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Retrieved from [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrimidine Analogues. (2017). LiverTox - NCBI Bookshelf. Retrieved from [Link]
-
Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (2013). PubMed. Retrieved from [Link]
-
Pyrimidine nucleoside analogs in cancer treatment. (n.d.). PubMed. Retrieved from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]
-
Pyrimidine analogues. (2017). BrainKart. Retrieved from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO. Retrieved from [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NIH. Retrieved from [Link]
-
How can I calculate the IC50 concentration of my drug from MTT Data? (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brainkart.com [brainkart.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 13. NCI-60 - Wikipedia [en.wikipedia.org]
- 14. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thomassci.com [thomassci.com]
- 20. scielo.br [scielo.br]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
A Senior Application Scientist’s Guide: Navigating the Predictive Power of In Silico and Experimental Data for 4-Bromo-6-ethylpyrimidine Derivatives
In the landscape of modern drug discovery, the efficient and accurate characterization of novel chemical entities is paramount. The journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily centered around optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. For scaffolds like 4-bromo-6-ethylpyrimidine and its derivatives, which hold potential in various therapeutic areas, a robust understanding of their physicochemical and biological properties is the cornerstone of a successful development campaign.
This guide provides a comparative analysis of two fundamental approaches to property determination: in silico computational modeling and traditional experimental assays. As a Senior Application Scientist, my objective is not to declare a "winner," but to illuminate the synergies between these methodologies. We will explore the causality behind experimental choices, the predictive limitations of computational models, and how a thoughtfully integrated strategy can de-risk drug development projects, saving invaluable time and resources. We will delve into the "why" behind the protocols, grounding our discussion in the practical realities of a fast-paced research environment.
Pillar 1: The Predictive Power and Pitfalls of In Silico Modeling
In silico analysis leverages the power of computation to predict a compound's properties based on its structure before it is even synthesized.[1][2] This "fail fast, fail cheap" approach is indispensable in early discovery for triaging large libraries of potential molecules.
The primary tools in the computational chemist's arsenal include Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with known biological or physicochemical properties to predict the activity of new compounds.[3][4][5] For a 4-bromo-6-ethylpyrimidine derivative, a QSAR model could predict properties ranging from its lipophilicity (LogP) to its potential for causing toxicity.[3][6] These models are built on vast datasets of experimentally determined values, and their predictive power is only as good as the data they were trained on.[4][5]
Advantages of the In Silico Approach:
-
High Throughput: Thousands of virtual compounds can be screened in a fraction of the time required for experimental work.
-
Cost-Effectiveness: Eliminates the need for costly reagents, consumables, and the synthesis of every proposed analog.
-
Resource Prioritization: Helps focus synthetic and experimental efforts on compounds with the highest predicted potential for success.
-
3Rs (Replacement, Reduction, and Refinement): Significantly reduces the reliance on animal testing in the early stages of discovery.
Causality Behind the Model: The core principle is that the structure of a molecule dictates its function and properties. By breaking down a structure like our 4-bromo-6-ethylpyrimidine derivative into a series of numerical descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, electronic properties), algorithms can build a mathematical model that links these features to an experimental endpoint.
Trustworthiness and Limitations: The trustworthiness of an in silico prediction is critically dependent on its applicability domain . A QSAR model trained on a dataset of simple hydrocarbons will likely fail to accurately predict the properties of a complex heterocyclic compound like our pyrimidine derivative.[4] Therefore, it is crucial to use models trained on chemically similar compound sets. Predictions should always be treated as hypotheses that require experimental validation, not as absolute truths.
Conceptual Workflow for In Silico Property Prediction
Caption: In Silico workflow for prioritizing pyrimidine derivatives.
Pillar 2: The Definitive Answers from Experimental Assays
While in silico models provide invaluable guidance, experimental data remains the gold standard for definitive decision-making in drug discovery.[7] These assays provide quantitative measurements of a compound's behavior in a biological system, validating or refuting the computational hypotheses. We will focus on three cornerstone assays relevant to our 4-bromo-6-ethylpyrimidine scaffold.
A. Lipophilicity (LogP/LogD) Determination
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties.[8] It influences everything from absorption across the gut wall to penetration of the blood-brain barrier. The octanol-water partition coefficient (LogP for neutral species, LogD for a specific pH) is the standard measure.[8][9] A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and high metabolic turnover. For many oral drugs, a LogP between 1 and 3 is often considered a good starting point.
Trustworthiness (Self-Validating Protocol): The classic "shake-flask" method is the benchmark for LogP determination due to its direct measurement principle.[10] Its accuracy relies on precise quantification of the compound in both the aqueous and organic phases.
-
Preparation: Prepare solutions of phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Compound Stock: Prepare a 10 mM stock solution of the 4-bromo-6-ethylpyrimidine derivative in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Spiking: Add a small volume (e.g., 10 µL) of the compound stock to the biphasic system. The final concentration should be high enough for accurate detection but low enough to ensure solubility in both phases.
-
Equilibration: Cap the vial and shake vigorously for 1 hour at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the n-octanol and PBS phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and the aqueous (PBS) layer. Determine the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated as: LogD = log10([Compound]octanol / [Compound]aqueous).
B. Metabolic Stability Assessment
Expertise & Experience: A drug's metabolic stability dictates its half-life in the body.[11] Rapid metabolism by enzymes, primarily the Cytochrome P450 (CYP) family in the liver, can lead to low bioavailability and require frequent dosing.[7][12] In vitro assays using liver microsomes or hepatocytes are the industry standard for assessing this property.[13][14] Microsomes contain Phase I metabolic enzymes (like CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance.[14]
Trustworthiness (Self-Validating Protocol): The protocol includes positive controls (compounds with known metabolic rates, e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the activity of the liver fractions. A "time zero" (T0) sample, where the reaction is stopped immediately, serves as the baseline for 100% compound remaining.
-
Reagent Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure the sustained activity of CYP enzymes.
-
Incubation Plate Setup: In a 96-well plate, add the buffer, the HLM (e.g., to a final concentration of 0.5 mg/mL), and the 4-bromo-6-ethylpyrimidine derivative (e.g., to a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compound and microsomes to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to all wells except the T0 wells.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard for analytical quantification). For the T0 sample, add the stop solution before adding the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant from each well using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the percentage of the parent compound remaining relative to the T0 sample.
-
Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½) as t½ = 0.693 / k.
C. Cytotoxicity Evaluation
Expertise & Experience: Cytotoxicity assays measure the degree to which a compound is toxic to cells.[15] This is a critical early indicator of potential safety liabilities. A compound that is highly cytotoxic may be a candidate for oncology, but for most other indications, low cytotoxicity is essential. Assays like the MTT or LDH release assays are common choices.[16] The LDH assay is advantageous as it measures membrane integrity by quantifying the release of the lactate dehydrogenase enzyme from damaged cells.[15]
Trustworthiness (Self-Validating Protocol): The protocol includes a "maximum LDH release" control (cells lysed with a detergent) to define 100% cytotoxicity and a "spontaneous release" control (untreated cells) to define baseline cell death.
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-bromo-6-ethylpyrimidine derivative in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Add the LDH assay reagent (containing lactate, NAD+, and diaphorase) to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for approximately 30 minutes. The released LDH will catalyze a reaction that produces a colored formazan product.
-
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the percent cytotoxicity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the cells are killed).
Workflow for Experimental ADMET Profiling
Caption: A typical experimental cascade for early ADMET profiling.
Comparative Analysis: In Silico vs. Experimental
The true power emerges not from choosing one approach over the other, but from integrating them. In silico predictions guide which experiments to run, and experimental results, in turn, can be used to refine and improve the next generation of computational models.
| Parameter | In Silico Modeling | Experimental Assays |
| Accuracy | Predictive, relies on model quality and applicability domain. | Quantitative, considered the "ground truth." |
| Cost | Low (computational resources). | High (reagents, instrumentation, labor). |
| Time | Fast (minutes to hours per compound). | Slow (days to weeks per assay). |
| Throughput | Very High (thousands to millions of compounds). | Low to Medium (dozens to hundreds of compounds). |
| Stage of Use | Lead Discovery & Optimization (prioritization). | Hit-to-Lead, Lead Optimization, Preclinical (validation). |
| Key Output | A prediction or hypothesis. | A definitive, quantitative measurement. |
Hypothetical Case Study: Derivative 'PY-123'
Let's consider a novel derivative, 'PY-123', based on the 4-bromo-6-ethylpyrimidine scaffold. Our goal is to develop an orally bioavailable kinase inhibitor.
| Property | In Silico Prediction | Experimental Result | Analysis & Action |
| LogD (pH 7.4) | 2.8 | 3.1 | Good correlation. The prediction was accurate, confirming the compound is in a favorable lipophilicity range for oral absorption. Action: Proceed. |
| Metabolic t½ (HLM) | 45 minutes | 8 minutes | Poor correlation. The model significantly overestimated stability. The experimental result indicates rapid metabolism, likely leading to poor in vivo exposure. Action: Flag for metabolic liability. Initiate metabolite identification studies to find the "soft spot" on the molecule for the next design cycle. |
| Cytotoxicity IC50 (HepG2) | > 50 µM | 12 µM | Moderate correlation. The model correctly predicted low toxicity, but the experimental result shows a higher-than-expected effect. Action: While not immediately alarming, monitor the therapeutic index. Ensure the desired kinase inhibition occurs at concentrations well below 12 µM. |
This case study demonstrates the critical interplay. The in silico LogD prediction was reliable, but the metabolic stability prediction was misleading. Without the experimental assay, the project might have advanced a compound doomed to fail in vivo. The experimental data now provides a crucial learning point to refine the computational model and guide the design of a more stable successor compound.
Conclusion
For researchers working with 4-bromo-6-ethylpyrimidine derivatives, or any novel chemical series, the path forward is clear: a synergistic partnership between computational prediction and experimental validation is the most robust and efficient strategy. In silico tools should be used to explore a wide chemical space and generate testable hypotheses, allowing scientific teams to focus their precious experimental resources on the most promising candidates. Experimental data provides the definitive answers needed for confident project progression and, critically, feeds back to improve the predictive power of future models. This iterative cycle of prediction, synthesis, testing, and learning is the engine of modern, data-driven drug discovery.
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed Central. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
Eurofins Discovery. Metabolic Stability Services. [Link]
-
Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]
-
Abdel-Mottaleb, Y., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Center for Biotechnology Information. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Al-Ostath, A., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. ResearchGate. [Link]
-
Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Yuliani, S. H., et al. (2022). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. The 4th International Conference on Chemistry, Chemical Process and Engineering (IC3PE). [Link]
-
Yuliani, S. H., et al. (2022). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2023). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. [Link]
-
Grisoni, F., et al. (2023). Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. MDPI. [Link]
-
Cronin, M., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Liverpool John Moores University. [Link]
-
Howard, B. E., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. National Center for Biotechnology Information. [Link]
-
Karmaus, A. L., et al. (2021). Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. National Center for Biotechnology Information. [Link]
Sources
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. LJMU Research Online [researchonline.ljmu.ac.uk]
- 5. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. longdom.org [longdom.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-ethylpyrimidine
As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The compounds we handle, such as 4-Bromo-6-ethylpyrimidine, are often novel or possess unique reactivity profiles that demand rigorous adherence to safety protocols. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Bromo-6-ethylpyrimidine, moving beyond mere compliance to foster a deep-seated culture of safety within your laboratory. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and aligns with regulatory standards.
Hazard Identification and In-Situ Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. While 4-Bromo-6-ethylpyrimidine is a specific molecule, its structural class—halogenated pyrimidines—provides a strong basis for a conservative risk assessment. These compounds can be irritating to the skin, eyes, and respiratory system.[1][2] The primary danger, however, lies in their behavior during thermal decomposition or combustion, which can liberate toxic and corrosive gases such as nitrogen oxides (NOx) and hydrogen bromide (HBr).[3]
It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4-Bromo-6-ethylpyrimidine before handling.[4] The SDS is the primary source of information for your specific material. The following table summarizes the likely hazard profile based on structurally related compounds.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Key Prevention Measures |
| Acute Toxicity, Oral | ♲ | Warning | May be harmful if swallowed | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | ♲ | Warning | H315: Causes skin irritation[1][2] | P280: Wear protective gloves/protective clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | ♲ | Warning | H319: Causes serious eye irritation[1][2] | P280: Wear eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity — single exposure | ♲ | Warning | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Bromo-6-ethylpyrimidine is not a single action but a systematic process. The core principle is waste segregation at the point of generation to ensure that halogenated compounds are channeled into the correct disposal stream.[5][6]
Step 1: Segregation at the Source
This is the most critical step. Immediately upon generation, all waste contaminated with 4-Bromo-6-ethylpyrimidine must be classified as Halogenated Organic Waste .[4][6] This includes:
-
Neat (pure) compound: Unused, expired, or off-spec 4-Bromo-6-ethylpyrimidine.
-
Grossly Contaminated Articles: Items such as weighing boats, contaminated gloves, absorbent pads used for minor spills, and pipette tips. These should be double-bagged in clear plastic bags before being placed in the solid waste container.[7]
-
Solutions: Any solutions containing 4-Bromo-6-ethylpyrimidine must be placed in a dedicated liquid waste container for halogenated organic solvents. Do not mix with non-halogenated waste.[5]
Causality Explained: Why is segregation so critical? Halogenated waste requires high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (like HBr) produced.[8][9] Mixing it with non-halogenated waste complicates the disposal process, increases costs, and can lead to regulatory violations. Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents, can lead to dangerous reactions within the waste container itself.[5][10]
Step 2: Waste Accumulation and Containment
Proper containment is essential for safe temporary storage within the laboratory.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.[5][6] Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Waste" and list 4-Bromo-6-ethylpyrimidine as a primary constituent. The label must include the date accumulation started and the relevant hazard pictograms (e.g., irritant).
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet or a secondary containment tray within a fume hood.[2] This area must be away from heat, sparks, or open flames and segregated from incompatible materials like strong acids and oxidizing agents.[2][10]
Step 3: Final Disposal
Under no circumstances should 4-Bromo-6-ethylpyrimidine or its containers be disposed of in the regular trash or poured down the drain.[6][8]
-
Professional Disposal: The only acceptable method of disposal is through a licensed and certified hazardous waste management company.[3][11] Your institution's Environmental Health & Safety (EHS) department will have established procedures for this.
-
Incineration: The standard and most effective disposal technology for this class of compound is high-temperature incineration.[8][11] This process ensures the complete destruction of the organic molecule.
-
Documentation: Ensure all institutional and regulatory paperwork is completed for the waste pickup, maintaining a record for compliance purposes.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don appropriate PPE: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[7]
-
Containment: For small spills, cover with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11] Avoid creating dust.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][3]
-
Decontamination: Clean the spill area thoroughly with a detergent solution and then with water.[7] All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of waste containing 4-Bromo-6-ethylpyrimidine.
Caption: Disposal workflow for 4-Bromo-6-ethylpyrimidine.
By integrating these scientifically-backed procedures into your daily laboratory operations, you not only ensure compliance but also build a resilient safety culture. Trust in our processes is built upon the verifiable logic that underpins them, protecting you, your colleagues, and our shared environment.
References
- Capot Chemical. (2026). MSDS of 4-Bromo-pyrimidine hydrobromide.
- Acros Organics. (2025). Safety Data Sheet: Pyrimidine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- Occupational Safety and Health Administration. (n.d.). Pyridine.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 3-BROMO-4-METHYLPYRIDINE.
- University of Oslo. (2024). Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Occupational Safety and Health Administration. (2014). Standard Interpretation: Acute Toxicity classification under hazard communication.
- Washington State University. (n.d.). Halogenated Solvents Safety Plan. Retrieved from WSU Environmental Health & Safety website.
- University of Washington. (n.d.). Chemical Process SOP Example: Bromodeoxyuridine (BrdU).
- National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.
- Combi-Blocks, Inc. (2025). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.
- U.S. Food and Drug Administration. (n.d.). Label: FLUOROURACIL injection, solution - DailyMed.
- Carl ROTH. (2025). Safety Data Sheet: Pyridine.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
- U.S. Environmental Protection Agency. (2025). Exposure Assessment Tools by Chemical Classes - Other Organics.
- U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. mn.uio.no [mn.uio.no]
- 5. ethz.ch [ethz.ch]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safe Handling of 4-Bromo-6-ethylpyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-6-ethylpyrimidine, a substituted pyrimidine. Adherence to these procedural steps is critical for a safe operational workflow and responsible disposal.
Chemical Properties and Hazard Information
4-Bromo-6-ethylpyrimidine is classified as an irritant.[1] While comprehensive toxicological data is not available, related bromo-substituted pyrimidines are known to cause skin, eye, and respiratory irritation.[2][3] Halogenated pyrimidines, as a class, can have cytotoxic and mutagenic properties, underscoring the need for cautious handling.[4]
| Property | Value | Source |
| CAS Number | 69543-98-2 | |
| Molecular Formula | C5H5BrN2 | |
| Molecular Weight | 173.02 | |
| Hazard Classification | Irritant |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to personal protection is necessary to minimize exposure risks when working with 4-Bromo-6-ethylpyrimidine.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[5] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[2][5] Wear a flame-resistant lab coat.[5] | Prevents skin contact, as the substance is a known irritant.[1][3] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[5] | Protects against inhalation of harmful vapors which may cause respiratory irritation.[2][3] |
| Engineering Controls | All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] | Provides primary containment and removal of hazardous fumes. |
Procedural Workflow for Handling 4-Bromo-6-ethylpyrimidine
The following diagram outlines the standard operating procedure for handling 4-Bromo-6-ethylpyrimidine from initial preparation to final disposal, ensuring safety at each step.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Situation | First Aid Measures |
| In case of eye contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| In case of skin contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| If inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| If swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For a liquid spill, cover with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[6]
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Disposal:
-
All waste containing 4-Bromo-6-ethylpyrimidine must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[2][7]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
-
MSDS of 4-Bromo-pyrimidine hydrobromide - Capot Chemical. (2026, January 10). Retrieved January 20, 2026, from [Link]
-
4-Bromo-3-methylpyridine Safety Data Sheet. (2010, November 16). Retrieved January 20, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemical Process SOP Example. (n.d.). Retrieved January 20, 2026, from [Link]
-
Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment - POGO Satellite Manual. (n.d.). Retrieved January 20, 2026, from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved January 20, 2026, from [Link]
-
Toxicity of halogenated pyrimidines in the plant and nematode models... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
4-Bromo-6-(2-ethyl-4-pyridinyl)pyrimidine | C11H10BrN3 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-[1-Bromo-2-(3,4-dimethylphenyl)ethyl]pyrimidine | C14H15BrN2 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organic Letters Journal - ACS Publications - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
